molecular formula C6H6O3<br>C6H6O3<br>C6H3(OH)3 B1678534 Pyrogallol CAS No. 87-66-1

Pyrogallol

Numéro de catalogue: B1678534
Numéro CAS: 87-66-1
Poids moléculaire: 126.11 g/mol
Clé InChI: WQGWDDDVZFFDIG-UHFFFAOYSA-N
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Description

Pyrogallic acid is an odorless white to gray solid. Sinks and mixes with water. (USCG, 1999)
Pyrogallol is a benzenetriol carrying hydroxy groups at positions 1, 2 and 3. It has a role as a plant metabolite. It is a phenolic donor and a benzenetriol.
This compound has been reported in Phyllanthus reticulatus, Punica granatum, and other organisms with data available.
A trihydroxybenzene or dihydroxy phenol that can be prepared by heating GALLIC ACID.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

benzene-1,2,3-triol
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InChI

InChI=1S/C6H6O3/c7-4-2-1-3-5(8)6(4)9/h1-3,7-9H
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InChI Key

WQGWDDDVZFFDIG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)O)O)O
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Molecular Formula

C6H6O3, Array
Record name PYROGALLIC ACID
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Related CAS

30813-84-4
Record name Pyrogallol polymer
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DSSTOX Substance ID

DTXSID6025983
Record name Pyrogallol
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Molecular Weight

126.11 g/mol
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Physical Description

Pyrogallic acid is an odorless white to gray solid. Sinks and mixes with water. (USCG, 1999), Odorless, white to gray solid; [CAMEO], Solid, WHITE SOLID IN VARIOUS FORMS. TURNS GREY ON EXPOSURE TO LIGHT AND AIR.
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Boiling Point

588 °F at 760 mmHg (Decomposes at 559 °F) (NTP, 1992), 309 °C
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Solubility

greater than or equal to 100 mg/mL at 77 °F (NTP, 1992), Very soluble in ethanol, diethyl ether, 1 g dissolves in 1.7 mL water, 1.3 mL alcohol, 1.6 mL ether; slightly sol in benzene, chloroform, carbon disulfide, Soluble in oxygenated solvents, Solubility in water: 6.25X10+5 mg/L at 25 °C; 4X10+5 mg/L at 13 °C, In water, 5.07X10+5 mg/L at 25 °C, 507 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 60 (good)
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Density

1.45 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.453 g/cu cm at 4 °C, Relative density (water = 1): 1.45
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Vapor Pressure

10 mmHg at 333.9 °F (NTP, 1992), 0.000479 [mmHg], 4.79X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 168 °C: 1.33
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Color/Form

White, lustrous crystals or plates, White crystals, becomes grayish on exposure to light and air, Leaflets or needles

CAS No.

87-66-1
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Melting Point

271 to 273 °F (NTP, 1992), 133 °C, 131-134 °C
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Foundational & Exploratory

A Technical Guide to the Natural Sources of Pyrogallol Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the botanical origins, biosynthesis, and analytical methodologies for pyrogallol and its derivatives, offering a valuable resource for scientific research and pharmaceutical development.

This compound (1,2,3-trihydroxybenzene) and its derivatives are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] These compounds are ubiquitously present in the plant kingdom, often as structural components of larger molecules like tannins, flavonoids, and alkaloids. This technical guide provides a comprehensive overview of the natural sources of this compound derivatives, their biosynthesis, and the analytical methods employed for their extraction and quantification, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrences and Quantitative Analysis

This compound derivatives are found in a wide array of plant species, where they play crucial roles in defense mechanisms and contribute to the plant's medicinal properties. Notable sources include the leaves and bark of mango (Mangifera indica), the fruits of Indian gooseberry (Emblica officinalis), and the rhizomes of Rodgersia podophylla. The concentration of these compounds can vary significantly depending on the plant species, the part of the plant, and the extraction method used.

A study on the ethyl acetate (B1210297) fraction of Rodgersia podophylla revealed a high total phenolic content of 70.984 ± 3.49 mg gallic acid equivalents per gram of dry weight (mg GAE/g dw) and a total flavonoid content of 1,026.096 ± 8.11 mg rutin (B1680289) equivalents per gram of dry weight (mg RE/g dw), indicating a rich source of polyphenolic compounds which include this compound derivatives.[2] In the case of Mangifera indica leaves, while direct quantification of this compound is not always specified, analyses of its ethanol (B145695) extracts have identified vanillic acid, a this compound derivative, as the most abundant phenolic compound at a concentration of 1242.47 µg/L.[3] Furthermore, fermented extracts of Paeoniae Radix have been shown to contain this compound at a concentration of 92.138 µg/mL after 48 hours of fermentation.[4]

The following table summarizes the quantitative data on this compound and its derivatives found in various natural sources.

Natural SourcePlant PartCompoundConcentrationExtraction/Analysis Method
Rodgersia podophyllaRhizome (Ethyl Acetate Fraction)Total Phenolics70.984 ± 3.49 mg GAE/g dwFolin-Ciocalteu Method
Rodgersia podophyllaRhizome (Ethyl Acetate Fraction)Total Flavonoids1,026.096 ± 8.11 mg RE/g dwColorimetric Method
Mangifera indicaLeaves (Ethanol Extract)Vanillic Acid1242.47 µg/LLC-MS/MS
Paeoniae RadixRoot (Fermented Extract)This compound92.138 µg/mLHPLC
Mangifera indicaStem BarkTotal Phenols0.75 mg/100gColorimetric Method
Mangifera indicaLeavesTotal Phenols0.09 mg/100gColorimetric Method

Biosynthesis of this compound Derivatives

The biosynthesis of this compound in plants and microorganisms originates from the shikimate pathway, a central metabolic route for the production of aromatic amino acids and other secondary metabolites.[5][6] In an engineered Escherichia coli system, the pathway to this compound commences with intermediates from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose-4-phosphate). Through a series of enzymatic reactions, these precursors are converted to 3-dehydroshikimate. Subsequently, 3-dehydroshikimate is transformed into gallic acid, which is then decarboxylated to yield this compound.[7][8][9]

Biosynthesis of this compound PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHS 3-Dehydroshikimate DAHP->DHS aroG GA Gallic Acid DHS->GA aroZ, pobA* This compound This compound GA->this compound pdc

Biosynthesis of this compound from primary metabolites.

Experimental Protocols

Extraction of this compound Derivatives from Plant Material

This protocol outlines a general procedure for the extraction of this compound and its derivatives from dried plant material for subsequent analysis by HPLC or GC-MS.

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, bark, roots) at room temperature or in an oven at a temperature not exceeding 40°C to prevent degradation of phenolic compounds.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh approximately 0.5 g of the powdered plant material and place it in a flask.

    • Add 40 mL of 62.5% aqueous methanol (B129727) containing 1 g/L of butylated hydroxytoluene (BHT) as an antioxidant.[10]

    • Add 10 mL of 6 M hydrochloric acid (HCl) to facilitate the hydrolysis of glycosidic bonds and release of aglycones.[10]

    • Purge the mixture with nitrogen gas for approximately 1 minute to create an inert atmosphere and prevent oxidation.[10]

    • Sonicate the mixture for 15 minutes.[10]

    • Reflux the extraction mixture in a water bath at 90°C for 2 hours.[10]

  • Sample Cleanup:

    • After refluxing, allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • The filtrate can be directly injected into an HPLC system or further processed for GC-MS analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation:

    • An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Luna 3u C18(2) 100A (150 x 3.00 mm).[11]

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[11]

    • Flow Rate: 0.35 mL/min.[11]

    • Injection Volume: 10 µL.[11]

    • Column Temperature: 30°C.[11]

    • Detection Wavelength: 200 nm.[11]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Quantify the amount of this compound in the plant extract by comparing its peak area with the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Plant_Material Dried Plant Material Extraction Solvent Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC Detector UV-Vis/DAD Detector HPLC->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

General workflow for HPLC analysis of this compound.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization:

    • Phenolic compounds are often not volatile enough for direct GC analysis. Therefore, a derivatization step is required. Silylation is a common method.

    • Evaporate a portion of the plant extract to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 70°C for a specified time to form trimethylsilyl (B98337) (TMS) derivatives.

  • Instrumentation:

    • A GC-MS system equipped with a suitable capillary column.

  • Chromatographic Conditions:

    • Column: Low-bleed CP-Sil 8 CB-MS (30 m x 0.32 mm, 0.25 µm film thickness).[10]

    • Carrier Gas: Helium at a flow rate of 1.9 mL/min.[10]

    • Injector Temperature: 280°C.[10]

    • Temperature Program: Start at 70°C, ramp to 135°C at 2°C/min, hold for 10 min; ramp to 220°C at 4°C/min, hold for 10 min; ramp to 270°C at 3.5°C/min, hold for 20 min.[10]

  • Mass Spectrometry:

    • The mass spectrometer is typically operated in electron ionization (EI) mode.

    • Identification of this compound derivatives is achieved by comparing their mass spectra with a library of known compounds.

Signaling Pathways

The biological activities of this compound derivatives are often attributed to their antioxidant properties. They can act as potent scavengers of free radicals. However, their mechanism of action can also involve the modulation of cellular signaling pathways. For instance, this compound has been shown to induce the expression of antioxidant enzymes through the activation of the Nrf2/HO-1 pathway.[1] It has also been implicated in the regulation of the PI3K/AKT signaling pathway, which is crucial in cell proliferation and survival.[12]

Antioxidant_Signaling_Pathway This compound This compound Derivatives ROS Reactive Oxygen Species This compound->ROS generates PI3K PI3K This compound->PI3K inhibits Nrf2 Nrf2 ROS->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE Antioxidant Response Element Nrf2->ARE translocates and binds to HO1 Heme Oxygenase-1 ARE->HO1 induces expression of AKT AKT PI3K->AKT activates Cell_Survival Cell Survival/Proliferation AKT->Cell_Survival promotes

Antioxidant and cell signaling pathways of this compound.

Conclusion

This technical guide provides a foundational understanding of the natural sources, biosynthesis, and analytical methodologies for this compound and its derivatives. The presented data and protocols offer a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of these versatile compounds. Further research is warranted to expand the quantitative database of this compound derivatives in a wider range of botanicals and to elucidate the intricate details of their mechanisms of action in various biological systems.

References

An In-depth Technical Guide to the Synthesis of Pyrogallol from Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary synthesis route for pyrogallol, a crucial chemical intermediate, through the decarboxylation of gallic acid. It details the underlying chemical mechanisms, presents various experimental protocols, and summarizes key quantitative data for thermal, catalytic, and enzymatic methods.

The Core Reaction: Decarboxylation of Gallic Acid

This compound (benzene-1,2,3-triol) is most commonly produced from gallic acid (3,4,5-trihydroxybenzoic acid). The fundamental transformation is a decarboxylation reaction, where the carboxylic acid group (-COOH) is removed from the aromatic ring, releasing carbon dioxide (CO₂) and yielding this compound.[1][2] This reaction can be induced through several methods, including the application of heat, the use of catalysts, or enzymatic action.

Fig. 1: The fundamental decarboxylation reaction.

Thermal Decarboxylation

The traditional and most established industrial method for this compound synthesis is thermal decarboxylation.[3] This process relies on high temperatures to drive the removal of the carboxyl group. It can be performed in an aqueous solution under pressure or by heating the neat, dry gallic acid.[4][5]

Mechanism

In thermal decarboxylation, the applied heat provides the activation energy needed to break the carbon-carbon bond between the benzene (B151609) ring and the carboxyl group. The electron-rich nature of the tri-hydroxylated benzene ring helps to stabilize the transition state, facilitating the release of carbon dioxide.

Quantitative Data Summary
MethodReactant StateTemperaturePressureYieldPurificationReference
Autoclave50% Aqueous Solution175-200°C1.2 MPaQuantitativeCharcoal, Sublimation/Distillation[4]
Dry HeatingAnhydrous Solid~200°CAtmosphericNot specifiedNot specified[5]
Experimental Protocols

Protocol 2.3.1: Aqueous Decarboxylation in an Autoclave [4]

  • Prepare a 50% aqueous solution of gallic acid.

  • Transfer the solution to a suitable autoclave.

  • Heat the sealed autoclave to a temperature range of 175-200°C. The internal pressure will increase to approximately 1.2 MPa.

  • Maintain the temperature until the evolution of carbon dioxide ceases.

  • Cool the autoclave and vent any residual pressure.

  • Transfer the resulting this compound solution to a separate vessel.

  • Add activated charcoal to the solution to decolorize it, and then filter.

  • Isolate the pure this compound from the filtrate via sublimation or vacuum distillation.

Thermal_Workflow start 50% Gallic Acid Solution autoclave Heat in Autoclave (175-200°C, 1.2 MPa) start->autoclave Step 1 cool Cool & Depressurize autoclave->cool Step 2 decolorize Decolorize with Charcoal & Filter cool->decolorize Step 3 purify Sublimation or Vacuum Distillation decolorize->purify Step 4 product Pure this compound purify->product Step 5

Fig. 2: Workflow for thermal synthesis in an autoclave.

Catalytic Decarboxylation

To reduce the high temperatures and pressures required for thermal methods, catalytic approaches have been developed. These methods utilize organic bases, such as pyridine (B92270) or imidazole, to facilitate the reaction under milder conditions.[6][7]

Mechanism

The catalytic mechanism involves the organic base acting as a proton acceptor. Using pyridine as an example, the nitrogen atom's lone pair of electrons can interact with the acidic proton of the carboxyl group to form a salt.[6] This interaction weakens the O-H bond. Concurrently, the electron-withdrawing nature of the phenyl ring weakens the C-C bond between the ring and the carboxyl group. This dual effect lowers the activation energy required for decarboxylation.[6]

Quantitative Data Summary
CatalystGallic Acid:Catalyst (Molar Ratio)TemperaturePressurePurificationReference
Pyridine1 : (0.1 - 0.4)130-160°C (Reflux)AtmosphericDistillation, Sublimation[6]
ImidazoleSolid Mixture145-150°CAtmosphericVacuum Sublimation[7]
Experimental Protocols

Protocol 3.3.1: Pyridine-Catalyzed Decarboxylation [6]

  • Combine anhydrous gallic acid and pyridine in a molar ratio between 1:0.1 and 1:0.4 in a reaction vessel equipped with a reflux condenser.

  • Heat the mixture to 130-160°C to initiate reflux. The material will form a melt, and CO₂ evolution will be observed.

  • Maintain the temperature until gas evolution ceases.

  • After the reaction is complete, remove the catalyst by distillation under atmospheric pressure.

  • Increase the temperature and collect the sublimed this compound product.

  • The sublimed product can be further purified by washing with a solvent like chloroform (B151607) to remove any residual pyridine, followed by filtration and drying.

Enzymatic Decarboxylation

As an environmentally friendly alternative to chemical methods, the enzymatic conversion of gallic acid to this compound has been extensively explored.[8][9] This biotransformation is carried out by microorganisms, such as Citrobacter sp. and Enterobacter aerogenes, which produce the enzyme gallate decarboxylase.[8][10]

Mechanism

The enzyme gallate decarboxylase catalyzes the non-oxidative decarboxylation of gallic acid.[9] The proposed mechanism involves a catalytic dyad (specifically, the amino acids H86 and D40) within the enzyme's active site. A "clamp" formed by two conserved tryptophan residues (W35 and W61) is thought to bind the gallic acid substrate and destabilize it by twisting its carboxyl group relative to the phenol (B47542) moiety, priming it for removal.[9] This highly specific action allows the reaction to proceed efficiently under mild, physiological conditions.

Enzymatic_Mechanism cluster_enzyme Gallate Decarboxylase Active Site catalytic_dyad Catalytic Dyad (H86-D40) binding Binding & Destabilization catalytic_dyad->binding tryptophan_clamp Tryptophan Clamp (W35, W61) tryptophan_clamp->binding gallic_acid Gallic Acid (Substrate) gallic_acid->binding decarboxylation Decarboxylation binding->decarboxylation Twisting of -COOH group This compound This compound (Product) decarboxylation->this compound co2 CO₂ decarboxylation->co2

Fig. 3: Logical flow of the enzymatic mechanism.
Quantitative Data Summary

OrganismKey Media ComponentsTemperaturepHYieldReference
Citrobacter sp.2.0% gallic acid, 0.5% maltose28°C6.0 (culture)4.5 (reaction)97.4%[10][11]
Enterobacter aerogenes0.32% gallic acid32°C6.077.86%[8]
Experimental Protocols

Protocol 4.3.1: Microbial Production using Citrobacter sp. [10][11]

  • Culture Citrobacter sp. at 28°C for 48 hours in a medium containing 2.0% gallic acid, 0.5% maltose, 0.2% (NH₄)₂HPO₄, 0.1% KH₂PO₄, 0.05% KCl, 0.05% MgSO₄·7H₂O, and 0.05% yeast extract, with the pH adjusted to 6.0.

  • After the initial cultivation period (16-24 hours), add additional gallic acid to the broth.

  • Adjust the pH of the culture broth to 4.5.

  • Create anaerobic conditions by adding 1 mM L-ascorbic acid and bubbling with N₂ gas.

  • Allow the transformation to proceed. In one reported experiment, 75 grams of gallic acid per liter of broth was converted to 54.1 grams of this compound.[10][11]

  • Isolate and purify the this compound from the broth using standard extraction and chromatography techniques.

References

Pyrogallol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrogallol, also known as 1,2,3-trihydroxybenzene, is an organic compound with the chemical formula C₆H₃(OH)₃.[1][2] It is a white, water-soluble solid that is notable for its sensitivity to oxygen, which can cause samples to appear brownish.[2] As one of the three isomers of benzenetriol, this compound is a significant molecule in various research and development applications, including its use as a metal-complexing agent.[3] This technical guide provides an in-depth overview of this compound, focusing on its chemical identifiers, safety data, and relevant experimental contexts for professionals in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This data is essential for laboratory use, ensuring proper handling and application in experimental setups.

IdentifierValueReference
CAS Number 87-66-1[1][3][4][5][6]
Molecular Formula C₆H₆O₃[2][3][7]
Molecular Weight 126.11 g/mol [1][2][3][5]
EC Number 201-762-9[1][4][6]
Melting Point 125.5 °C (257.9 °F; 398.6 K)[2]
Boiling Point 307 °C (585 °F; 580 K)[2]
Density 1.453 g/cm³ (at 4 °C)[2]
Synonyms 1,2,3-Trihydroxybenzene, Pyrogallic acid, Benzene-1,2,3-triol[1][2][3][5]

Safety Data Sheet Summary

The safe handling of this compound is paramount in a research environment. The following tables summarize the critical safety information derived from its Safety Data Sheet (SDS).

Hazard Identification and Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed.[4][8]
Acute Toxicity (Dermal)4H312: Harmful in contact with skin.[4][8]
Acute Toxicity (Inhalation)4H332: Harmful if inhaled.[4][8]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects.[4][6][8]
Hazardous to the Aquatic Environment (Chronic)3H412: Harmful to aquatic life with long lasting effects.[4][6]

Signal Word: Warning[1][4][5]

Toxicological Data
TestResultSpecies
LD50 (Oral)300 mg/kgMouse
LD50 (Subcutaneous)566 mg/kgMouse
Personal Protective Equipment (PPE) and Handling
Protection TypeRecommendation
Eye/Face Protection Safety goggles with side protection.[6]
Skin Protection Wear suitable chemical-resistant gloves (tested according to EN 374).[6]
Respiratory Protection Use a dust mask type N95 (US) or type P3 (EN 143) respirator cartridges.[1]
General Handling Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid breathing dust.[4][9]

Experimental Applications and Protocols

This compound's chemical properties make it a versatile reagent in various experimental settings. Its ability to generate reactive oxygen species (ROS) is often harnessed in studies investigating oxidative stress and antioxidant mechanisms.

General Workflow for Inducing Oxidative Stress with this compound

The following diagram illustrates a typical workflow for utilizing this compound to induce oxidative stress in a cell culture model. This process is fundamental in studies aiming to evaluate the efficacy of antioxidant compounds or to understand the cellular response to oxidative damage.

G A Prepare this compound Stock Solution C Treatment of Cells with this compound A->C B Cell Culture Preparation B->C D Incubation C->D E Measurement of Oxidative Stress Markers (e.g., ROS levels, lipid peroxidation) D->E F Downstream Analysis (e.g., Western Blot, qPCR) E->F

Caption: Workflow for cellular oxidative stress induction using this compound.

Signaling Pathway Perturbation by this compound-Induced Oxidative Stress

This compound-induced ROS can modulate various intracellular signaling pathways. A common pathway affected is the Nrf2-Keap1 pathway, which is a master regulator of the antioxidant response.

G This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Keap1 Keap1 ROS->Keap1 Oxidative Modification Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus and Binding Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activation

Caption: this compound's effect on the Nrf2-Keap1 signaling pathway.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in drug development. Its well-defined chemical properties and safety profile, when handled correctly, make it a valuable tool in the laboratory. The provided experimental workflow and signaling pathway diagram offer a foundational understanding of its application in studying oxidative stress, a critical area of research in numerous disease models. Adherence to the safety guidelines outlined in the SDS is crucial for the responsible and effective use of this compound.

References

The Solubility of Pyrogallol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrogallol, a trihydroxybenzene, is a versatile phenolic compound with a wide range of applications in pharmaceuticals, and as a chemical intermediate.[1][2] Its utility in various formulations and reactions is fundamentally governed by its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in a variety of organic solvents, details common experimental protocols for solubility determination, and illustrates a key signaling pathway influenced by this compound.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structure of both the solute (this compound) and the solvent, temperature, and pressure. The principle of "like dissolves like" is a useful guideline; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound, with its three hydroxyl groups, is a polar molecule, which dictates its solubility characteristics in organic solvents.[3][4]

Quantitative Solubility of this compound

The following table summarizes the available quantitative data on the solubility of this compound in various organic solvents. It is important to note that solubility is temperature-dependent, and the values provided are at the specified temperatures where available.

Solvent CategorySolvent NameChemical FormulaSolubilityTemperature (°C)Citation
Alcohols EthanolC2H5OH~30 mg/mLNot Specified[5]
EthanolC2H5OH50 mg/mLNot Specified[6]
EthanolC2H5OH1 g in 1.3 mLNot Specified[7]
MethanolCH3OHSolubleNot Specified[3]
Ethers Diethyl Ether(C2H5)2O1 g in 1.6 mLNot Specified[7]
Diethyl Ether(C2H5)2OVery SolubleNot Specified[2]
Ketones Acetone(CH3)2COSolubleNot Specified[7]
Amides Dimethylformamide (DMF)(CH3)2NCHO~30 mg/mLNot Specified[5]
Sulfoxides Dimethyl Sulfoxide (DMSO)(CH3)2SO~20 mg/mLNot Specified[5]
Esters Ethyl AcetateCH3COOC2H5SolubleNot Specified[3]
Aromatic Hydrocarbons BenzeneC6H6Slightly SolubleNot Specified[7]
Halogenated Hydrocarbons ChloroformCHCl3Slightly SolubleNot Specified[7]
Alkanes HexaneC6H14InsolubleNot Specified[8]

Note: "Soluble" and "Very Soluble" are qualitative descriptions and indicate a high degree of solubility. "Slightly Soluble" indicates low solubility, and "Insoluble" indicates negligible solubility. For precise applications, experimental determination of solubility at the specific temperature of interest is recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development activities. The following are detailed methodologies for commonly used techniques.

Shake-Flask Method Coupled with Gravimetric Analysis

This is a classic and reliable method for determining the equilibrium solubility of a compound.[9][10]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap flask). The excess solid is necessary to ensure that the solution reaches saturation.

    • Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled using a water bath or an incubator.

  • Separation of Undissolved Solute:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry, and pre-weighed container (e.g., an evaporating dish or a watch glass).

    • Transfer the filtered supernatant of known volume into the weighed container.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that does not cause decomposition of this compound).

    • Once the solvent is completely evaporated, reweigh the container with the dried this compound residue.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final weight of the container with the residue and the initial weight of the empty container.

    • Solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It is often faster than the gravimetric method.[4]

Protocol:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the desired solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the shake-flask method (steps 1 and 2) to prepare a saturated solution of this compound and separate the undissolved solid.

  • Analysis of the Saturated Solution:

    • Take a precise volume of the clear, filtered supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualization of a Key Signaling Pathway

This compound has been shown to exhibit anti-cancer properties by modulating cellular signaling pathways. One such pathway is the PI3K/AKT pathway, which is crucial for cell survival and proliferation. The following diagram, generated using the DOT language, illustrates the inhibitory effect of this compound on this pathway.

Pyrogallol_PI3K_AKT_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT This compound->AKT Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

This compound's inhibitory action on the PI3K/AKT signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in various organic solvents, offering both qualitative and quantitative data. The detailed experimental protocols for the shake-flask with gravimetric analysis and spectrophotometric methods serve as a practical resource for researchers. Furthermore, the visualization of the PI3K/AKT signaling pathway highlights one of the key mechanisms of this compound's bioactivity, which is of significant interest in drug development. For any specific application, it is recommended to experimentally determine the solubility under the precise conditions of use to ensure accuracy and reproducibility.

References

Pyrogallol Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrogallol, a simple polyphenol with a 1,2,3-trihydroxybenzene structure, serves as a foundational scaffold for a diverse range of derivatives with significant biological activities.[1][2] These compounds, both naturally occurring and synthetic, have garnered substantial interest in the fields of medicine and pharmacology due to their potent antioxidant, antimicrobial, and anticancer properties.[1][2][3] The therapeutic potential of this compound derivatives is largely attributed to the redox-active nature of the this compound moiety, which enables them to participate in various biochemical pathways, including the modulation of signaling cascades and the inhibition of key enzymes. This guide provides an in-depth overview of the biological activities of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Biological Activities of this compound Derivatives

The unique chemical structure of this compound, characterized by three adjacent hydroxyl groups on a benzene (B151609) ring, is the primary determinant of its diverse biological functions. These hydroxyl groups can readily donate hydrogen atoms, making this compound and its derivatives potent radical scavengers.[4] This inherent antioxidant capability forms the basis for many of their other observed biological effects.

Antioxidant Activity

This compound and its derivatives are well-established antioxidants.[1][5] Their ability to scavenge free radicals helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.[1] The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[3][6] For instance, this compound has demonstrated higher antioxidant activity (92.37% at 500 µM) compared to its dimer (40.77% at 500 µM) in a DPPH assay.[6]

Antimicrobial Activity

This compound derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.[1][7] Their mechanism of action is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or generate reactive oxygen species that are detrimental to the microbes.[3] For example, a this compound dimer showed a lower Minimum Inhibitory Concentration (MIC) value (8 µg/ml) against both Staphylococcus aureus and Escherichia coli compared to this compound (512 µg/ml and 256 µg/ml, respectively).[3][6]

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound and its derivatives.[1][8] These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle.[9][10][11] The anticancer effects of this compound are often mediated through the modulation of critical signaling pathways involved in cell growth and survival.[9][10][12] For example, this compound has been reported to inhibit the proliferation of castration-resistant prostate cancer cells by modulating the Akt/GSK-3β/β-catenin signaling pathway.[9][13] It has also been shown to exert antitumor effects in hepatocellular carcinoma by activating miR-134, leading to S-phase arrest and inhibition of the PI3K/AKT/Skp2/cMyc signaling pathway.[10]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives as reported in the literature.

Table 1: Antioxidant Activity of this compound and its Derivatives

CompoundAssayResultConcentrationReference
This compoundDPPH Radical Scavenging92.37% inhibition500 µM[3][6]
This compound DimerDPPH Radical Scavenging40.77% inhibition500 µM[3][6]
This compoundLipid Peroxidation Inhibition77.95% inhibition30 µg/mL[14]

Table 2: Antimicrobial Activity of this compound and its Derivatives

CompoundMicroorganismAssayMIC (µg/mL)Reference
This compoundStaphylococcus aureusBroth Microdilution512[3][6]
This compoundEscherichia coliBroth Microdilution256[3][6]
This compound DimerStaphylococcus aureusBroth Microdilution8[3][6]
This compound DimerEscherichia coliBroth Microdilution8[3][6]
This compound-Coumarin Hybrid (PCH-1)Proteus mirabilis ATCC 12453Microdilution31.125[15]
This compound-Coumarin Hybrid (PCH-2)Proteus mirabilis ATCC 12453Microdilution31.125[15]

Table 3: Anticancer Activity of this compound and its Derivatives

CompoundCell LineAssayIC50Reference
This compoundSNU-484 (Gastric Cancer)Not specified~50 µM[1]
This compoundDU145 (Prostate Cancer)SRB Assay58.89 ± 3.06 µM[9]
This compoundPC3 (Prostate Cancer)SRB Assay45.79 ± 1.82 µM[9]
This compoundTyrosinase InhibitionParabolic non-competitive inhibition0.772 ± 0.003 mM[16]

Signaling Pathways Modulated by this compound Derivatives

This compound and its derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

Akt_GSK3B_BetaCatenin_Pathway cluster_nucleus Nucleus This compound This compound Akt Akt This compound->Akt GSK3B GSK-3β Akt->GSK3B inhibits pGSK3B p-GSK-3β (Inactive) BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates for degradation Degradation Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nucleus Nucleus GeneTranscription Target Gene Transcription (Cyclin D1, Survivin) TCF_LEF->GeneTranscription Proliferation Cell Proliferation & Survival GeneTranscription->Proliferation

Caption: this compound inhibits the Akt/GSK-3β/β-catenin signaling pathway.

PI3K_AKT_Skp2_cMyc_Pathway This compound This compound miR134 miR-134 This compound->miR134 activates PI3K PI3K miR134->PI3K AKT AKT PI3K->AKT Skp2 Skp2 AKT->Skp2 cMyc c-Myc Skp2->cMyc stabilizes p27 p27 Skp2->p27 promotes degradation CellCycle S-Phase Progression cMyc->CellCycle p27->CellCycle Arrest S-Phase Arrest

Caption: this compound induces S-phase arrest via the PI3K/AKT/Skp2/cMyc pathway.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of this compound derivatives.

Antioxidant Activity Assays

1. DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[17]

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727)

    • Test compound (this compound derivative)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound in methanol.

    • Prepare a working solution of DPPH in methanol (typically 0.1 mM).

    • In a 96-well plate, add a specific volume of the test compound solution at various concentrations.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[17]

    • Measure the absorbance at a specific wavelength (e.g., 517 nm).[17]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Test Compound Solutions C Mix Compound and DPPH in 96-well plate A->C B Prepare 0.1 mM DPPH Solution B->C D Incubate 30 min in dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F

Caption: Workflow for the DPPH radical scavenging assay.

2. ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • Principle: The reduction of the blue-green ABTS radical cation by an antioxidant is measured by the decrease in its absorbance.[18]

  • Reagents and Equipment:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

    • Potassium persulfate

    • Ethanol (B145695) or buffer solution

    • Test compound

    • Positive control

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark for 12-16 hours.[17]

    • Dilute the ABTS radical solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

    • Add the test compound at various concentrations to the diluted ABTS radical solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance.[19]

    • Calculate the percentage of inhibition as in the DPPH assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare ABTS Radical Cation Solution B Dilute ABTS Solution to Absorbance of ~0.7 A->B D Mix Compound and ABTS Solution B->D C Prepare Test Compound Solutions C->D E Incubate 6 min D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition F->G MIC_MBC_Workflow A Serial Dilution of Test Compound in Broth B Inoculate with Standardized Microbial Suspension A->B C Incubate (e.g., 37°C, 18-24h) B->C D Determine MIC (Lowest concentration with no visible growth) C->D E Subculture from clear wells onto Agar Plates D->E F Incubate Agar Plates E->F G Determine MBC (Lowest concentration with no colony growth) F->G MTT_Assay_Workflow cluster_culture Cell Culture cluster_reaction MTT Reaction cluster_analysis Analysis A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate (e.g., 48h) B->C D Add MTT Solution C->D E Incubate to form Formazan D->E F Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability G->H

References

Pyrogallol and Its Isomers: A Comprehensive Structural Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of pyrogallol and its structural isomers, offering valuable insights for researchers, scientists, and professionals in drug development. By elucidating the structural nuances and physicochemical properties of these compounds, this document aims to facilitate advanced research and application.

Introduction to this compound and its Isomers

This compound, or 1,2,3-trihydroxybenzene, is a highly reactive aromatic organic compound with significant applications in various chemical and pharmaceutical fields. Its antioxidant properties, stemming from its three hydroxyl groups, make it a subject of intense study. Equally important are its structural isomers—phloroglucinol (B13840) (1,3,5-trihydroxybenzene) and hydroxyquinol (1,2,4-trihydroxybenzene)—which, despite sharing the same molecular formula (C₆H₆O₃), exhibit distinct chemical behaviors and biological activities due to the differential arrangement of their hydroxyl groups.

Structural Differences and Isomer Overview

The core structural difference among this compound and its isomers lies in the substitution pattern of the hydroxyl (-OH) groups on the benzene (B151609) ring. This seemingly subtle variation leads to significant differences in their electronic properties, reactivity, and interaction with biological systems.

  • This compound (1,2,3-trihydroxybenzene): Features three adjacent hydroxyl groups. This arrangement results in significant intramolecular hydrogen bonding, influencing its acidity and antioxidant capacity.

  • Hydroxyquinol (1,2,4-trihydroxybenzene): The hydroxyl groups are positioned at the 1, 2, and 4 positions of the benzene ring. This asymmetrical arrangement leads to a different dipole moment and reactivity profile compared to its isomers.

  • Phloroglucinol (1,3,5-trihydroxybenzene): Possesses a symmetrical arrangement of hydroxyl groups. This symmetry impacts its crystalline structure and chemical properties, often making it less reactive in certain contexts than its isomers.

Caption: Chemical structures of this compound and its isomers.

Physicochemical Properties: A Comparative Analysis

The structural variations among these isomers directly translate into differing physicochemical properties, which are critical for their application in research and development.

PropertyThis compound (1,2,3-trihydroxybenzene)Hydroxyquinol (1,2,4-trihydroxybenzene)Phloroglucinol (1,3,5-trihydroxybenzene)
Molar Mass 126.11 g/mol 126.11 g/mol 126.11 g/mol
Melting Point 131-134 °C140.5 °C218-220 °C (anhydrous)
Boiling Point 309 °C285 °C (decomposes)Decomposes
Water Solubility 40 g/100 mL (20 °C)27 g/100 mL (20 °C)1 g/100 mL (20 °C)
pKa1 9.018.458.56
pKa2 11.710.49.27
pKa3 -12.8-

Experimental Protocols: Synthesis of this compound Isomers

The synthesis of these isomers often involves the hydroxylation of corresponding phenols or the decarboxylation of phenolic acids. Below are generalized experimental protocols for their laboratory-scale synthesis.

Synthesis of this compound

This compound is traditionally synthesized via the thermal decarboxylation of gallic acid.

Pyrogallol_Synthesis GallicAcid Gallic Acid Heat Heat (Glycerin Bath) GallicAcid->Heat Decarboxylation This compound This compound Heat->this compound CO2 CO₂ Heat->CO2

Caption: Synthesis of this compound from Gallic Acid.

Protocol:

  • Place gallic acid in a round-bottom flask.

  • Add a solvent such as glycerin to ensure even heat distribution.

  • Heat the mixture to approximately 210 °C.

  • The gallic acid will decarboxylate, releasing carbon dioxide and forming this compound.

  • The crude this compound can be purified by sublimation or recrystallization.

Synthesis of Hydroxyquinol

Hydroxyquinol can be prepared from 1,4-benzoquinone (B44022) through a two-step process involving the formation of a triacetate derivative followed by hydrolysis.

Protocol:

  • Acetylation: React 1,4-benzoquinone with acetic anhydride (B1165640) in the presence of a catalyst (e.g., sulfuric acid) to form 1,2,4-triacetoxybenzene.

  • Hydrolysis: Hydrolyze the resulting triacetate using a strong acid or base to yield hydroxyquinol.

  • Purify the product via recrystallization.

Synthesis of Phloroglucinol

A common laboratory synthesis of phloroglucinol starts from trinitrotoluene (TNT).

Phloroglucinol_Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product TNT Trinitrotoluene (TNT) Oxidation Oxidation TNT->Oxidation 1. Forms Trinitrobenzoic Acid Decarboxylation Decarboxylation Oxidation->Decarboxylation 2. Forms Trinitrobenzene Reduction Reduction Decarboxylation->Reduction 3. Forms Triaminobenzene Hydrolysis Hydrolysis Reduction->Hydrolysis 4. Final Step Phloroglucinol Phloroglucinol Hydrolysis->Phloroglucinol

Caption: Workflow for Phloroglucinol Synthesis from TNT.

Protocol:

  • Oxidation: Oxidize trinitrotoluene (TNT) to form 2,4,6-trinitrobenzoic acid.

  • Decarboxylation: Heat the trinitrobenzoic acid to induce decarboxylation, yielding 1,3,5-trinitrobenzene.

  • Reduction: Reduce the trinitrobenzene using a reducing agent like iron in acidic medium to form 1,3,5-triaminobenzene.

  • Hydrolysis: Hydrolyze the triaminobenzene by boiling with an acid to replace the amino groups with hydroxyl groups, forming phloroglucinol.

  • Isolate and purify the final product.

Signaling Pathways and Biological Relevance

The distinct structural arrangements of this compound and its isomers lead to differential engagement with biological signaling pathways. For instance, their antioxidant capabilities, which are crucial in mitigating oxidative stress, vary due to the stability of the resulting radical species.

Antioxidant_Mechanism Pyrogallol_Isomer This compound Isomer (Ar(OH)₃) Radical Phenoxyl Radical (Ar(OH)₂O•) Pyrogallol_Isomer->Radical Donates H• ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized Species (e.g., H₂O) ROS->Neutralized_ROS Accepts H• Stable_Product Stable Product Radical->Stable_Product Resonance Stabilization or further reaction

Caption: Generalized Antioxidant Mechanism of this compound Isomers.

The relative positions of the hydroxyl groups influence the stability of the phenoxyl radical formed upon donation of a hydrogen atom to a reactive oxygen species (ROS). The greater stability of the radical often correlates with higher antioxidant activity. The adjacent hydroxyl groups in this compound, for example, allow for effective stabilization through intramolecular hydrogen bonding and electron delocalization.

Conclusion

The structural isomerism of this compound, hydroxyquinol, and phloroglucinol provides a compelling case study in how subtle changes in molecular architecture can lead to profound differences in chemical and biological properties. A thorough understanding of these differences is paramount for researchers and drug development professionals seeking to harness the unique characteristics of these versatile compounds. This guide serves as a foundational resource to inform and direct future investigations in this promising area of chemical and pharmaceutical science.

Spectroscopic Analysis of Pyrogallol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of pyrogallol, a key phenolic compound of interest in various scientific and pharmaceutical domains. This document details the principles and methodologies for the characterization of this compound using Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Introduction

This compound, or 1,2,3-trihydroxybenzene, is a simple polyphenol with significant chemical and biological activities. Its antioxidant, antiseptic, and anti-cancer properties have made it a subject of extensive research. Accurate and thorough characterization of this compound is paramount for its application in drug development and other scientific research. This guide outlines the core spectroscopic techniques for its analysis, presenting key data and experimental considerations.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the UV-Vis, NMR, and IR spectroscopic analyses of this compound.

Table 1: UV-Vis Spectroscopic Data for this compound

ParameterValueSolvent/Conditions
λmax289 nmMethanol (B129727)

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignmentSolvent
6.750dH-5D₂O
6.601tH-4, H-6D₂O

Table 3: ¹³C NMR Spectroscopic Data for this compound

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~3300-3500O-H stretching (phenolic)
~3070C-H stretching (aromatic)
~1620C=C stretching (aromatic ring)
~1520C=C stretching (aromatic ring)
~1320C-O stretching (phenolic)
~1190O-H bending

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as methanol or ethanol. A typical concentration is in the micromolar range.

  • Blank Measurement: The cuvette is filled with the pure solvent to record a baseline spectrum.

  • Sample Measurement: The cuvette is then filled with the this compound solution, and the absorbance is measured over a wavelength range, typically from 200 to 400 nm.

  • Data Analysis: The wavelength at which the maximum absorbance is observed is recorded as the λmax.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterium (B1214612) oxide (D₂O), in an NMR tube.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum is acquired using a standard pulse sequence.

    • The chemical shifts (δ) are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.

    • The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) are analyzed to determine the connectivity of protons.

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • The chemical shifts are referenced to the solvent peak or an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule by analyzing its vibrational modes.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: A small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Spectral Acquisition: The IR spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands corresponding to different functional groups (e.g., O-H, C-H, C=C, C-O) are identified.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

experimental_workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution (UV-Vis, NMR) Sample->Dissolution Pelletizing KBr Pellet (IR) Sample->Pelletizing UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Pelletizing->IR Data_Analysis Spectral Analysis (λmax, δ, J, ν) UV_Vis->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Elucidation Structure Elucidation & Characterization Data_Analysis->Structure_Elucidation

General Spectroscopic Analysis Workflow
Signaling Pathway Modulation by this compound

Recent research has highlighted the role of this compound in modulating cellular signaling pathways, particularly in the context of cancer therapeutics. The diagram below illustrates the inhibitory effect of this compound on the Akt/GSK-3β/β-catenin signaling pathway.

signaling_pathway Inhibitory Effect of this compound on the Akt/GSK-3β/β-catenin Pathway This compound This compound Akt Akt This compound->Akt GSK3b GSK-3β Akt->GSK3b inhibits b_catenin β-catenin GSK3b->b_catenin promotes degradation of Degradation Degradation b_catenin->Degradation Transcription Gene Transcription (e.g., Cyclin D1, Survivin) b_catenin->Transcription activates Proliferation_Apoptosis Cell Proliferation ↓ Apoptosis ↑ Transcription->Proliferation_Apoptosis

This compound's effect on a key signaling pathway.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reaction of Pyrogallol with Oxygen in Alkaline Solution

This technical guide provides a comprehensive overview of the chemical reaction between this compound (1,2,3-trihydroxybenzene) and molecular oxygen in an alkaline environment. This reaction, commonly known as this compound autoxidation, is a cornerstone in various scientific applications, from classical analytical chemistry to modern antioxidant research. This document details the reaction's mechanism, kinetics, products, and the experimental protocols used for its study.

Introduction

This compound is a highly reactive aromatic compound featuring three adjacent hydroxyl groups on a benzene (B151609) ring.[1][2] This structure makes it an excellent reducing agent, particularly susceptible to oxidation by molecular oxygen.[3] In an alkaline solution, this reactivity is significantly enhanced, leading to a rapid consumption of dissolved oxygen and the formation of a complex mixture of colored products.[1][4] The solution, initially colorless, characteristically turns dark brown as the reaction progresses.[3][5] This robust and rapid reaction has been harnessed for decades for applications such as the quantitative removal of oxygen in gas analysis and, more recently, as a source of superoxide (B77818) radicals for studying antioxidant enzymes like superoxide dismutase (SOD).[1][3][6]

Reaction Mechanism and Products

The autoxidation of this compound is a complex, multi-step process involving free radical intermediates.[4][5] The reaction is initiated by the deprotonation of one of this compound's hydroxyl groups in the alkaline medium, which greatly increases its electron-donating capacity.

The overall process can be summarized in the following key stages:

  • Deprotonation: In an alkaline solution (high concentration of OH⁻ ions), this compound (H₃PYR) loses a proton to form the pyrogallate anion (H₂PYR⁻).

  • Initiation: The pyrogallate anion reacts with molecular oxygen (O₂) in a single electron transfer step. This generates a this compound semiquinone radical and a superoxide anion radical (O₂•⁻).

  • Propagation and Product Formation: The highly reactive superoxide radical participates in a cascade of subsequent reactions. The primary products of the initial phase are hydrogen peroxide (H₂O₂) and this compound-ortho-quinone.[7]

  • Dimerization and Polymerization: The ortho-quinone and other reactive intermediates undergo further reactions, including dimerization and polymerization, to form a mixture of high-molecular-weight compounds.[4] One of the well-characterized products is purpurogallin (2,3,4,6-tetrahydroxy-5H-benzocyclopentene-5-one), which itself can be further oxidized to purpurogallin-quinone (PPQ).[7][8] These complex, conjugated molecules are responsible for the deep brown coloration of the solution.[3][4]

Below is a diagram illustrating the proposed reaction pathway.

ReactionMechanism Proposed Reaction Mechanism of this compound Autoxidation cluster_initiation Initiation cluster_propagation Propagation & Product Formation cluster_final Complex Products This compound This compound (H₃PYR) Anion Pyrogallate Anion (H₂PYR⁻) This compound->Anion + OH⁻ Semiquinone Semiquinone Radical Anion->Semiquinone + O₂ Superoxide Superoxide Radical (O₂•⁻) Anion->Superoxide + O₂ O2 O₂ oQuinone ortho-Quinone Semiquinone->oQuinone + O₂ H2O2 H₂O₂ Superoxide->H2O2 + H⁺, + e⁻ Purpurogallin Purpurogallin oQuinone->Purpurogallin Dimerization Polymer Colored Polymers (Brown Solution) Purpurogallin->Polymer

Caption: Proposed reaction mechanism of this compound autoxidation.

Reaction Kinetics

The rate of this compound autoxidation is highly dependent on several experimental conditions. Understanding these kinetics is crucial for controlling the reaction and for its application in quantitative assays.

Influencing Factors
  • pH: The reaction rate increases significantly with increasing pH (alkalinity).[3][9] This is because the initial deprotonation step is favored at higher hydroxide (B78521) concentrations, generating more of the reactive pyrogallate anion.

  • Temperature: Like most chemical reactions, the rate of autoxidation increases with temperature.[9]

  • Oxygen Concentration: The reaction rate is dependent on the concentration of dissolved oxygen.[3]

  • This compound Concentration: The rate is also dependent on the total this compound concentration.[10]

Rate Law

The reaction kinetics have been studied by monitoring the consumption of dissolved oxygen. The rate law is expressed as:

-d[O₂]/dt = kₐₚₚ[PYR]ₜₒₜ[O₂][10]

Where:

  • -d[O₂]/dt is the rate of oxygen consumption.

  • kₐₚₚ is the apparent second-order rate constant.

  • [PYR]ₜₒₜ is the total stoichiometric concentration of this compound.

  • [O₂] is the concentration of dissolved oxygen.

The apparent rate constant, kₐₚₚ, is not a true constant but is dependent on the pH of the solution. This is because the two main species of this compound in solution, the neutral form (H₃PYR) and the monoanion (H₂PYR⁻), react with oxygen at different rates.[10]

Quantitative Kinetic Data

The following table summarizes key kinetic parameters and conditions reported in the literature for this compound autoxidation.

ParameterValueConditionsReference
Rate Constant (k₁) for H₃PYR + O₂0.13 ± 0.01 M⁻¹s⁻¹25°C, 0.08 M NaCl, 0.04 M phosphate (B84403) buffer[10]
Rate Constant (k₂) for H₂PYR⁻ + O₂3.5 ± 0.1 M⁻¹s⁻¹25°C, 0.08 M NaCl, 0.04 M phosphate buffer[10]
Optimal pH for SOD Assay7.4 - 8.2Tris-HCl or Tris-cacodylic acid buffer[6][9][11]
Optimal Temperature25°C - 37°CVaries by assay protocol[9]
Monitored Wavelength (Spectrophotometry)325 nm or 420 nmCorresponds to product formation[6][9][12]

Experimental Protocols

The this compound autoxidation reaction is a fundamental component of various assays, particularly for measuring superoxide dismutase (SOD) activity. SOD is an enzyme that catalyzes the dismutation of superoxide radicals, thereby inhibiting the autoxidation cascade. The degree of inhibition is used to quantify SOD activity.

Spectrophotometric Assay for SOD Activity

This protocol is based on the ability of SOD to inhibit the autoxidation of this compound. The rate of formation of colored products is monitored using a spectrophotometer.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.2) containing 1 mM DTPA or EDTA.

  • This compound solution (e.g., 4.5 mM in 10 mM HCl).[13]

  • Biological sample containing SOD.

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare Reaction Mixture: In a cuvette, mix the Tris-HCl buffer with the biological sample.

  • Initiate Reaction: Add a small volume of the this compound solution to the cuvette to start the reaction. The final concentration of this compound is typically in the range of 0.2-0.6 mM.[9]

  • Monitor Absorbance: Immediately begin monitoring the change in absorbance at 420 nm or 325 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 3-5 minutes).[6][9]

  • Control Measurement: Repeat the procedure without the biological sample to measure the uninhibited autoxidation rate.

  • Calculation: The SOD activity is calculated based on the percentage inhibition of the this compound autoxidation rate. One unit of SOD is often defined as the amount of enzyme required to inhibit the reaction by 50%.[9][13]

The following diagram illustrates the general workflow for this experimental protocol.

ExperimentalWorkflow Experimental Workflow for SOD Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis PrepBuffer Prepare Tris-HCl Buffer (pH 8.2) Mix Mix Buffer and Sample in Cuvette PrepBuffer->Mix PrepPyro Prepare this compound Solution (in HCl) Initiate Add this compound to Initiate Reaction PrepPyro->Initiate PrepSample Prepare Biological Sample PrepSample->Mix Mix->Initiate Measure Monitor Absorbance (e.g., 420 nm) over time Initiate->Measure CalcRate Calculate Rate of Absorbance Change Measure->CalcRate CalcInhibition Calculate % Inhibition (Control vs. Sample) CalcRate->CalcInhibition DetermineSOD Determine SOD Activity (Units/mL) CalcInhibition->DetermineSOD

Caption: Experimental workflow for a spectrophotometric SOD assay.

Oxygen Consumption Measurement

This method directly measures the primary reaction by monitoring the depletion of dissolved oxygen using a polarographic oxygen electrode.

Materials:

  • Reaction vessel with a polarographic oxygen electrode.

  • Phosphate buffer (e.g., 0.04 M, pH 7-10).[10]

  • This compound solution.

  • Nitrogen gas for deoxygenation (optional).

Procedure:

  • Calibration: Calibrate the oxygen electrode using air-saturated buffer (100% O₂) and a deoxygenated solution (0% O₂).

  • Reaction Setup: Add the buffer to the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Initiate Reaction: Inject a known concentration of this compound into the vessel to start the reaction.

  • Data Logging: Record the concentration of dissolved oxygen over time.

  • Data Analysis: The slope of the oxygen concentration versus time plot gives the rate of oxygen consumption. This can be used to calculate kinetic parameters as described by the rate law.

Conclusion

The reaction of this compound with oxygen in alkaline solution is a classic example of autoxidation, characterized by a complex free-radical mechanism and the formation of intensely colored products. Its sensitivity to pH and temperature, along with its rapid consumption of oxygen, makes it a versatile tool in both analytical chemistry and biochemical research. For professionals in drug development and antioxidant research, a thorough understanding of this reaction's kinetics and the protocols for its study is essential for the accurate assessment of antioxidant compounds and enzyme activities. The methods described herein provide a robust framework for harnessing this reaction for scientific investigation.

References

Methodological & Application

Application Notes and Protocols: Pyrogallol Autoxidation Method for Superoxide Scavenging Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrogallol autoxidation assay is a widely utilized spectrophotometric method for determining the superoxide (B77818) radical (O₂⁻) scavenging capacity of various substances, including natural products, synthetic compounds, and biological samples. This method is based on the principle that this compound (1,2,3-trihydroxybenzene) autoxidizes in an alkaline solution, generating superoxide radicals. This process results in the formation of a colored intermediate, which can be monitored over time. Antioxidants capable of scavenging superoxide radicals will inhibit the autoxidation of this compound, leading to a decrease in the rate of color formation. The simplicity, cost-effectiveness, and reliability of this assay make it a valuable tool in antioxidant research and drug discovery.[1][2][3][4][5]

Principle of the Assay

Under alkaline conditions (typically pH 8.2), this compound undergoes a rapid autoxidation process, producing superoxide anions (O₂⁻). These radicals then participate in a chain reaction, further accelerating the oxidation of this compound and leading to the formation of purpurogallin and other colored products. The rate of this autoxidation can be conveniently measured by monitoring the increase in absorbance at a specific wavelength, commonly 420 nm or, in improved methods, 325 nm.[4][5][6][7]

The presence of a superoxide scavenger will interrupt this chain reaction by quenching the superoxide radicals. This inhibition of this compound autoxidation is directly proportional to the superoxide scavenging activity of the sample. The percentage of inhibition is calculated by comparing the rate of autoxidation in the presence of the sample to that of a control reaction without the sample.

Factors Influencing the Assay

Several factors can influence the outcome of the this compound autoxidation assay and should be carefully controlled for reproducible results:

  • pH: The rate of this compound autoxidation is highly dependent on pH, with higher pH values leading to a faster reaction. While the original method often uses a pH of 8.2, some studies suggest that a physiological pH of 7.4 may be more relevant for certain antioxidants, especially those with acidic functional groups.[4][5]

  • Temperature: Temperature affects the reaction rate, and it is crucial to maintain a constant temperature throughout the experiment. Common temperatures used are 25°C or 37°C.[5]

  • This compound Concentration: The concentration of this compound will directly impact the rate of superoxide generation and, consequently, the absorbance readings. It is important to use a concentration that provides a measurable and linear rate of autoxidation.

  • Presence of Metal Ions: Metal ions can catalyze the autoxidation of this compound. Therefore, the use of a chelating agent like EDTA (ethylenediaminetetraacetic acid) in the buffer is often recommended to minimize this interference.[8]

  • Solvent: The solvent used to dissolve the test sample can also affect the assay. It is important to run appropriate solvent controls to account for any potential interference.

Data Presentation: Superoxide Scavenging Activity of Various Compounds

The following table summarizes the superoxide scavenging activity of several compounds as determined by the this compound autoxidation method, presented as IC50 values (the concentration required to inhibit 50% of this compound autoxidation) or percentage inhibition at a specific concentration.

CompoundIC50 Value (µg/mL)Percentage Inhibition (%)Notes
Flavonoids The this compound moiety is a key structural feature for high superoxide scavenging activity in flavonoids.[9][10][11]
Dihydromyricetin-48.42 ± 0.91 at 50 µg/mLActivity decreased at higher concentrations.[3]
Myricetin-50.22 ± 0.50Possesses a this compound moiety in the B-ring, contributing to its high activity.[3][10]
Quercetin-34.83 ± 0.83Lacks the this compound moiety, showing lower activity compared to myricetin.[3][10]
Baicalein--The this compound moiety in the A-ring contributes to its scavenging ability.[10]
Epicatechin Gallate--The pyrogalloyl ester at the C-3 position enhances its activity.[10]
Epigallocatechin Gallate--Contains a this compound moiety in the B-ring and as a galloyl ester, resulting in high activity.[10]
Phenolic Acids
Gallic Acid--Exhibits strong superoxide scavenging activity due to its this compound structure.[9][10] However, it can also produce radicals in the assay system, potentially leading to inaccurate results.[8]
Ferulic Acid--Shows scavenging activity.
Chlorogenic Acid--Shows scavenging activity.
Vitamins
L-Ascorbic Acid (Vitamin C)--A well-known antioxidant with significant superoxide scavenging activity.[1]
Other Compounds
This compoundIC50 ≈ 45 µM (for HeLa cells)-This compound itself has antibacterial and antioxidant properties.[9]
Rutin--Can be effectively evaluated by this method.[8]
Catechin--The this compound autoxidation method may not be suitable for evaluating its superoxide scavenging activity.[8]

Experimental Protocols

Two common protocols for the this compound autoxidation assay are provided below: the original method and an improved method.

Protocol 1: Original this compound Autoxidation Method

This protocol is based on the method originally developed for the determination of superoxide dismutase (SOD) activity.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.2) containing 1 mM EDTA

  • This compound solution (25 mM in 10 mM HCl)

  • Test sample dissolved in a suitable solvent

  • Spectrophotometer

Procedure:

  • Pipette 2.8 mL of Tris-HCl buffer (pH 8.2) into a cuvette.

  • Add 0.1 mL of the test sample solution (or solvent for the control).

  • Incubate the mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding 0.1 mL of this compound solution.

  • Immediately mix the solution and start recording the absorbance at 420 nm every 30 seconds for 5 minutes.

  • The rate of this compound autoxidation is calculated from the linear portion of the kinetic curve.

Calculation:

The superoxide scavenging activity is calculated as the percentage of inhibition using the following formula:

Where:

  • A_control is the rate of absorbance increase of the control reaction.

  • A_sample is the rate of absorbance increase of the reaction with the test sample.

Protocol 2: Improved this compound Autoxidation Method

This modified protocol is suggested to be more reliable for a wider range of antioxidants, particularly those sensitive to alkaline conditions.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.4) containing 1 mM EDTA

  • This compound solution (60 mM in 1 mM HCl)

  • Test sample dissolved in a suitable solvent

  • Spectrophotometer with temperature control

Procedure:

  • Set the spectrophotometer to 37°C.

  • In a cuvette, mix 2.9 mL of Tris-HCl buffer (pH 7.4) and 0.05 mL of the test sample solution (or solvent for the control).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 0.05 mL of this compound solution.

  • Thoroughly mix the solution and immediately begin measuring the absorbance at 325 nm every 30 seconds for 5 minutes.[4][5]

  • The rate of this compound autoxidation is determined from the slope of the absorbance versus time plot.

Calculation:

The percentage of superoxide radical scavenging activity is calculated using the same formula as in Protocol 1. The IC50 value can be determined by plotting the percentage of inhibition against different concentrations of the test sample.

Mandatory Visualizations

Signaling Pathway of Superoxide Radical Generation and Scavenging

G Cellular Signaling Involving Superoxide Radicals cluster_generation Superoxide Generation cluster_effects Cellular Effects & Signaling cluster_scavenging Superoxide Scavenging Mitochondria Mitochondria (Electron Transport Chain) O2_radical Superoxide (O₂⁻) Mitochondria->O2_radical NADPH_Oxidase NADPH Oxidase NADPH_Oxidase->O2_radical Xanthine_Oxidase Xanthine Oxidase Xanthine_Oxidase->O2_radical H2O2 Hydrogen Peroxide (H₂O₂) O2_radical->H2O2 Spontaneous or SOD-catalyzed dismutation ras_rac ras/rac Activation O2_radical->ras_rac SOD Superoxide Dismutase (SOD) O2_radical->SOD Scavenged by Antioxidants Antioxidants (e.g., from diet, drugs) O2_radical->Antioxidants Scavenged by MAPK_pathway Raf-1-MAPK Pathway ras_rac->MAPK_pathway Gene_expression Altered Gene Expression MAPK_pathway->Gene_expression SOD->H2O2

Caption: Cellular pathways of superoxide generation, its role in signaling, and its scavenging by endogenous enzymes and exogenous antioxidants.

Experimental Workflow for this compound Autoxidation Assay

G Experimental Workflow of this compound Autoxidation Assay start Start prep_reagents Prepare Reagents: - Tris-HCl Buffer (with EDTA) - this compound Solution - Test Sample Solutions start->prep_reagents setup_assay Set up Assay Tubes: - Add Buffer - Add Test Sample (or Solvent for Control) prep_reagents->setup_assay incubate Pre-incubate at Constant Temperature setup_assay->incubate initiate_reaction Initiate Reaction: Add this compound Solution incubate->initiate_reaction measure_absorbance Measure Absorbance at Specific Wavelength (e.g., 420 nm or 325 nm) at Timed Intervals initiate_reaction->measure_absorbance calculate_rate Calculate Rate of Autoxidation measure_absorbance->calculate_rate calculate_inhibition Calculate Percentage Inhibition calculate_rate->calculate_inhibition end End calculate_inhibition->end

Caption: A stepwise workflow diagram illustrating the key procedures of the this compound autoxidation assay for superoxide scavenging.

Concluding Remarks

The this compound autoxidation method remains a valuable and accessible tool for screening and characterizing the superoxide scavenging potential of various compounds. By understanding the underlying principles and carefully controlling the experimental parameters, researchers can obtain reliable and reproducible data. The protocols and information provided herein serve as a comprehensive guide for the successful implementation of this assay in a research or drug development setting. For novel compounds, especially those with complex structures or potential to interfere with the assay chemistry, it is advisable to employ complementary antioxidant assays to validate the findings.

References

Application Notes and Protocols for Pyrogallol-Based Photographic Developers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of pyrogallol-based developers in black and white film photography. This compound, a classic developing agent, is known for its ability to produce a proportional stain on the negative in addition to the silver image. This staining characteristic can offer unique tonal separation, acutance, and fine grain, making it a subject of interest for specialized imaging applications.

Introduction to this compound Developers

This compound (1,2,3-trihydroxybenzene) is one of the earliest photographic developing agents, first used in 1851.[1] Unlike many modern developers, this compound developers are known for their "staining and tanning" action. The oxidation byproducts of this compound form a dye that is deposited in the emulsion along with the metallic silver, which contributes to the overall density of the negative.[2] This stain is typically yellowish-green and can act as a built-in contrast mask, particularly effective for printing on traditional silver gelatin papers and alternative processes.[2][3]

Modern this compound formulations often combine it with other developing agents like Metol or Phenidone (B1221376) to create a "superadditive" effect, enhancing developer activity and characteristics.[3] These developers are typically prepared as two-part stock solutions to ensure stability, as this compound readily oxidizes in alkaline solutions.

Common this compound Developer Formulas

Several this compound-based developer formulas have gained popularity, each with its own set of characteristics. The most well-known include PMK (Pyro-Metol-Kodalk), Pyrocat-HD, and 510-Pyro.

  • PMK (Pyro-Metol-Kodalk): Developed by Gordon Hutchings, PMK is a widely used this compound formula known for producing sharp negatives with excellent highlight detail.[4]

  • Pyrocat-HD: Formulated by Sandy King, Pyrocat-HD uses pyrocatechin as the primary developing agent, which is similar to this compound but offers greater stability and is less prone to aerial oxidation.[1] It is known for producing clean negatives with fine grain and high acutance.

  • 510-Pyro: Developed by Jay DeFehr, 510-Pyro is a highly concentrated, single-solution developer that has a very long shelf life.[5] It utilizes this compound and phenidone in a triethanolamine (B1662121) (TEA) base.[5] It is known for producing very fine grain and high sharpness.[5]

Quantitative Data: Developer Formulas and Starting Development Times

The following tables provide the chemical compositions for preparing stock solutions of popular this compound-based developers and suggested starting development times for a variety of black and white films. Note that these are starting points and may require adjustment based on individual equipment, agitation techniques, and desired contrast.

Table 1: Stock Solution Formulas for Common this compound Developers

DeveloperStock Solution AStock Solution B
PMK Distilled Water (at 52°C/125°F): 750 mlMetol: 10gSodium Bisulfite: 20gthis compound: 100gCold Water to make: 1000 mlDistilled Water: 700 mlSodium Metaborate (Kodalk): 300gWater to make: 1000 ml
Pyrocat-HD Distilled Water: 750 mlSodium Metabisulfite: 10gPyrocatechin: 50gPhenidone: 2gPotassium Bromide: 2gWater to make: 1000 mlDistilled Water: 700 mlPotassium Carbonate: 750gWater to make: 1000 ml
510-Pyro Triethanolamine (TEA): 100 mlAscorbic Acid: 10gthis compound: 5gPhenidone: 0.5gSingle solution developer

Table 2: Starting Development Times for PMK Developer (1+2+100 Dilution at 21°C/70°F)

FilmISO/ASADevelopment Time (minutes)
Ilford FP4+12512
Ilford HP5+40014
Kodak Tri-X 40040013
Kodak T-MAX 10010010
Kodak T-MAX 40040012
Fujifilm Acros 10010011

Data compiled from various sources. Times are approximate and should be adjusted based on testing.

Table 3: Starting Development Times for Pyrocat-HD Developer (1:1:100 Dilution at 20°C/68°F)

FilmISO/ASADevelopment Time (minutes)
Ilford FP4+12510
Ilford HP5+40012
Kodak Tri-X 40040011
Kodak T-MAX 1001009
Kodak T-MAX 40040011
Fujifilm Acros 10010010

Data compiled from various sources. Times are approximate and should be adjusted based on testing.

Table 4: Starting Development Times for 510-Pyro Developer (1:100 Dilution at 20°C/68°F)

FilmISO/ASADevelopment Time (minutes)
Ilford FP4+1258
Ilford HP5+40010
Kodak Tri-X 4004009
Kodak T-MAX 1001007
Kodak T-MAX 4004009
Fujifilm Acros 1001008

Data compiled from various sources. Times are approximate and should be adjusted based on testing.

Experimental Protocols

Materials:

  • Distilled Water

  • Metol

  • Sodium Bisulfite

  • This compound

  • Sodium Metaborate (Kodalk)

  • Graduated cylinders

  • Stirring rod

  • Storage bottles (amber glass recommended)

  • Scale (accurate to 0.1g)

  • Personal Protective Equipment (gloves, safety glasses, lab coat)

Procedure for Stock Solution A:

  • Measure 750 ml of distilled water at approximately 52°C (125°F).

  • Slowly add 10g of Metol while stirring until fully dissolved.

  • Add 20g of Sodium Bisulfite and stir until dissolved.

  • Add 100g of this compound and stir until dissolved. The solution will turn a pale straw color.

  • Add cold distilled water to bring the total volume to 1000 ml.

  • Transfer the solution to a tightly capped, amber glass bottle for storage.

Procedure for Stock Solution B:

  • Measure 700 ml of distilled water.

  • Slowly add 300g of Sodium Metaborate while stirring. The reaction is endothermic and the solution will become cold. Continue stirring until fully dissolved.

  • Add distilled water to bring the total volume to 1000 ml.

  • Transfer the solution to a tightly capped storage bottle.

Materials:

  • PMK Stock Solutions A and B

  • Exposed black and white film

  • Developing tank and reels

  • Graduated cylinders

  • Timer

  • Thermometer

  • Stop bath (optional, water can be used)

  • Fixer

  • Wetting agent

  • Running water for washing

Procedure:

  • Prepare Working Solution: In a well-ventilated area, prepare the working developer solution just before use. For a standard 1+2+100 dilution, mix 1 part of Stock Solution A, 2 parts of Stock Solution B, and 100 parts of water. For example, to make 300ml of working solution, use 3ml of A, 6ml of B, and 291ml of water.

  • Bring to Temperature: Adjust the temperature of the working solution to the desired level (e.g., 21°C/70°F) using a water bath.

  • Pre-soak (Optional but Recommended): Some protocols recommend pre-soaking the film in water for 1-5 minutes to ensure even development.

  • Development: Pour the developer into the tank and start the timer. Agitate continuously for the first 30 seconds, then for 10 seconds every minute. Agitation protocols can be varied to control contrast.

  • Stop Bath: After the development time has elapsed, pour out the developer and pour in the stop bath (or water). Agitate for 30-60 seconds.

  • Fixing: Pour out the stop bath and add the fixer. Fix for the time recommended by the fixer manufacturer, typically 5-10 minutes.

  • Washing: Wash the film in running water for 20-30 minutes.

  • Final Rinse: Use a final rinse with a wetting agent to prevent drying marks.

  • Drying: Hang the film to dry in a dust-free environment.

Visualizations

G cluster_stock_solutions Stock Solution Preparation cluster_working_solution Working Solution cluster_development_process Film Development Workflow StockA Stock Solution A (Developing Agents) WorkingDeveloper Diluted Working Developer StockA->WorkingDeveloper Part A StockB Stock Solution B (Alkali/Accelerator) StockB->WorkingDeveloper Part B PreSoak Pre-Soak (Optional) WorkingDeveloper->PreSoak Develop Development PreSoak->Develop Stop Stop Bath Develop->Stop Fix Fixing Stop->Fix Wash Washing Fix->Wash Dry Drying Wash->Dry

Caption: Workflow for preparing and using a two-part this compound developer.

G This compound This compound (Primary Developing Agent) DevelopedSilver Developed Silver Image This compound->DevelopedSilver StainImage Proportional Stain Image This compound->StainImage Oxidation SecondaryAgent Metol / Phenidone (Secondary Developing Agent) SecondaryAgent->DevelopedSilver Preservative Sodium Bisulfite (Preservative) Preservative->this compound Stabilizes Alkali Sodium Metaborate / Potassium Carbonate (Alkali/Accelerator) Alkali->this compound Activates Alkali->SecondaryAgent Activates

Caption: Key chemical components and their roles in a this compound developer.

References

Application Notes & Protocols: Synthesis and Biomedical Applications of Pyrogallol-Based Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrogallol, a simple polyphenol, and its derivatives like gallic acid, are gaining significant attention in the development of advanced hydrogels for biomedical applications.[1][2][3] These hydrogels exhibit a unique combination of properties including excellent adhesion, antioxidant capabilities, and inherent antibacterial effects, making them highly suitable for applications such as wound healing, drug delivery, and tissue engineering.[4][5] The vicinal trihydroxyl structure of this compound imparts potent redox chemistry, which is leveraged in creating self-healing, adhesive, and stimuli-responsive biomaterials.[2][6]

This document provides detailed protocols for the synthesis, characterization, and biomedical application of this compound-based hydrogels, along with quantitative data to facilitate comparison and guide experimental design.

Data Presentation

Table 1: Physicochemical Properties of this compound-Based Hydrogels
Hydrogel CompositionCrosslinking MethodGelation TimeSwelling Ratio (%)Adhesive Strength (kPa)Reference
Hyaluronic Acid-Pyrogallol (HA-PG)NaIO₄ OxidationRapid--[7]
Hyaluronic Acid-Pyrogallol (HA-PG)NaOH-mediatedRapid-> Detachment stress of NaIO₄ crosslinked[7]
Polyacrylamide-ε-poly-L-lysine/Gallic Acid (PAA-EPL/GA)Blue Light Irradiation (λ = 405 nm)30 - 160 s-50.02 (on wet porcine skin)[5]
Polyvinyl Alcohol (PVA)-PyrogallolHydrogen Bonding-Optimized for water absorption-[8]
Pectin-Pyrogallol (Pec-PG)NaIO₄ Oxidation--Good mucoadhesion[9]
This compound-BoraxDynamic Cross-linking-Decreased with increasing PG/borax ratio> 35 (lap-shear on porcine skin)[10]

Note: "-" indicates data not specified in the cited sources.

Table 2: Biological Properties and Applications of this compound-Based Hydrogels
Hydrogel CompositionKey Biological PropertiesPrimary ApplicationIn Vitro/In Vivo ModelKey FindingsReference
Hyaluronic Acid-Pyrogallol (HA-PG)Biocompatible, AdhesiveSustained Drug Delivery, Cell TransplantationMouse model of ischemic limbIncreased angiogenesis[7][11]
Polyacrylamide-ε-poly-L-lysine/Gallic Acid (PAA-EPL/GA)Antibacterial, Self-healing, HemostaticWound HealingMouse modelPromoted wound healing, controlled infection, suppressed scar formation[5]
Polyvinyl Alcohol (PVA)-Pyrogallol with Casein MicellesBiocompatible, Anti-inflammatory, AntibacterialControlled Drug Delivery for Wound HealingMouse fibroblast L929 cells, C. elegansSustained release of hydrophobic drug (SSD) for >24h, no inhibition of cell viability[8][12]
This compound-loaded Chitosan-Gelatin (Pyro-CG)Antibacterial, Biocompatible, BiodegradableWound Healing (Acinetobacter baumannii infections)Human epidermal keratinocytes, Zebrafish, Molly fishInhibited bacterial growth, disrupted biofilms, promoted wound closure and re-epithelialization[13]
Hyaluronic Acid-Gallic Acid (HGA) with Hyaluronic Acid-Tyramine (HT)Antioxidant, Anti-inflammatoryTraumatic Brain Injury (TBI) TreatmentIn vivo TBI modelReduced oxidative stress, promoted M2 microglia polarization, enhanced neurogenesis[4]

Experimental Protocols

Protocol 1: Synthesis of Hyaluronic Acid-Pyrogallol (HA-PG) Hydrogel

This protocol describes the synthesis of an adhesive hydrogel by conjugating this compound to a hyaluronic acid backbone, inspired by ascidian biochemistry.[7][14][15]

Materials:

  • Hyaluronic acid (HA)

  • 5-Hydroxydopamine (B1203157) (containing this compound moiety)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Sodium periodate (B1199274) (NaIO₄) or Sodium hydroxide (B78521) (NaOH) for crosslinking

  • Dialysis membrane (MWCO 12-14 kDa)

  • Phosphate-buffered saline (PBS)

Procedure:

  • HA-PG Conjugate Synthesis:

    • Dissolve hyaluronic acid in a suitable buffer (e.g., MES buffer).

    • Add EDC and NHS to activate the carboxylic acid groups of HA.

    • Add 5-hydroxydopamine to the activated HA solution and stir at room temperature overnight.

    • Dialyze the reaction mixture against deionized water for 3 days to remove unreacted reagents.

    • Lyophilize the purified solution to obtain the HA-PG conjugate.

  • Hydrogel Formation (Dual-Mode Crosslinking):

    • Oxidant-Induced Crosslinking:

      • Dissolve the lyophilized HA-PG conjugate in PBS.

      • Add a solution of NaIO₄ to the HA-PG solution.

      • The hydrogel will form rapidly, resulting in a yellowish construct.[7]

    • pH-Induced Crosslinking:

      • Dissolve the lyophilized HA-PG conjugate in PBS.

      • Add a solution of NaOH to the HA-PG solution.

      • The hydrogel will form rapidly, resulting in a blue-colored construct.[7]

Protocol 2: Characterization of Hydrogel Properties

1. Rheological Analysis:

  • Use a rheometer to measure the storage modulus (G') and loss modulus (G'') in a frequency sweep mode (e.g., 0.1 to 1 Hz).[7] This will determine the viscoelastic properties of the hydrogel.

2. Swelling Behavior:

  • Prepare hydrogel samples of a known weight (Wd).

  • Immerse the samples in PBS at 37°C.

  • At predetermined time intervals, remove the samples, gently blot to remove excess surface water, and weigh them (Ws).

  • Calculate the swelling ratio as: [(Ws - Wd) / Wd] x 100%.[9]

3. In Vitro Degradation:

  • Prepare hydrogel samples of a known weight.

  • Immerse the samples in PBS containing a relevant enzyme (e.g., hyaluronidase (B3051955) for HA-based hydrogels) at 37°C.[7]

  • At specific time points, remove the hydrogels, wash, lyophilize, and weigh the remaining mass.

  • Plot the percentage of remaining weight against time.

Protocol 3: In Vitro Biocompatibility Assay (MTT Assay)

This protocol assesses the cytotoxicity of the hydrogel.

Materials:

  • Fibroblast cell line (e.g., L929 or Vero)[8][16]

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Hydrogel extract (prepared by incubating the hydrogel in culture medium for 24h)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24h.

  • Remove the culture medium and replace it with different concentrations of the hydrogel extract.

  • Incubate for 24h.

  • Add MTT solution to each well and incubate for 4h.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (cells cultured in medium without hydrogel extract).[16]

Protocol 4: Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol determines the antioxidant capacity of the hydrogel.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol[17]

  • Hydrogel extract or this compound solution of known concentrations

  • Methanol (B129727)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the hydrogel extract or this compound.

  • Mix the sample solution with the DPPH solution in a 1:1 volume ratio.[17]

  • Incubate the mixture in the dark for 30 minutes.

  • Measure the absorbance at 515 nm.

  • Use a solution of DPPH and methanol as a control.

  • Calculate the scavenging activity using the formula: [((Abs_control - Abs_sample) / Abs_control)] x 100%.[17]

Visualizations

Synthesis_Workflow cluster_synthesis Step 1: Polymer Functionalization cluster_crosslinking Step 2: Hydrogel Crosslinking Polymer Polymer Backbone (e.g., Hyaluronic Acid, PVA, Chitosan) Conjugation Chemical Conjugation (e.g., EDC/NHS coupling) Polymer->Conjugation This compound This compound or Gallic Acid This compound->Conjugation Functionalized_Polymer This compound-Functionalized Polymer Conjugation->Functionalized_Polymer Crosslinking Crosslinking Method Functionalized_Polymer->Crosslinking Oxidative Oxidative (NaIO4, pH change) Crosslinking->Oxidative Dynamic Dynamic Bonds (this compound-Borax) Crosslinking->Dynamic Photo Photopolymerization (Blue Light) Crosslinking->Photo Hydrogel This compound-Based Hydrogel Oxidative->Hydrogel Dynamic->Hydrogel Photo->Hydrogel

Caption: General workflow for the synthesis of this compound-based hydrogels.

Antioxidant_Mechanism This compound This compound Moiety in Hydrogel Scavenging Radical Scavenging This compound->Scavenging Nrf2 Nrf2 Activation This compound->Nrf2 ROS Reactive Oxygen Species (ROS) (e.g., Superoxide, Hydroxyl Radical) ROS->Scavenging Neutralized_ROS Neutralized Species Scavenging->Neutralized_ROS Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1) Nrf2->Antioxidant_Enzymes Cell_Protection Cellular Protection & Reduced Inflammation Neutralized_ROS->Cell_Protection Antioxidant_Enzymes->Cell_Protection

Caption: Antioxidant mechanism of this compound-based hydrogels.

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release Drug Release at Target Site Hydrogel This compound Hydrogel Matrix Encapsulation Encapsulation Hydrogel->Encapsulation Drug Therapeutic Agent (e.g., Hydrophobic Drug) Drug->Encapsulation Loaded_Hydrogel Drug-Loaded Hydrogel Encapsulation->Loaded_Hydrogel Target_Site Target Site (e.g., Wound Bed) Loaded_Hydrogel->Target_Site Stimuli Stimuli (e.g., Enzymes, pH) Target_Site->Stimuli provides Degradation Hydrogel Degradation or Swelling Stimuli->Degradation Release Sustained Drug Release Degradation->Release Effect Therapeutic Effect Release->Effect

Caption: Workflow for drug delivery using this compound-based hydrogels.

References

Pyrogallol as a Reagent for Oxygen Content Determination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrogallol, a trihydroxybenzene, is a well-established reagent for the determination of oxygen content, particularly in gaseous mixtures. Its utility lies in the rapid and quantitative absorption of oxygen by its alkaline solution, a reaction accompanied by a distinct color change from colorless to dark brown. This property has been historically exploited in gas analysis techniques, most notably with the Orsat apparatus. More recently, the oxygen-scavenging capabilities of this compound have been explored in other applications, such as in the development of oxygen-scavenging films for preserving sensitive materials.[1][2][3][4][5]

This document provides detailed application notes and experimental protocols for the use of this compound in oxygen content determination. It covers the traditional gasometric method using the Orsat apparatus, a specialized method for detecting trace amounts of dissolved oxygen, and an application in materials science for oxygen scavenging.

Principle of Oxygen Absorption

In an alkaline environment, this compound (1,2,3-trihydroxybenzene) is highly reactive towards oxygen. The reaction is a complex oxidation process where the this compound is oxidized, leading to the formation of a mixture of products, including quinones, and a characteristic dark brown coloration.[5][6][7][8][9][10] This reaction is effectively irreversible and rapid, making it suitable for the quantitative removal of oxygen from a gas sample. The overall reaction can be simplified as the absorption of oxygen by the alkaline this compound solution.

Data Presentation

Oxygen Scavenging Performance of this compound-Coated Film

The following table summarizes the oxygen scavenging performance of a low-density polyethylene (B3416737) (LDPE) film coated with this compound (PG) and sodium carbonate. The data is adapted from a study investigating the oxidative stability of soybean oil packaged with this oxygen scavenging film.[11][12]

This compound Coating (%)Temperature (°C)Initial Headspace O₂ (%)Headspace O₂ (%) after 8 daysOxygen Scavenging Capacity (mL O₂/g of this compound)Oxygen Scavenging Rate (mL O₂/g/day)
10520.918.64Not ReportedNot Reported
20520.918.26Not ReportedNot Reported
102520.914.77Not ReportedNot Reported
202520.99.46Not ReportedNot Reported
1:1 ratio with sodium carbonateNot SpecifiedNot SpecifiedNot Specified51.816.48

Note: The oxygen scavenging capacity and rate were reported for a 1:1 ratio of this compound and sodium carbonate in a separate context within the same study.[13]

Experimental Protocols

Protocol 1: Determination of Oxygen in a Gas Mixture using the Orsat Apparatus

This protocol describes the classical method for determining the percentage of oxygen in a gas sample using the Orsat apparatus.

Materials:

  • Orsat apparatus (comprising a gas burette, leveling bottle, and absorption pipettes)

  • Gas sample to be analyzed

  • Alkaline this compound solution (see preparation below)

  • Potassium hydroxide (B78521) solution (for CO₂ absorption, if present)

  • Ammoniacal cuprous chloride solution (for CO absorption, if present)

  • Distilled water

Reagent Preparation: Alkaline this compound Solution

  • Solution A (Potassium Hydroxide): Dissolve 50 g of potassium hydroxide (KOH) pellets in 250 mL of distilled water. Stir until the pellets are completely dissolved. Allow the solution to cool.

  • Solution B (Pyrogallic Acid): Dissolve 15 g of pyrogallic acid in 100 mL of distilled water.

  • Mixing: Just before use, mix Solution A and Solution B to prepare the alkaline this compound solution. The solution should be freshly prepared as it loses its strength upon exposure to air.

Procedure:

  • Apparatus Setup: Ensure the Orsat apparatus is clean and the stopcocks are properly greased. Fill the leveling bottle with slightly acidified water.

  • Reagent Filling: Fill the designated absorption pipettes with the appropriate reagents: potassium hydroxide for carbon dioxide, alkaline this compound for oxygen, and ammoniacal cuprous chloride for carbon monoxide. The this compound pipette is typically the second in the series after the potassium hydroxide pipette.

  • Gas Sampling: Draw a known volume (e.g., 100 mL) of the gas sample into the gas burette by lowering the leveling bottle.

  • Carbon Dioxide Absorption (if applicable): If the gas sample contains carbon dioxide, pass the gas into the potassium hydroxide pipette. Allow the gas to remain in contact with the solution for a few minutes to ensure complete absorption. Draw the gas back into the burette and measure the volume. The decrease in volume represents the percentage of CO₂.

  • Oxygen Absorption: Pass the remaining gas from the burette into the alkaline this compound pipette.

  • Gently rock the apparatus or raise and lower the leveling bottle to increase the contact between the gas and the solution.

  • Allow the gas to remain in the pipette for at least two minutes to ensure complete absorption of oxygen.[3]

  • Draw the gas back into the burette and measure its volume.

  • Repeat the absorption step until a constant volume reading is obtained, indicating that all the oxygen has been absorbed.

  • Calculation: The decrease in volume after passing the gas through the alkaline this compound solution represents the volume of oxygen in the sample. The percentage of oxygen can be calculated as:

    % O₂ = [(Volume before absorption - Volume after absorption) / Initial sample volume] x 100

Safety Precautions:

  • This compound is toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Work in a well-ventilated area.

Protocol 2: Preparation and Use of a Sensitized this compound Reagent for Detection of Low-Level Dissolved Oxygen

This protocol is based on a patented method for preparing a highly sensitive this compound reagent for the colorimetric determination of minute traces of dissolved oxygen in water.[6]

Materials:

  • This compound (chemically pure)

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Hydrogen peroxide (H₂O₂) solution (accurately standardized)

  • Oxalic acid

  • Oxygen-free distilled water

  • Heating apparatus (e.g., water bath)

  • Cooling apparatus (e.g., ice bath)

  • Volumetric flasks and pipettes

Reagent Preparation: Sensitized this compound Solution

  • In a flask, dissolve 130 g of chemically pure this compound in 240 mL of oxygen-free distilled water.

  • Carefully add 0.5 mL of concentrated sulfuric acid to the solution.

  • Heat the solution to 98-100 °C.

  • Immediately add 10 mL of a standardized 10% hydrogen peroxide solution.

  • Maintain the solution at 98-100 °C with moderate agitation for a reaction time of 10 minutes.

  • After the 10-minute reaction period, add 26 g of oxalic acid to stop the oxidation.

  • Immediately cool the solution in an ice bath.

  • Store the sensitized this compound solution in a tightly sealed, amber glass bottle to protect it from light and air.

Procedure for Dissolved Oxygen Determination:

  • To a known volume of the water sample to be analyzed, add a specific volume of the sensitized this compound solution.

  • Make the solution alkaline by adding a suitable base (e.g., sodium hydroxide solution).

  • Observe the color change. The intensity of the developed color is proportional to the concentration of dissolved oxygen.

  • Measure the absorbance of the solution using a spectrophotometer at the appropriate wavelength (to be determined empirically).

  • Correlate the absorbance to the dissolved oxygen concentration using a calibration curve prepared with standards of known oxygen concentration.

Protocol 3: Fabrication of a this compound-Coated Oxygen Scavenging Film

This protocol describes the fabrication of an oxygen-scavenging film based on a published study.[11]

Materials:

  • Low-density polyethylene (LDPE) resin

  • Sodium carbonate (Na₂CO₃)

  • This compound

  • Extruder

  • Coating apparatus

Procedure:

  • Drying: Dry all materials (LDPE resin, sodium carbonate, and this compound) at 80 °C for 24 hours to remove any moisture.

  • Film Extrusion:

    • Prepare a blend of LDPE resin with 10% (w/w) sodium carbonate.

    • Extrude the blend into a film using a single-screw extruder. The temperature profile for the extruder should be set appropriately (e.g., feed zone at 120 °C, other zones and header at 170 °C).

  • This compound Coating:

    • Prepare coating solutions of this compound at desired concentrations (e.g., 5%, 10%, 20% w/v) in a suitable solvent.

    • Coat the extruded LDPE/sodium carbonate film with the this compound solution using a suitable coating technique (e.g., dip coating, spray coating).

    • Dry the coated film to remove the solvent.

Visualizations

Diagram 1: Experimental Workflow for Oxygen Determination using Orsat Apparatus

Orsat_Workflow cluster_Apparatus Orsat Apparatus Gas_Burette Gas Burette Leveling_Bottle Leveling Bottle Pipette_KOH KOH Pipette (for CO2) Pipette_Pyro Alkaline this compound Pipette (for O2) Pipette_CuCl Cuprous Chloride Pipette (for CO) Start Start: Introduce Gas Sample Measure_Initial_Volume Measure Initial Volume (V1) Start->Measure_Initial_Volume Absorb_CO2 Absorb CO2 in KOH Pipette Measure_Initial_Volume->Absorb_CO2 Pass Gas Measure_V2 Measure Volume (V2) Absorb_CO2->Measure_V2 Return Gas Absorb_O2 Absorb O2 in Alkaline this compound Measure_V2->Absorb_O2 Pass Gas Measure_V3 Measure Volume (V3) Absorb_O2->Measure_V3 Return Gas Absorb_CO Absorb CO in Cuprous Chloride Measure_V3->Absorb_CO Pass Gas Calculate_O2 Calculate % O2: [(V2-V3)/V1]*100 Measure_V3->Calculate_O2 Measure_V4 Measure Volume (V4) Absorb_CO->Measure_V4 Return Gas

Caption: Workflow for gas analysis using the Orsat apparatus.

Diagram 2: Logical Relationship of this compound's Oxygen Absorption

Pyrogallol_Reaction This compound This compound (1,2,3-Trihydroxybenzene) Reaction_Complex Oxidized this compound Products (Quinones, etc.) This compound->Reaction_Complex Alkaline_Solution Alkaline Solution (e.g., KOH) Alkaline_Solution->Reaction_Complex Catalyzes Oxygen Oxygen (O2) Oxygen->Reaction_Complex Reacts with Color_Change Color Change: Colorless to Dark Brown Reaction_Complex->Color_Change Results in

Caption: Chemical principle of oxygen absorption by alkaline this compound.

References

Application of Pyrogallol in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrogallol, a simple polyphenol, has emerged as a versatile and effective reagent in the green synthesis of various nanoparticles. Its strong reducing and capping capabilities make it a valuable tool for producing stable and functional nanomaterials. This document provides detailed application notes and experimental protocols for the synthesis of gold (Au), silver (Ag), and iron oxide (Fe₃O₄) nanoparticles using this compound. The information is intended to guide researchers in the controlled synthesis of nanoparticles for a range of applications, including catalysis, sensing, and drug delivery.

Mechanism of this compound in Nanoparticle Synthesis

This compound's efficacy in nanoparticle synthesis stems from its chemical structure, which features three hydroxyl groups on a benzene (B151609) ring. These hydroxyl groups can be readily oxidized, allowing this compound to act as a potent reducing agent, donating electrons to reduce metal ions (e.g., Au³⁺, Ag⁺) to their neutral metallic state (Au⁰, Ag⁰). This reduction is the initial and critical step in nanoparticle formation.

Once the metal atoms are formed, they begin to nucleate and grow into nanoparticles. During this process, this compound and its oxidized forms can adsorb onto the surface of the growing nanoparticles. This surface coating, or "capping," prevents the nanoparticles from aggregating, ensuring their stability in the colloidal suspension. The capping process is driven by interactions between the hydroxyl groups of this compound and the nanoparticle surface.

The overall mechanism can be visualized as a two-step process:

  • Reduction: Metal ions are reduced by this compound to form metal atoms.

  • Nucleation and Capped Growth: The metal atoms nucleate and grow into nanoparticles, with this compound and its byproducts simultaneously capping the surface to provide stability.

Diagram of the General Mechanism

G MetalIons Metal Ions (Au³⁺, Ag⁺) MetalAtoms Metal Atoms (Au⁰, Ag⁰) MetalIons->MetalAtoms This compound This compound (Reducing Agent) This compound->MetalIons Reduction Growth Growth & Capping This compound->Growth Capping Nucleation Nucleation MetalAtoms->Nucleation Nucleation->Growth Nanoparticles Stable Capped Nanoparticles Growth->Nanoparticles

Caption: General mechanism of this compound-mediated nanoparticle synthesis.

Application Note 1: Synthesis of Silver Nanoparticles (AgNPs)

This compound serves as an effective reducing and capping agent for the synthesis of spherical silver nanoparticles. The resulting nanoparticles typically exhibit a surface plasmon resonance (SPR) peak around 410 nm, which is characteristic of AgNPs.

Experimental Protocol

Materials:

  • Silver nitrate (B79036) (AgNO₃)

  • This compound (C₆H₆O₃)

  • Deionized water

Procedure:

  • Prepare a 1 mM aqueous solution of silver nitrate.

  • Prepare a 2 mM aqueous solution of this compound.

  • In a clean glass flask, add 50 mL of the 1 mM silver nitrate solution.

  • While stirring vigorously, rapidly inject 50 mL of the 2 mM this compound solution into the silver nitrate solution.

  • Continue stirring the reaction mixture at room temperature for 1 hour. A color change to yellowish-brown indicates the formation of silver nanoparticles.

  • The formation of AgNPs can be monitored by observing the characteristic surface plasmon resonance peak using a UV-Vis spectrophotometer.

Workflow for Silver Nanoparticle Synthesis

G cluster_prep Preparation cluster_synthesis Synthesis cluster_char Characterization AgNO3_sol Prepare 1 mM AgNO₃ Solution Mix Mix 50 mL AgNO₃ with 50 mL this compound AgNO3_sol->Mix Pyro_sol Prepare 2 mM This compound Solution Pyro_sol->Mix Stir Stir for 1 hour at Room Temperature Mix->Stir UVVis Monitor with UV-Vis Spectroscopy Stir->UVVis

Caption: Workflow for the synthesis of silver nanoparticles using this compound.

Application Note 2: Synthesis of Gold Nanorods (AuNRs) - Seed-Mediated Method

This compound can be employed as a reducing agent in the seed-mediated synthesis of gold nanorods, offering an alternative to the more commonly used ascorbic acid. This method allows for the tuning of the nanorod's aspect ratio by varying the reaction conditions.

Experimental Protocol

1. Seed Solution Preparation:

  • Prepare a 0.2 M solution of cetyltrimethylammonium bromide (CTAB).

  • Add 5 mL of the CTAB solution to a flask.

  • Add 5 mL of 0.5 mM HAuCl₄ to the CTAB solution and mix.

  • While stirring, add 0.6 mL of ice-cold 0.01 M NaBH₄.

  • Stir the solution for 2 minutes. The color should change to brownish-yellow.

  • Keep the seed solution at 25 °C.

2. Growth Solution and AuNR Synthesis:

  • Prepare a growth solution by adding 50 mL of 0.2 M CTAB, 2.5 mL of 4 mM AgNO₃, and 50 mL of 1 mM HAuCl₄ to a flask.

  • Gently mix the solution.

  • Add 0.8 mL of 0.0788 M this compound to the growth solution. The solution should become colorless.

  • Finally, add 0.12 mL of the seed solution to the growth solution.

  • Mix the solution and leave it undisturbed at 28-30 °C for 12 hours.

  • The color of the solution will gradually change, indicating the formation of gold nanorods.

Workflow for Gold Nanorod Synthesis

G cluster_seed Seed Preparation cluster_growth Growth Solution cluster_synthesis AuNR Synthesis Seed_Mix Mix CTAB and HAuCl₄ Seed_Reduce Add NaBH₄ Seed_Mix->Seed_Reduce Seed_Sol Seed Solution Seed_Reduce->Seed_Sol Add_Seed Add Seed Solution to Growth Solution Seed_Sol->Add_Seed Growth_Mix Mix CTAB, AgNO₃, and HAuCl₄ Add_Pyro Add this compound Growth_Mix->Add_Pyro Growth_Sol Growth Solution Add_Pyro->Growth_Sol Growth_Sol->Add_Seed Incubate Incubate for 12 hours at 28-30 °C Add_Seed->Incubate AuNRs Gold Nanorods Incubate->AuNRs

Caption: Workflow for the seed-mediated synthesis of gold nanorods.

Application Note 3: Synthesis of this compound-Coated Iron Oxide Nanoparticles (Fe₃O₄@PG)

In this application, this compound is used to form a polymer resin coating on pre-synthesized magnetite (Fe₃O₄) nanoparticles. This functional coating can then be used for further applications, such as the in-situ reduction of other metal ions.

Experimental Protocol

1. Synthesis of Fe₃O₄ Nanoparticles:

  • Dissolve 1.08 g of FeCl₃·6H₂O and 0.46 g of trisodium (B8492382) citrate (B86180) in 40 mL of ethylene (B1197577) glycol.

  • Add 2.4 g of anhydrous sodium acetate (B1210297) to the solution and stir for 30 minutes.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave and heat at 200 °C for 12 hours.

  • Cool the reactor to room temperature and collect the black precipitate using a magnet.

  • Wash the precipitate with deionized water and ethanol (B145695) and dry under vacuum.

2. Coating with this compound-Formaldehyde Resin:

  • Disperse 0.08 g of the synthesized Fe₃O₄ nanoparticles and 0.1637 g of this compound in 200 mL of deionized water containing 142 µL of ammonia.

  • Stir the mixture to ensure uniform dispersion.

  • Add 222 µL of formaldehyde (B43269) solution and stir for 30 minutes.

  • Heat the mixture to 80 °C and maintain for 30 minutes.

  • After the reaction, wash the Fe₃O₄@PGFR nanoparticles with deionized water and ethanol, separate using a magnet, and dry under vacuum.[1]

Workflow for Fe₃O₄@PG Synthesis

G cluster_fe3o4 Fe₃O₄ Synthesis cluster_coating This compound Coating Fe_Mix Mix FeCl₃, Citrate, and NaOAc in Ethylene Glycol Fe_Heat Heat at 200 °C for 12h Fe_Mix->Fe_Heat Fe_Collect Collect and Wash Fe₃O₄ NPs Fe_Heat->Fe_Collect Coat_Mix Disperse Fe₃O₄ NPs and This compound in NH₃ solution Fe_Collect->Coat_Mix Add_Form Add Formaldehyde Coat_Mix->Add_Form Coat_Heat Heat at 80 °C for 30 min Add_Form->Coat_Heat Coat_Collect Collect and Wash Fe₃O₄@PGFR NPs Coat_Heat->Coat_Collect

Caption: Workflow for the synthesis of this compound-coated iron oxide nanoparticles.

Quantitative Data Summary

The following table summarizes the typical quantitative data for nanoparticles synthesized using this compound-based methods. It is important to note that these values can be tuned by modifying the experimental parameters.

Nanoparticle TypePrecursorThis compound RoleTypical Size Range (nm)Key Characterization PeakReference
Silver Nanoparticles (AgNPs)AgNO₃Reducing & Capping Agent22.68–55.16SPR at ~410 nm[2]
Gold Nanorods (AuNRs)HAuCl₄Reducing AgentDiameter: <10 to >30Longitudinal SPR (tunable)[3]
Fe₃O₄@PGFRFe₃O₄ (core)Coating Resin ComponentCore: ~200, Shell: thin layer-[1]

Conclusion

This compound is a highly effective and versatile green reagent for the synthesis of a variety of nanoparticles. The protocols provided herein offer a starting point for researchers to produce silver nanoparticles, gold nanorods, and functionalized iron oxide nanoparticles. By carefully controlling the reaction conditions, the size, shape, and properties of the resulting nanomaterials can be tailored to suit specific applications in research, diagnostics, and therapeutics. Further exploration of this compound and other natural polyphenols in nanomaterial synthesis is a promising avenue for the development of sustainable and biocompatible technologies.

References

Pyrogallol in Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrogallol, a simple phenolic compound, has emerged as a promising agent in anticancer research.[1][2] Found in various natural sources, this molecule has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines.[3][4] Its mechanisms of action are multifaceted, primarily revolving around the induction of oxidative stress, cell cycle arrest, and apoptosis.[2][5] This document provides detailed application notes and experimental protocols for studying the anticancer effects of this compound on specific cell lines, based on current research findings.

Data Presentation: Efficacy of this compound Across Cancer Cell Lines

The cytotoxic effect of this compound varies among different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values obtained from various studies.

Cell Line Cancer Type IC50 Value (µM) Time (h) Assay
PC-3 Prostate Cancer55.5324In vitro
RC-58T Prostate Cancer65.0324In vitro
LNCaP Prostate Cancer71.7824In vitro
DU145 Prostate CancerNot specified48SRB
Hep3B Hepatocellular CarcinomaConcentration-dependent decrease in viability24MTT
Huh7 Hepatocellular CarcinomaConcentration-dependent decrease in viability24MTT
C6 Glioma4024MTT
C6 Glioma1572MTT
A549 Lung CancerNot specified24, 48MTT
H460 Lung CancerNot specified24, 48MTT
HT-29 Colon CancerNot specifiedNot specifiedIn vitro

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][3] In lung cancer cells, this compound treatment leads to a reduction in the expression of AKT and PI3K genes.[3] In hepatocellular carcinoma, it inhibits this pathway, contributing to S-phase arrest of the cell cycle.[6]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: this compound inhibits the PI3K/Akt pathway.

Apoptosis Induction via the Mitochondrial Pathway

This compound is a potent inducer of apoptosis, primarily through the intrinsic mitochondrial pathway.[2][7] Treatment with this compound leads to a disruption of the mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and subsequent activation of caspases.[7][8]

Apoptosis_Pathway This compound This compound ROS ↑ ROS This compound->ROS Mitochondria Mitochondrial Membrane Potential Disruption ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest This compound This compound CellCycle Cell Cycle Progression This compound->CellCycle G0G1 G0/G1 Arrest (Prostate, NSCLC) S S Phase Arrest (Hepatocellular) G2M G2/M Arrest (Lung Cancer) Experimental_Workflow start Start: Cancer Cell Culture treat Treat with this compound (Varying Concentrations & Times) start->treat viability Cell Viability Assay (MTT) treat->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western Western Blot Analysis (Protein Expression) ic50->western pathway Identify Affected Signaling Pathways apoptosis->pathway cell_cycle->pathway western->pathway end End: Elucidate Mechanism pathway->end

References

HPLC method for quantification of pyrogallol in plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method provides a reliable and precise approach for the quantification of pyrogallol in plant extracts. This application note details the necessary protocols for researchers, scientists, and professionals in drug development to accurately determine this compound concentrations.

This compound, a phenolic compound, is naturally present in some plants and can also be formed from the decomposition of hydrolyzable tannins.[1][2] Its antioxidant, anti-inflammatory, and antibacterial properties make it a compound of interest in phytochemical and pharmacological research.[3]

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. In RP-HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is polar. This compound, being a moderately polar compound, is separated from other components in the plant extract based on its differential partitioning between the stationary and mobile phases. The concentration of this compound is then determined by comparing the peak area of the sample to a calibration curve generated from known standards.

Application Note

1. Apparatus and Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., Luna 3u C18, 150 x 3.00 mm, 3 µm)[4]

  • Data acquisition and processing software

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Chemicals and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Orthophosphoric acid (analytical grade)

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase diluent (e.g., a mixture of water and methanol).[5] Ensure it is completely dissolved, using sonication if necessary.

  • Working Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of working standards for the calibration curve. For example, concentrations of 0.5, 1, 2, 5, 10, and 20 µg/mL can be prepared.[1]

2. Preparation of Plant Extract Samples A general procedure for sample preparation is as follows:

  • Extraction: Weigh approximately 1 gram of dried and powdered plant material.[6] Macerate or sonicate the sample with a suitable solvent, such as methanol, ethanol, or a water-methanol mixture, to extract the phenolic compounds. An alternative method involves refluxing the material in 1.2 M HCl in 50% aqueous methanol at 80°C for two hours to hydrolyze compounds and release this compound.[6]

  • Filtration: Filter the extract through a standard filter paper to remove solid debris.

  • Centrifugation (Optional): Centrifuge the filtered extract to pellet any remaining fine particles.

  • Final Filtration: Before injection into the HPLC system, filter the final extract through a 0.22 µm syringe filter to prevent column blockage.

3. HPLC Analysis and Quantification

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the standard solutions and sample extracts into the HPLC system.[4]

  • Data Acquisition: Record the chromatograms and integrate the peak area corresponding to the retention time of this compound.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of this compound in the plant extracts by interpolating their peak areas from the linear regression equation of the calibration curve.

Method Validation and Data

The reliability of the HPLC method is established through validation, assessing parameters such as linearity, accuracy, precision, and sensitivity.

Table 1: Example HPLC Chromatographic Conditions

Parameter Condition
Column Luna C18 (150 x 3.00 mm, 3 µm)[4]
Mobile Phase Isocratic: 95% Water (0.1% Formic Acid) : 5% Acetonitrile[4]
Flow Rate 0.35 mL/min[4]
Injection Volume 10 µL[4]
Column Temperature 30°C[4]
Detection Wavelength 200 nm[4]

| Retention Time | Approximately 5.4 min[4] |

Table 2: Summary of Method Validation Parameters

Parameter Result Reference
Linearity (r²) 0.9990 - 0.9998 [1][7]
Concentration Range 6.3 - 31.5 ppm (or 0.5 - 20 µg/mL) [1][7]
Accuracy (Recovery) 92.1% - 118.54% [1][7]
Precision (%RSD) 0.15% - 9.5% [1][7]
Limit of Detection (LOD) 1.89 ppm [7][8]

| Limit of Quantification (LOQ) | 0.5 µg/mL (or 6.3 ppm) |[1][7][8] |

Table 3: Reported this compound Content in Plant Extracts

Plant Source Part/Condition This compound Content Reference
Paeoniae Radix Fermented Extract (48h) 92.138 µg/mL [3]
Rhinanthus serotinus Flower 1062.84 ppm [2]
Borago officinalis Flower Detected [9]

| Wild Pomegranate | Various Parts | Detected |[2] |

Visualizations

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing PlantSample Plant Sample Collection & Drying Extraction Sample Extraction PlantSample->Extraction Standard This compound Standard Preparation Calibration Calibration Curve Generation Standard->Calibration HPLC HPLC Analysis Extraction->HPLC Quantification Quantification of this compound HPLC->Quantification Calibration->Quantification Result Final Result (mg/g) Quantification->Result

Caption: Overall workflow for this compound quantification.

SamplePrep Start Dried & Powdered Plant Material Weigh 1. Weigh Sample Start->Weigh Extract 2. Add Extraction Solvent (e.g., Methanol/Water) Weigh->Extract Sonicate 3. Sonicate or Reflux Extract->Sonicate Filter1 4. Coarse Filtration Sonicate->Filter1 Centrifuge 5. Centrifuge (Optional) Filter1->Centrifuge Filter2 6. Filter with 0.22 µm Syringe Filter Centrifuge->Filter2 End Ready for HPLC Injection Filter2->End

Caption: Detailed sample preparation protocol.

Logic Standards Standard Solutions C1 C2 C3 C4 C5 HPLC HPLC Analysis Standards->HPLC Areas Peak Areas A1 A2 A3 A4 A5 HPLC->Areas SampleArea Sample Peak Area (Ax) HPLC->SampleArea Curve Calibration Curve (Area vs. Conc.) y = mx + c Areas->Curve Sample Plant Extract Sample Sample->HPLC Result Final Concentration (Cx) Cx = (Ax - c) / m SampleArea->Result Curve->Result

Caption: Logical relationship for quantification.

References

Pyrogallol as a Precursor in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrogallol, a simple polyphenol with the structure of 1,2,3-trihydroxybenzene, serves as a versatile and crucial precursor in the synthesis of various pharmaceutical compounds.[1][2] Its inherent chemical properties, including potent antioxidant, anti-inflammatory, antimicrobial, and reducing capabilities, make it an attractive starting material for the development of therapeutic agents.[2][3][4] The three adjacent hydroxyl groups on the benzene (B151609) ring provide multiple reaction sites for chemical modification, allowing for the construction of complex molecules with diverse pharmacological activities.[5] This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceuticals derived from this compound, along with an overview of the biological activities and signaling pathways associated with this compound derivatives.

Chemical Properties and Versatility

This compound's utility in pharmaceutical synthesis stems from its distinct chemical characteristics:

  • Reducing Agent: It readily donates electrons, a property leveraged in various chemical transformations.[1][5]

  • Antioxidant: The hydroxyl groups can scavenge free radicals, a property that is often retained or enhanced in its derivatives.[3][5]

  • Nucleophilic Reactivity: The electron-rich aromatic ring is susceptible to electrophilic substitution, enabling the introduction of various functional groups.

  • Chelating Agent: The vicinal hydroxyl groups can chelate metal ions, which can be relevant for certain biological activities.

These properties have led to its use as an intermediate in the synthesis of drugs for a range of conditions, including Parkinson's disease and cancer.[6][7][8]

Application Note 1: Synthesis of Benserazide (B1668006)

Benserazide is a peripherally-acting DOPA decarboxylase inhibitor used in combination with L-DOPA for the treatment of Parkinson's disease.[9] The synthesis of benserazide utilizes a this compound derivative, 2,3,4-trihydroxybenzaldehyde (B138039), as a key starting material.

Experimental Protocol: Synthesis of Benserazide Hydrochloride

This protocol outlines a one-step synthesis of benserazide hydrochloride from serine hydrazide hydrochloride and 2,3,4-trihydroxybenzaldehyde.

Materials:

  • Serine hydrazide hydrochloride

  • 2,3,4-Trihydroxybenzaldehyde (derived from this compound)

  • Methanol (B129727)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Ethanol (B145695)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve serine hydrazide hydrochloride (e.g., 5g, 32 mmol) and 5% Pd/C catalyst (e.g., 2.0g) in methanol (e.g., 50mL).[10]

  • Hydrogenation Environment: Heat the mixture to 60°C. Evacuate the vessel to a pressure below 0.6 mPa and then introduce nitrogen gas. Repeat this process twice to ensure an inert atmosphere. Subsequently, introduce hydrogen gas and repeat the evacuation-gas introduction cycle twice more.[10]

  • Addition of Aldehyde: Dissolve 2,3,4-trihydroxybenzaldehyde (e.g., 5g, 32 mmol) in methanol (e.g., 50mL).[10] Add this solution dropwise to the reaction mixture containing the serine hydrazide hydrochloride and catalyst.[10]

  • Reaction: Stir the reaction mixture under a hydrogen atmosphere for 10 hours.[10]

  • Work-up and Isolation: After the reaction is complete, evaporate the solvent under reduced pressure. Add ethanol (e.g., 20 mL) to the residue and stir until crystals precipitate.[10]

  • Crystallization and Purification: Store the mixture at a temperature below 5°C overnight to facilitate complete crystallization.[10] Filter the precipitate under a nitrogen atmosphere and wash the filter cake with ethanol (e.g., 3 x 10mL).[10] Dry the resulting white powder under vacuum to obtain benserazide hydrochloride.[10]

Quantitative Data:

ParameterValueReference
Molar Yield81%[10]
Purity (HPLC)>93%[10]

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation A Serine Hydrazide Hydrochloride C Dissolve in Methanol with 5% Pd/C A->C B 2,3,4-Trihydroxybenzaldehyde (from this compound) E Dropwise addition of Aldehyde solution B->E D Heat to 60°C under H2 atmosphere C->D D->E F Stir for 10 hours E->F G Evaporate Solvent F->G H Precipitate with Ethanol G->H I Crystallize at <5°C H->I J Filter and Wash with Ethanol I->J K Dry under Vacuum J->K L Benserazide Hydrochloride K->L G A (2E)-2-cyano-3-(3-methoxy-4-hydroxy-5-nitro-phenyl) -N,N-diethylprop-2-enamide B Entacapone (B1671355) A->B 1. AlCl3, Et3N, CH2Cl2, reflux 2. 20% HCl G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Targets (Cell Survival, Growth, Proliferation) AKT->Downstream Activation This compound This compound This compound->AKT Inhibition G TLR2_1 TLR2/TLR1 MyD88 MyD88 TLR2_1->MyD88 TLR2_6 TLR2/TLR6 TLR2_6->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Pyrogallol_Derivative This compound Derivative (e.g., MMG-11) Pyrogallol_Derivative->TLR2_1 Antagonism Pyrogallol_Derivative->TLR2_6 Antagonism

References

Application Notes and Protocols for the Electrochemical Detection of Pyrogallol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrogallol (1,2,3-trihydroxybenzene), a phenolic compound, is utilized in various industries, including pharmaceuticals, cosmetics, and dyeing.[1] However, its inherent toxicity poses a significant threat to aquatic environments and human health, making its detection in environmental samples crucial.[1] Electrochemical methods offer a sensitive, rapid, and cost-effective approach for this compound determination.[2][3][4] These techniques rely on the electrochemical oxidation of this compound at the surface of a modified electrode, generating a measurable electrical signal that is proportional to its concentration.[5] This document provides detailed application notes and protocols for the electrochemical detection of this compound in environmental samples.

Principle of Detection

The electrochemical detection of this compound is based on its oxidation at an electrode surface. In an aqueous medium, this compound undergoes a proton-coupled electron transfer (PCET) reaction, where it is oxidized to a quinone-like species.[6][7] This oxidation process involves the transfer of electrons and protons, and the resulting current is measured by an electrochemical sensor.[8] The use of chemically modified electrodes can significantly enhance the sensitivity and selectivity of the detection by catalyzing the oxidation reaction, increasing the electrode's active surface area, and lowering the overpotential required for the oxidation to occur.[9][10]

Performance of Various Modified Electrodes

The choice of electrode material and its modification are critical for the sensitive and selective detection of this compound. The following table summarizes the performance of different electrochemical sensors reported in the literature.

Electrode ModifierWorking ElectrodeDetection MethodLinear Range (μM)Limit of Detection (LOD) (μM)Reference
Cadmium Sulfide NanoparticlesCarbon Paste ElectrodeDifferential Pulse Voltammetry (DPV)0.7 - 3000.48[9][10]
Luminol-doped Silica (B1680970) NanoparticlesGraphite ElectrodeElectrogenerated Chemiluminescence (ECL)0.003 - 200.001[11]
Cobalt Metal-Organic FrameworkNot SpecifiedChemiluminescence (CL)0.1 - 1000.034[1][12]
Poly(this compound red) & MWCNTs-COOHGlassy Carbon ElectrodeDifferential Pulse Voltammetry (DPV)0.75 - 1000.73[13]

Experimental Protocols

This section outlines a general protocol for the electrochemical detection of this compound in environmental water samples.

Reagents and Materials
  • This compound standard solution (e.g., 1 mM in deionized water)

  • Supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer solution (PBS), pH 7.0)

  • Working electrode (e.g., Glassy Carbon Electrode - GCE)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

  • Electrode polishing materials (e.g., alumina (B75360) slurry, polishing pads)

  • Electrochemical workstation

  • Environmental water samples (e.g., tap water, river water)

Preparation of the Working Electrode

Proper preparation of the working electrode is crucial for obtaining reproducible results.

  • Polishing: Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

  • Sonication: Sonicate the polished electrode in deionized water and ethanol (B145695) for 2 minutes each to remove any residual alumina particles.

  • Drying: Dry the electrode under a stream of nitrogen gas.

  • Modification (if applicable): The electrode can be modified with various nanomaterials or polymers to enhance its performance. For instance, a poly(this compound red)/MWCNTs-COOH modified GCE can be prepared by drop-casting a suspension of carboxylated multi-walled carbon nanotubes onto the GCE surface, followed by electropolymerization of this compound red.[13]

Electrochemical Measurements
  • Cell Assembly: Assemble a three-electrode electrochemical cell containing the prepared working electrode, a reference electrode, and a counter electrode in the supporting electrolyte.

  • Electrochemical Technique: Employ a suitable electrochemical technique for detection. Differential Pulse Voltammetry (DPV) is often used for its high sensitivity and good resolution.

    • DPV Parameters (Example):

      • Potential range: 0.0 V to 0.8 V

      • Pulse amplitude: 50 mV

      • Pulse width: 50 ms

      • Scan rate: 20 mV/s

  • Standard Calibration: Record the DPV response for a series of standard this compound solutions of known concentrations in the supporting electrolyte. Plot the peak current versus the this compound concentration to obtain a calibration curve.

Analysis of Environmental Samples
  • Sample Preparation: Filter the environmental water samples to remove any suspended particles. Depending on the expected concentration of this compound, the sample may need to be diluted with the supporting electrolyte.

  • Measurement: Add a known volume of the prepared water sample to the electrochemical cell and record the DPV response.

  • Quantification: Determine the concentration of this compound in the sample by using the calibration curve.

  • Recovery Studies: To validate the method, spike the environmental samples with a known concentration of this compound and calculate the recovery rate.

Visualizations

Electrochemical Oxidation of this compound

The following diagram illustrates the proposed mechanism for the electrochemical oxidation of this compound at an electrode surface. In this process, this compound undergoes a two-proton, two-electron oxidation to form 1,2,3-trihydroxy-5-oxo-cyclohexa-1,3-diene, which can then be further oxidized.[8]

G cluster_this compound This compound Oxidation This compound This compound (1,2,3-Trihydroxybenzene) Intermediate Intermediate Radical This compound->Intermediate - e⁻, - H⁺ Product Oxidized Product (Quinone) Intermediate->Product - e⁻, - H⁺ Electrode Electrode Surface

Caption: Electrochemical oxidation pathway of this compound.

Experimental Workflow for this compound Detection

The diagram below outlines the general workflow for the electrochemical detection of this compound in environmental samples.

G cluster_workflow Experimental Workflow A 1. Electrode Preparation (Polishing & Modification) B 2. Electrochemical Cell Assembly A->B C 3. Standard Calibration Curve (DPV Measurement of Standards) B->C F 6. Data Analysis (Concentration Determination) C->F D 4. Environmental Sample Preparation (Filtration & Dilution) E 5. Sample Analysis (DPV Measurement of Sample) D->E E->F

Caption: Workflow for electrochemical this compound detection.

Conclusion

Electrochemical methods provide a powerful tool for the rapid and sensitive detection of this compound in environmental samples.[2] The performance of these sensors can be significantly enhanced through the use of various electrode modification strategies.[9][10] The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists working on the environmental monitoring of this compound and the development of advanced chemical sensors.

References

Application Notes and Protocols: The Use of Pyrogallol in Adhesive and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrogallol (benzene-1,2,3-triol), a simple and naturally occurring polyphenol, is a versatile building block in polymer and materials science.[1][2] Its defining feature is the presence of three vicinal hydroxyl (-OH) groups on a benzene (B151609) ring.[3] This structure, particularly the additional hydroxyl group compared to the well-studied catechol (1,2-dihydroxybenzene), imparts potent redox chemistry and a remarkable ability to form strong interactions with a wide array of surfaces and molecules.[3][4][5] Bio-inspired by the adhesive proteins of marine organisms like mussels and the wound-healing mechanisms of tunicates, this compound-containing polymers are being developed for a range of advanced applications, from biomedical adhesives and self-healing hydrogels to functional coatings and thermosetting resins.[2][6][7][8] This document provides an overview of its applications, underlying chemical mechanisms, quantitative performance data, and detailed experimental protocols.

Key Applications in Adhesive and Polymer Chemistry

The inherent reactivity and adhesiveness of the this compound moiety make it an excellent "molecular glue" for numerous applications.[1]

  • Biomedical Adhesives and Hydrogels: this compound is extensively used to create hydrogels with exceptional properties for biomedical use.[6][9] These materials are often biocompatible, biodegradable, and exhibit strong adhesion to tissues even in wet environments.[10][11] Applications include tissue adhesives for noninvasive cell transplantation, wound dressings that can promote healing and suppress scar formation, and platforms for the sustained delivery of therapeutic agents.[6][7][10] The gallol group is particularly effective for creating adhesive hydrogels, which are promising for wound closure and tissue engineering.[4][7]

  • Underwater Adhesives: Inspired by marine organisms, this compound-functionalized polymers show remarkable adhesion in aqueous environments.[6][8] The additional hydroxyl group in the gallol moiety, compared to catechol, provides enhanced opportunities for interaction with surfaces.[5] Studies have shown that gallol-containing polymers can exhibit significantly higher wet adhesion properties than their catechol counterparts under identical conditions.[3][4]

  • Antibacterial Materials: Polymers and coatings containing this compound exhibit intrinsic antibacterial properties.[10][12] Poly(this compound) nanofibers, for instance, can generate reactive oxygen species (ROS) that effectively inhibit bacterial growth.[12][13] This makes them suitable for wound dressings, antibacterial coatings for medical devices, and active food packaging.[14][15]

  • Wood Adhesives: this compound can be used as a bio-based substitute for phenol (B47542) in the synthesis of thermosetting resins, such as this compound-formaldehyde (PF) adhesives.[16] These adhesives are used in the production of wood-based panels like particleboard and oriented strand board (OSB), offering a renewable alternative to petroleum-derived phenol-formaldehyde resins.[16][17][18][19][20]

  • Surface Coatings and Modification: this compound-containing molecules can be coated onto a vast range of substrates to form thin, adhesive films.[1] This simple, material-independent surface modification can be used to impart desired functionalities, such as antioxidant, antimicrobial, or antifouling properties, to biomedical devices and other materials.[1][12]

Fundamental Chemical Mechanisms

The versatility of this compound stems from its ability to participate in multiple chemical interactions and crosslinking reactions, which are essential for forming stable polymer networks and ensuring strong adhesion.

  • Oxidative Crosslinking: The vicinal trihydroxyl groups of this compound are readily oxidized to form highly reactive quinone structures. This can occur via auto-oxidation in neutral or basic conditions, or be triggered by enzymes or oxidants like sodium periodate (B1199274) (NaIO4).[1][6][7] These quinones can then undergo further reactions, such as Michael addition or Schiff base formation with nucleophiles (e.g., amines, thiols), or couple with other this compound moieties to form covalent crosslinks.[1][11] This rapid oxidative polymerization is a key mechanism for the formation of hydrogels and adhesive coatings.[21]

  • Hydrogen Bonding: The multiple hydroxyl groups on the this compound ring act as both hydrogen bond donors and acceptors, enabling robust, non-covalent crosslinking with various polymers like polyvinyl alcohol (PVA).[1][14] Under acidic conditions, these hydrogen bonds are particularly strong, contributing to the formation of stable hydrogel networks.[1]

  • Dynamic Coordination/Chelation: this compound groups can form dynamic coordinate bonds with metal ions or metalloids like boron (in the form of borax).[22][23] This interaction is used to create tough, self-healing hydrogels where the dynamic nature of the bonds allows the material to dissipate energy and reform after being broken.[22][23]

// Nodes this compound [label="this compound Moiety\n(1,2,3-Trihydroxyl)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

Oxidation [label="Oxidation\n(pH, Enzyme, Oxidant)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HBonding [label="Hydrogen Bonding", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coordination [label="Coordination / Chelation", fillcolor="#FBBC05", fontcolor="#202124"];

Quinone [label="Reactive Quinone\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Covalent [label="Covalent Crosslinking\n(Michael Addition, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NonCovalent [label="Non-Covalent\nNetwork Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dynamic [label="Dynamic Reversible\nNetwork", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Oxidation; this compound -> HBonding; this compound -> Coordination;

Oxidation -> Quinone [label="Forms"]; Quinone -> Covalent [label="Leads to"]; HBonding -> NonCovalent; Coordination -> Dynamic; } }

Caption: Key crosslinking mechanisms of the this compound moiety.

Quantitative Data Presentation

The performance of this compound-based materials has been quantified in various studies. The following tables summarize key findings.

Table 1: Adhesion and Mechanical Properties of this compound-Based Materials

Material System Property Measured Value / Result Reference
Gallol-functionalized PSA Underwater Adhesion 7 times higher than catechol-based adhesives [3][4]
PAA-EPL/GA Hydrogel Adhesion Strength 50.02 kPa (to wet porcine skin) [10]
PAM-SPI-P/B Hydrogel Elongation at Break Up to 760% [22][23]
PAM-SPI-P/B Hydrogel Compressive Strength Up to 1.25 MPa (at 80% strain) [22][23]

| this compound-Formaldehyde Resin | Mechanical Properties | Comparable to phenol-formaldehyde adhesives |[16] |

Table 2: Antibacterial Efficacy of this compound-Based Polymers

Material System Target Microbe Efficacy / Result Time Reference
Poly(this compound) Nanofibers Escherichia coli 56.3 ± 9.7% inhibition 0.5 hours [12][13][24]
Poly(this compound) Nanofibers Escherichia coli 95.5 ± 2.0% inhibition 2 hours [12][13][24]
LDPE-g-PGMC Film (5%) Escherichia coli 100% reduction 24 hours [15]
LDPE-g-PGMC Film (5%) Staphylococcus aureus 99.11% reduction 24 hours [15]

| Universal Dental Adhesive + 1% this compound | Streptococcus mutans | Higher antibacterial activity than control | 24 hours |[12] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative this compound-based polymers.

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// Edges start -> reagents; reagents -> dissolve; dissolve -> polymerization; polymerization -> purification; purification -> characterization; characterization -> end; } }

Caption: General workflow for this compound polymer synthesis.

Protocol 1: Synthesis of Poly(this compound) Nanofibers via Auto-oxidation

This protocol describes a simple, template-free method to synthesize poly(this compound) nanofibers through the auto-oxidative polymerization of this compound in an aqueous buffer.[13][24]

Materials:

  • This compound (1,2,3-trihydroxybenzene)

  • Phosphate (B84403) buffer solution (pH 7.4)

  • Deionized water

Equipment:

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Centrifuge and centrifuge tubes

  • Freeze-dryer (lyophilizer)

  • Scanning Electron Microscope (SEM) for characterization

  • FTIR Spectrometer for characterization

Procedure:

  • Prepare a phosphate buffer solution at pH 7.4.

  • Dissolve this compound in the phosphate buffer solution to a final concentration (e.g., 1000 mg/L).

  • Stir the solution vigorously at room temperature, open to the air, for 24-48 hours. The solution will gradually darken as polymerization proceeds.

  • After the reaction period, transfer the solution to centrifuge tubes.

  • Centrifuge the mixture to pellet the polymerized this compound.

  • Discard the supernatant and wash the pellet with deionized water. Repeat the centrifugation and washing steps 2-3 times to remove unreacted monomer and buffer salts.

  • Freeze the final pellet and lyophilize (freeze-dry) to obtain a dry, nanofibrous poly(this compound) powder.

  • Characterize the resulting material using SEM to observe the nanofibrous morphology and FTIR to confirm the formation of ether (C-O-C) bonds indicative of polymerization.[13][24]

Protocol 2: Preparation of a this compound-Borax Adhesive Hydrogel

This protocol is based on the development of a tough, self-healing, and adhesive hydrogel using dynamic coordination cross-linking between this compound and borax (B76245) within a polyacrylamide-soybean protein isolate (PAM-SPI) network.[22][23]

Materials:

  • This compound (PG)

  • Borax (sodium tetraborate (B1243019) decahydrate)

  • Acrylamide (B121943) (AM)

  • Soybean protein isolate (SPI)

  • N,N'-methylenebis(acrylamide) (MBAA) - crosslinker

  • Ammonium persulfate (APS) - initiator

  • Deionized water

Equipment:

  • Magnetic stirrer and stir bar

  • Beakers

  • Molds (e.g., glass plates with a spacer)

  • UV lamp or heating oven for polymerization initiation

Procedure:

  • Prepare PG-Borax Solution: Dissolve a specific molar ratio of this compound and borax (e.g., 1:2) in deionized water. Stir for 30 minutes to allow for the formation of the dynamic PG-borax complex.[22]

  • Prepare Polymer Precursor Solution: In a separate beaker, dissolve SPI in deionized water with stirring.

  • Add the acrylamide (AM) monomer and MBAA crosslinker to the SPI solution and stir until fully dissolved.

  • Combine and Polymerize: Add the PG-Borax solution to the AM-SPI precursor solution. Stir to achieve a homogeneous mixture.

  • Add the APS initiator to the final mixture and stir briefly to distribute it evenly.

  • Immediately pour the solution into a mold.

  • Initiate polymerization by placing the mold under a UV lamp or in an oven at a specified temperature (e.g., 60°C) for a sufficient time until a solid hydrogel is formed.

  • Once formed, carefully remove the hydrogel from the mold. The resulting hydrogel can be tested for its mechanical and adhesive properties.[22][23]

Protocol 3: Synthesis of this compound-Formaldehyde (PF) Wood Adhesive

This protocol outlines the synthesis of a thermosetting wood adhesive by polymerizing this compound with formaldehyde (B43269), serving as a bio-based alternative to phenol-formaldehyde resins.[16]

Materials:

  • This compound (PG)

  • Formaldehyde solution (e.g., 37% w/w)

  • Sodium hydroxide (B78521) (NaOH) or other suitable catalyst

  • Deionized water

Equipment:

  • Three-neck reaction flask

  • Reflux condenser

  • Thermometer

  • Heating mantle with magnetic stirring

  • pH meter

Procedure:

  • Charge the reaction flask with this compound and deionized water.

  • Begin stirring and heating the mixture to a specific temperature (e.g., 60-70°C).

  • Adjust the pH of the mixture by adding a catalyst, such as a sodium hydroxide solution, to achieve the desired alkaline conditions for the reaction.

  • Once the temperature and pH are stable, add the formaldehyde solution to the flask. The molar ratio of formaldehyde to this compound is a critical parameter and should be precisely controlled.

  • Maintain the reaction at the set temperature under reflux for a predetermined period. The progress of the polymerization can be monitored by measuring the viscosity of the resin.

  • Once the target viscosity is reached, cool the reactor to stop the polymerization.

  • The resulting this compound-formaldehyde resin is ready for characterization and application as a wood adhesive. Characterization can include differential scanning calorimetry (DSC) to determine its reactivity and curing behavior.[16]

Comparative Advantage over Catechol

A key aspect of this compound chemistry is its enhanced performance in adhesives compared to the more commonly studied catechol. The additional hydroxyl group is the primary reason for this superiority.

// Nodes Catechol [label="Catechol\n(2 -OH groups)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; this compound [label="this compound\n(3 -OH groups)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

Adhesion [label="Adhesion & Cohesion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxidationRate [label="Oxidation Rate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

GoodAdhesion [label="Good Wet Adhesion", fillcolor="#34A853", fontcolor="#FFFFFF"]; SuperiorAdhesion [label="Superior Wet Adhesion", fillcolor="#34A853", fontcolor="#FFFFFF"]; FasterCuring [label="Faster Curing / Film Formation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Catechol -> Adhesion; this compound -> Adhesion; this compound -> OxidationRate;

Adhesion -> GoodAdhesion [style=invis]; // for layout Adhesion -> SuperiorAdhesion;

// Invisible edges for alignment subgraph { rank=same; Catechol; this compound; }

edge [style=bold, color="#34A853"]; this compound -> SuperiorAdhesion [label=" More -OH groups\n lead to stronger\n H-bonding & chelation"]; OxidationRate -> FasterCuring [label=" More electron-donating\n -OH groups accelerate\n oxidation"]; } }

Caption: Comparison of this compound and catechol for adhesive applications.

The third hydroxyl group in this compound provides an additional site for hydrogen bonding and metal chelation, leading to stronger cohesive and adhesive interactions, particularly under wet conditions.[5] Furthermore, the gallol group can be oxidized more rapidly than the catechol group, facilitating faster crosslinking and film formation, which is advantageous for in-situ adhesive applications.[21]

Conclusion and Future Perspectives

This compound is a highly promising platform molecule for the development of advanced functional polymers and adhesives. Its rich chemistry allows for the creation of materials with tailored properties, including strong underwater adhesion, self-healing capabilities, and inherent bioactivity. Future research will likely focus on the precise control of this compound polymerization to create well-defined polymer architectures. For biomedical applications, a key challenge is to harness its powerful localized reactivity and adhesive properties while mitigating potential systemic toxicity, possibly through strategies like covalent immobilization within polymer matrices or encapsulation in nanocarriers.[2] As a renewable resource, this compound also offers a sustainable alternative to petroleum-based phenols in the industrial production of thermosetting resins, contributing to the development of a circular bioeconomy.

References

Troubleshooting & Optimization

pyrogallol solution stability and degradation prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrogallol solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound solutions and to offer solutions for preventing their degradation during experimental use.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution turn brown?

A1: The brown discoloration of your this compound solution is a visual indicator of its degradation.[1] This process, known as autoxidation, occurs when this compound reacts with oxygen, particularly under alkaline conditions.[2] The reaction generates a series of intermediate products, including quinones, which are yellow-brown compounds that contribute to the dark color of the solution.[3]

Q2: What are the main factors that affect the stability of my this compound solution?

A2: The stability of a this compound solution is primarily influenced by three factors:

  • pH: this compound is significantly more stable in acidic solutions. As the pH increases and becomes alkaline, the rate of autoxidation rapidly increases.[4][5][6]

  • Oxygen: The presence of dissolved oxygen is crucial for the degradation of this compound.[7] Reducing the level of dissolved oxygen can dramatically improve the stability of the solution.[7]

  • Light: Exposure to light can also contribute to the degradation of this compound solutions.[8]

Q3: How should I prepare and store my this compound stock solution to maximize its stability?

A3: To prepare a more stable stock solution, dissolve this compound powder in a dilute acidic solution, such as 1 M hydrochloric acid (HCl).[4][6][9] This acidic environment significantly inhibits autoxidation. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C under a nitrogen atmosphere to minimize exposure to oxygen.[6] When stored at -80°C under nitrogen, the solution can be stable for up to 6 months.[6]

Q4: Can I use a discolored this compound solution for my experiments?

A4: It is highly recommended to use a freshly prepared, colorless this compound solution for your experiments. A discolored solution indicates that the this compound has already undergone significant degradation. Using a degraded solution will lead to inaccurate and unreliable results, particularly in quantitative assays such as superoxide (B77818) dismutase (SOD) activity measurements, as the concentration of active this compound is reduced.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

Problem Possible Cause(s) Recommended Solution(s)
Rapid discoloration of the working solution upon preparation. The pH of the buffer is alkaline.Prepare the final working solution immediately before use by adding the acidic this compound stock solution to the alkaline buffer. Minimize the time between preparation and measurement.
High concentration of dissolved oxygen in the buffer.Deaerate your buffer by bubbling it with an inert gas like nitrogen or argon before adding the this compound stock solution.
High background signal in my superoxide scavenging assay. Autoxidation of this compound is occurring too rapidly.Lower the pH of the assay buffer if your experimental conditions permit. Ensure the temperature is controlled, as higher temperatures accelerate autoxidation.[5]
Contaminants in the reagents.Use high-purity water and reagents for all solutions.
Inconsistent results between replicates. Pipetting errors or variations in timing.Ensure accurate and consistent pipetting. Standardize the time between adding the this compound solution and taking the measurement for all samples.
Fluctuations in temperature.Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature during the assay.[5]
Precipitate forms in the this compound solution. Low solubility in the chosen solvent.While this compound is soluble in water, its solubility can be affected by other components in the solution. Ensure all components are fully dissolved before mixing.

Quantitative Data on this compound Solution Stability

The stability of this compound solutions is highly dependent on environmental conditions. The following table summarizes the impact of dissolved oxygen on the stability of an aqueous this compound solution.

Dissolved Oxygen Level (ppm)T90 (days)Relative Protection Index
9.051.91.0
< 0.05114.460.2
T90 represents the time it takes for 10% of the this compound to degrade. Data sourced from Palmieri, 1978.[7]

The rate of this compound autoxidation is also significantly influenced by pH and temperature.

pHTemperature (°C)Relative Autoxidation Rate
8.025Low
8.037Medium
8.225Medium-High
8.237High
Qualitative data adapted from Mesa-Herrera et al., 2019.[5]

Experimental Protocols

Protocol for Preparing a Stabilized this compound Stock Solution

Objective: To prepare a this compound stock solution with enhanced stability for use in various assays.

Materials:

  • This compound powder

  • 1 M Hydrochloric acid (HCl)

  • Distilled or deionized water

  • Volumetric flask

  • Amber-colored storage vials

  • Nitrogen gas (optional)

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the this compound powder in a small volume of 1 M HCl. For example, to prepare a 60 mM stock solution, dissolve 0.756 g of this compound in 100 mL of 1 mM HCl.[4]

  • Once fully dissolved, bring the solution to the final desired volume with distilled or deionized water in a volumetric flask.

  • Aliquot the stock solution into amber-colored vials to protect it from light.

  • For long-term storage, flush the headspace of the vials with nitrogen gas before sealing.

  • Store the vials at -20°C or -80°C.

Protocol for Assessing this compound Solution Stability using HPLC

Objective: To quantitatively determine the concentration of this compound in a solution over time to assess its stability.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and 25 mM potassium phosphate (B84403) monobasic buffer (pH 2.9) (30:70 v/v)

  • This compound standard for calibration curve

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of this compound standard solutions of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the this compound solution being tested and dilute it to a concentration within the range of the calibration curve using the mobile phase.

  • HPLC Analysis:

    • Set the HPLC system with the following parameters (or as optimized for your system):

      • Column: C18

      • Mobile Phase: Acetonitrile/Potassium Phosphate Buffer (pH 2.9) (30:70)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 249 nm

      • Injection Volume: 15 µL

      • Temperature: Ambient[10]

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples from the stability study.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the chromatograms.

    • Use the calibration curve to determine the concentration of this compound in each sample at each time point.

    • Plot the concentration of this compound versus time to determine the degradation rate.

Visualizations

This compound Autoxidation Pathway

Pyrogallol_Degradation cluster_superoxide Superoxide Generation This compound This compound Semiquinone Semiquinone Radical This compound->Semiquinone + O₂ Superoxide Superoxide Anion (O₂⁻) This compound->Superoxide Quinone Ortho-quinone This compound->Quinone + O₂ (Alkaline pH) Semiquinone->this compound + H⁺ Semiquinone->Quinone + O₂ Purpurogallin Purpurogallin Quinone->Purpurogallin Degradation_Products Further Degradation Products (Brown Color) Purpurogallin->Degradation_Products

Caption: Simplified pathway of this compound autoxidation leading to discoloration.

Experimental Workflow for a this compound-Based Superoxide Scavenging Assay

Assay_Workflow A Prepare Alkaline Buffer (e.g., Tris-HCl, pH 8.2) D Mix Buffer and Antioxidant Sample in Cuvette A->D B Prepare Acidic this compound Stock Solution (e.g., in 1M HCl) E Initiate Reaction by Adding This compound Stock Solution B->E C Prepare Antioxidant Sample Solutions C->D D->E F Immediately Measure Absorbance (e.g., at 325 nm or 420 nm) at Timed Intervals E->F G Calculate Rate of This compound Autoxidation F->G H Determine Percent Inhibition of Superoxide Scavenging G->H

Caption: General workflow for assessing superoxide scavenging activity using this compound.

References

Technical Support Center: Optimizing the Pyrogallol Autoxidation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the pyrogallol autoxidation assay. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions, particularly pH, and to offer solutions for common issues encountered during the assay.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound autoxidation assay?

The this compound autoxidation assay is based on the chemical reaction where this compound (1,2,3-trihydroxybenzene) undergoes autoxidation in an alkaline solution. This reaction generates superoxide (B77818) radicals (O₂•⁻). The progress of the reaction can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength, typically 325 nm or 420 nm, which corresponds to the formation of intermediate products. This assay is commonly used to measure the activity of superoxide dismutase (SOD), an enzyme that scavenges superoxide radicals. The presence of SOD inhibits the autoxidation of this compound, and the degree of inhibition is proportional to the SOD activity in the sample.[1]

Q2: Why is pH a critical parameter in this assay?

The pH of the reaction buffer is a crucial factor because the autoxidation of this compound is highly pH-dependent. The reaction is significantly faster at a more alkaline (higher) pH.[2][3] An appropriate and stable pH is essential to achieve a measurable and consistent rate of autoxidation, which serves as the baseline for the assay. If the pH is too low, the autoxidation rate will be too slow to be accurately measured. Conversely, if the pH is too high, the reaction can become too rapid and lose its linear pattern, making it difficult to obtain reliable data.[3]

Q3: What is the recommended pH range for the this compound autoxidation assay?

The most commonly used pH for this assay is around 8.2, often prepared with a Tris-HCl buffer.[1][4] However, for assays involving certain antioxidants, especially those with acidic groups that may be affected by alkaline conditions, a physiological pH of 7.4 is recommended to obtain more biologically relevant results.[2][5][6] It is important to optimize the pH for your specific experimental conditions to ensure a stable and measurable rate of autoxidation.

Q4: How does temperature affect the this compound autoxidation assay?

Temperature is another important parameter that influences the rate of this compound autoxidation. Generally, a higher temperature will result in a faster reaction rate.[3] Therefore, it is crucial to maintain a constant and controlled temperature throughout the experiment to ensure the reproducibility of the results.

Data Presentation: Effect of pH on this compound Autoxidation

The rate of this compound autoxidation is highly sensitive to changes in pH. The following table summarizes the effect of different pH values on the rate of autoxidation, represented as the change in absorbance per minute (ΔA/min). These values are representative and can vary based on specific experimental conditions such as buffer composition, this compound concentration, and temperature.

pHRepresentative Autoxidation Rate (ΔA/min)Observations
7.0Very LowThe reaction is too slow for accurate and reliable measurements.
7.4Low to ModerateProvides a good linear relationship over a wider range of this compound concentrations.[5]
8.0ModerateA commonly used pH that provides a measurable rate of autoxidation.[3]
8.2Moderate to HighA widely used pH for this assay, offering a good balance between reaction rate and linearity.[1][4]
> 8.5High to Very HighThe reaction rate becomes very rapid and may lose its linear pattern, leading to unreliable results.[3]

Troubleshooting Guide

Q1: My autoxidation rate (the control reaction without any sample) is too fast or too slow. How can I fix this?

  • Rate is too fast:

    • Check the pH: A pH higher than the optimal range (e.g., >8.5) can cause a very rapid reaction. Prepare a fresh buffer solution and carefully adjust the pH.

    • Lower the temperature: A slight decrease in the reaction temperature can help to slow down the autoxidation rate.

    • Reduce this compound concentration: A lower concentration of this compound will result in a slower reaction.

  • Rate is too slow:

    • Check the pH: If the pH is below the optimal range (e.g., <7.8), the reaction will be very slow. Ensure your buffer is at the correct pH.

    • Increase the temperature: A moderate increase in temperature can enhance the reaction rate.

    • Increase this compound concentration: A higher concentration of this compound will lead to a faster autoxidation rate.

Q2: I am observing a high background absorbance in my assay. What could be the issue?

  • Contaminated reagents: Ensure that all your reagents, especially the buffer and water, are of high purity and free from any contaminants that might interfere with the absorbance reading.

  • Sample interference: Your sample itself might have some color or turbidity that is contributing to the high background. Always run a sample blank (sample + buffer, without this compound) to correct for this.

  • Improper blanking: Make sure you are using the correct blank solution (buffer without this compound) to zero the spectrophotometer before starting the measurements.

Q3: My results are not reproducible. What are the likely sources of this variability?

  • Inconsistent timing: The timing of adding reagents, especially this compound, and the interval between readings are critical. Use a consistent and precise timing method for all your samples.

  • Fluctuations in temperature: Even small variations in temperature can affect the reaction rate. Use a water bath or a temperature-controlled cuvette holder to maintain a constant temperature.

  • Inaccurate pipetting: Ensure that your pipettes are calibrated and that you are using them correctly to dispense accurate volumes of reagents.

  • Freshness of this compound solution: this compound solutions are unstable and should be prepared fresh before each experiment.

Q4: The reaction kinetics are non-linear. What is causing this?

  • High pH: At a very high pH, the autoxidation of this compound can be so rapid that it does not follow a linear pattern over the measurement period.[3] Consider using a slightly lower pH.

  • Substrate depletion: If the reaction is proceeding too quickly, the this compound might be consumed rapidly, leading to a decrease in the reaction rate over time and thus a non-linear curve.

  • Instrumental limitations: Ensure that your spectrophotometer is functioning correctly and that the absorbance readings are within the linear range of the instrument.

Experimental Protocols

Detailed Methodology for this compound Autoxidation Assay

This protocol provides a step-by-step guide for performing the this compound autoxidation assay, commonly used for measuring superoxide dismutase (SOD) activity.

1. Reagents and Materials:

  • Tris-HCl buffer (50 mM, pH 8.2, containing 1 mM EDTA)

  • This compound solution (25 mM in 10 mM HCl)

  • Sample containing SOD or antioxidant

  • Spectrophotometer capable of kinetic measurements at 325 nm or 420 nm

  • Cuvettes

  • Calibrated pipettes

  • Temperature-controlled water bath

2. Buffer Preparation (50 mM Tris-HCl, pH 8.2, 1 mM EDTA):

  • Dissolve 6.057 g of Tris base in approximately 800 mL of distilled water.

  • Add 0.372 g of EDTA and stir until dissolved.

  • Adjust the pH to 8.2 using concentrated HCl, while continuously monitoring with a calibrated pH meter.

  • Bring the final volume to 1 L with distilled water.

  • Store the buffer at 4°C.

3. Assay Procedure:

  • Set the spectrophotometer to the desired wavelength (325 nm or 420 nm) and the temperature to 25°C or 37°C.

  • Prepare the reaction mixture in a cuvette by adding:

    • 2.8 mL of 50 mM Tris-HCl buffer (pH 8.2)

    • 0.1 mL of the sample solution (or buffer for the control reaction)

  • Incubate the mixture at the chosen temperature for 5 minutes.

  • To initiate the reaction, add 0.1 mL of the freshly prepared 25 mM this compound solution.

  • Quickly mix the contents of the cuvette by inverting it gently.

  • Immediately start recording the absorbance every 30 seconds for 3-5 minutes.

4. Data Analysis:

  • Calculate the rate of this compound autoxidation (ΔA/min) for both the control and the sample reactions by determining the slope of the linear portion of the absorbance vs. time graph.

  • The percentage of inhibition of this compound autoxidation by the sample can be calculated using the following formula:

    • % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

  • For SOD activity, one unit is typically defined as the amount of enzyme required to inhibit the rate of this compound autoxidation by 50%.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Autoxidation Assay prep Reagent Preparation (Buffer, this compound, Sample) mix Prepare Reaction Mixture (Buffer + Sample) prep->mix setup Spectrophotometer Setup (Wavelength, Temperature) measure Kinetic Measurement (Record Absorbance vs. Time) setup->measure incubate Incubate at Constant Temperature mix->incubate start Initiate Reaction (Add this compound) incubate->start start->measure analyze Data Analysis (Calculate Rate & Inhibition) measure->analyze G This compound Autoxidation and SOD Inhibition cluster_autoxidation Autoxidation Pathway cluster_inhibition SOD Inhibition This compound This compound Superoxide O₂•⁻ (Superoxide Radical) This compound->Superoxide + O₂ O2 O₂ (Oxygen) Alkaline Alkaline pH (e.g., pH 8.2) Alkaline->this compound Products Oxidized Products (Colored) Superoxide->Products Further Reactions SOD SOD Enzyme Superoxide_inhib O₂•⁻ SOD->Superoxide_inhib Inhibits Autoxidation by Scavenging Superoxide H2O2 H₂O₂ O2_prod O₂ Superoxide_inhib->H2O2 Dismutation Superoxide_inhib->O2_prod

References

Technical Support Center: Managing Pyrogallol Autoxidation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrogallol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage this compound autoxidation in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound autoxidation and why is it important to manage in experiments?

A1: this compound is an organic compound that readily undergoes autoxidation, a process of spontaneous oxidation in the presence of oxygen. This reaction is particularly rapid in alkaline solutions and results in the generation of reactive oxygen species (ROS), primarily the superoxide (B77818) anion radical (O₂•⁻) and subsequently hydrogen peroxide (H₂O₂).[1][2][3][4] The autoxidation process is often monitored by measuring the increase in absorbance at specific wavelengths, such as 420 nm or 325 nm, due to the formation of colored end-products like purpurogallin-quinone.[1][2][5]

Managing this compound autoxidation is critical for experimental reproducibility and accuracy. In assays like the superoxide dismutase (SOD) activity assay, the rate of this compound autoxidation is the basis of the measurement.[6][7] Uncontrolled autoxidation can lead to high background signals and variability. When using this compound to induce oxidative stress in cell culture, the rate of ROS generation needs to be controlled to achieve the desired biological effect without causing immediate, widespread cell death.[8][9] Furthermore, the byproducts of autoxidation can have their own biological effects, confounding the interpretation of results.[10]

Q2: My this compound-based assay results are inconsistent. What are the common causes of variability?

A2: Inconsistent results in this compound-based assays are a common issue and can often be traced back to several key factors that influence the rate of autoxidation. These include:

  • pH of the solution: this compound autoxidation is highly pH-dependent, with the rate increasing significantly at alkaline pH.[5][7] Small variations in buffer pH can lead to large differences in the autoxidation rate. It is crucial to use a well-buffered system and to precisely control the pH.

  • Temperature: The rate of autoxidation is sensitive to temperature changes.[7] Maintaining a constant and controlled temperature throughout the experiment is essential for reproducibility.

  • Oxygen concentration: As autoxidation consumes oxygen, variations in the dissolved oxygen concentration in your solutions can affect the reaction rate. Ensure consistent aeration or de-aeration of your buffers if required by your protocol.

  • Purity and preparation of this compound solution: The purity of the this compound reagent can impact the autoxidation kinetics. It is also important to prepare fresh this compound solutions, as they are prone to degradation. A common practice is to dissolve this compound in a mildly acidic solution (e.g., 10 mM HCl) to improve its stability before adding it to the alkaline reaction buffer.[5]

  • Presence of metal ions: Transition metal ions can catalyze the autoxidation of this compound. The inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or diethylene triamine pentaacetic acid (DTPA) in the buffer can help to minimize this effect by sequestering metal ions.[6][7]

  • Interfering substances in the sample: Components in your experimental sample may directly react with this compound or the generated ROS, leading to either an overestimation or underestimation of the intended measurement.

Q3: How can I prepare and store this compound solutions to ensure their stability?

A3: To ensure the stability of your this compound solutions and obtain reproducible experimental results, follow these guidelines:

  • Use high-purity this compound: Start with a high-quality, analytical grade this compound reagent.

  • Prepare fresh solutions: It is highly recommended to prepare this compound solutions fresh for each experiment. This compound in aqueous solutions, especially at neutral or alkaline pH, is unstable and will readily oxidize when exposed to air.

  • Use an acidic stock solution: To prolong its stability for a short period, a concentrated stock solution of this compound can be prepared in a dilute acid, such as 1 M HCl.[5] This acidic environment inhibits autoxidation. The stock solution should be stored in a dark, airtight container at low temperatures (-20°C for short-term storage).

  • Storage of stock solutions: For longer-term storage, this compound stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under an inert nitrogen atmosphere.[11]

  • Minimize light exposure: Protect this compound solutions from light, as it can accelerate its degradation. Use amber vials or wrap containers in aluminum foil.

  • Final dilution: The final dilution of the this compound stock into the alkaline reaction buffer should be done immediately before starting the experiment to initiate the autoxidation in a controlled manner.

Troubleshooting Guides

Issue 1: High background signal or rapid, uncontrollable autoxidation in my assay.

Possible Cause Troubleshooting Step
Incorrect buffer pH (too alkaline) Verify the pH of your buffer using a calibrated pH meter. Adjust the pH to the recommended value for your specific protocol. Even a small increase in pH can significantly accelerate the autoxidation rate.[5][7]
Contamination with metal ions Add a chelating agent such as EDTA or DTPA (typically at a final concentration of 1 mM) to your reaction buffer to sequester any contaminating metal ions that can catalyze the autoxidation.[6][7]
High temperature Ensure your reaction is performed at a constant, controlled temperature as specified in your protocol. Use a water bath or a temperature-controlled plate reader.
This compound solution prepared incorrectly or degraded Prepare a fresh solution of this compound in a dilute acid (e.g., 10 mM HCl) immediately before use. Do not use old or discolored this compound solutions.

Issue 2: Low or no detectable autoxidation of this compound.

Possible Cause Troubleshooting Step
Incorrect buffer pH (too acidic) Verify the pH of your buffer. The autoxidation of this compound is significantly slower at acidic or neutral pH. Ensure your buffer has the appropriate alkaline pH required to initiate the reaction.
Low temperature Check the reaction temperature. Lower temperatures will decrease the rate of autoxidation.
Insufficient oxygen Ensure your reaction buffer is adequately saturated with oxygen, as it is a key reactant. Gentle mixing or aeration of the buffer before adding this compound can help.
Degraded this compound reagent Use a fresh bottle of high-purity this compound. Over time, the solid reagent can degrade, especially if not stored properly in a cool, dark, and dry place.
Presence of antioxidants in the sample or buffer If you are testing a sample for its effect on this compound autoxidation, a low signal may indicate high antioxidant activity. Also, check your buffer components for any substances that may have antioxidant properties.

Issue 3: this compound is causing excessive cell death in my cell culture experiments.

Possible Cause Troubleshooting Step
This compound concentration is too high Perform a dose-response experiment to determine the optimal concentration of this compound that induces the desired level of oxidative stress without causing excessive cytotoxicity for your specific cell line and experimental duration. IC50 values can be around 50-100 µM at 24 hours for some cell types.[8][9]
Rapid generation of ROS The rate of this compound autoxidation, and therefore ROS generation, is influenced by the cell culture medium's composition and pH. Consider using a medium with a lower pH (closer to 7.4) to slow down the autoxidation rate.
Depletion of intracellular antioxidants This compound-induced ROS can deplete intracellular glutathione (B108866) (GSH), a key antioxidant.[8][12] This can sensitize cells to oxidative damage. You may need to adjust the this compound concentration or treatment time to account for this.
Extracellular ROS generation This compound can generate ROS extracellularly in the culture medium.[13] Components in the medium, such as pyruvate (B1213749), can quench these extracellular ROS and modulate the cytotoxic effects.[13][14] Consider the composition of your culture medium when interpreting results.

Quantitative Data Summary

Table 1: Factors Influencing the Rate of this compound Autoxidation

FactorObservationReference
pH The rate of autoxidation increases significantly with increasing pH, particularly in the alkaline range (pH > 7.4). Modifying the pH from 8.2 to 7.4 is suggested for assays involving antioxidants with pH-sensitive groups.[5][7][5][7]
Temperature The rate of autoxidation generally increases with temperature. For example, the rate at 37°C is higher than at 25°C or 30°C.[7][7]
This compound Concentration The rate of autoxidation increases with this compound concentration up to a certain point, after which the relationship may become non-linear.[7][7]
EDTA The presence of EDTA can influence the autoxidation rate, suggesting a role for metal ions in the reaction.[15][15]
Solvents The presence of organic solvents such as methanol (B129727) or ethanol (B145695) can affect the rate of this compound autoxidation.[15][15]

Experimental Protocols

Protocol 1: Superoxide Dismutase (SOD) Activity Assay using this compound Autoxidation

This protocol is adapted from the method described by Marklund and Marklund.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.2) containing 1 mM DTPA.

  • This compound stock solution (20 mM in 10 mM HCl). Prepare fresh.

  • Enzyme sample (e.g., cell lysate).

  • Spectrophotometer capable of kinetic measurements at 420 nm.

Procedure:

  • Set the spectrophotometer to 37°C and the wavelength to 420 nm.

  • In a cuvette, add 2.85 mL of the Tris-HCl buffer.

  • Add 100 µL of the enzyme sample to the cuvette and mix gently.

  • To initiate the reaction, add 50 µL of the this compound stock solution, mix quickly, and immediately start recording the absorbance at 420 nm every 30 seconds for 5 minutes. This is the sample rate (As).

  • For the control rate (Ac), repeat steps 2-4, but add 100 µL of the appropriate buffer instead of the enzyme sample.

  • Calculate the rate of this compound autoxidation for both the sample and the control by determining the change in absorbance per minute (ΔA/min).

  • The percentage of inhibition of this compound autoxidation by SOD is calculated as: % Inhibition = [(Ac - As) / Ac] x 100

  • One unit of SOD activity is typically defined as the amount of enzyme that inhibits the autoxidation of this compound by 50%.

Protocol 2: Induction of Oxidative Stress in Cell Culture using this compound

Materials:

  • Cell line of interest cultured to 70-80% confluency.

  • Complete cell culture medium.

  • This compound stock solution (e.g., 10 mM in sterile 10 mM HCl).

  • Phosphate-buffered saline (PBS).

  • Reagents for downstream analysis (e.g., DCFH-DA for ROS measurement, MTT for cell viability).

Procedure:

  • Dose-response determination:

    • Seed cells in a multi-well plate at the desired density.

    • The next day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same amount of 10 mM HCl as the highest this compound concentration).

    • Incubate for the desired time period (e.g., 24 hours).

    • Assess cell viability using an MTT assay or a similar method to determine the IC50 value and select appropriate concentrations for subsequent experiments.

  • Induction of Oxidative Stress:

    • Treat the cells with the selected concentration(s) of this compound for the desired duration.

  • Measurement of Intracellular ROS:

    • After treatment, wash the cells with warm PBS.

    • Load the cells with a ROS-sensitive fluorescent probe, such as 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA), in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission for DCF).

  • Downstream analysis:

    • After this compound treatment, cells can be harvested for various downstream analyses, such as Western blotting for signaling proteins, measurement of glutathione levels, or analysis of cell cycle and apoptosis.

Visualizations

Pyrogallol_Autoxidation_Pathway This compound This compound PG_Semiquinone This compound Semiquinone This compound->PG_Semiquinone Autoxidation O2 O₂ (Oxygen) Superoxide O₂•⁻ (Superoxide) O2->Superoxide e⁻ from this compound H2O2 H₂O₂ (Hydrogen Peroxide) Superoxide->H2O2 Dismutation PG_Quinone This compound Quinone PG_Semiquinone->PG_Quinone Further Oxidation Purpurogallin_Quinone Purpurogallin-Quinone (Colored Product) PG_Quinone->Purpurogallin_Quinone Complex Reactions SOD Superoxide Dismutase (SOD) SOD->Superoxide Catalyzes Dismutation

References

pyrogallol side reactions and byproduct formation in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrogallol Synthesis

Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My final this compound product is discolored (brown, gray, or dark). What causes this and how can I prevent it?

  • Answer: Discoloration is the most common issue and is almost always caused by oxidation. This compound is highly sensitive to atmospheric oxygen, especially in alkaline or neutral aqueous solutions, which causes it to form highly colored, complex byproducts and polymers.[1][2][3] Even trace amounts of dissolved oxygen can lead to significant degradation.[4]

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the synthesis and any subsequent purification steps under an inert atmosphere, such as nitrogen or argon.[5][6][7] This is critical during heating stages where reaction rates are higher.

    • Deoxygenate Solvents: Before use, thoroughly deoxygenate all solvents (e.g., water) by sparging with an inert gas or through freeze-pump-thaw cycles. Reducing dissolved oxygen levels from ~9 ppm to less than 0.05 ppm can increase the stability of this compound in water by over 60-fold.[4]

    • Control pH: Avoid alkaline conditions, as they dramatically accelerate the rate of oxidation.[3] If a basic catalyst is required for a specific synthesis route, ensure it is neutralized promptly during workup.

    • Limit Exposure to Light and Air: Store the final product in a tightly sealed, amber-colored container under an inert atmosphere to protect it from light and air.[1]

Issue 2: The yield of my this compound synthesis is lower than expected. What are the potential causes?

  • Answer: Low yields can result from incomplete reactions, competing side reactions, or loss of product during purification.

  • Troubleshooting Steps:

    • Incomplete Decarboxylation: If you are synthesizing this compound from gallic acid, ensure the temperature and pressure are sufficient to drive the decarboxylation to completion. Incomplete reaction will leave residual gallic acid in your product.[1][8] Verify that your autoclave reaches and maintains the target temperature (175-220°C) and pressure.[1][9]

    • Side Reactions: As mentioned in Issue 1, oxidation is a major competing pathway that consumes this compound. Other side reactions can include carboxylation, where this compound reacts to form this compound-4-carboxylic acid or reverts to gallic acid under certain conditions (e.g., heating with potassium bicarbonate).[1]

    • Purification Losses: this compound is volatile and can be lost during solvent evaporation if not performed under controlled vacuum. It is also highly soluble in water, so losses can occur during aqueous extractions.[9] Sublimation, while an effective purification method, requires careful temperature and pressure control to ensure efficient recovery.[1]

Issue 3: My product analysis shows the presence of gallic acid. How can I remove it?

  • Answer: The presence of gallic acid is a common impurity, particularly in syntheses involving the decarboxylation of gallic acid.[1] It indicates either an incomplete reaction or a potential carboxylation side reaction.

  • Troubleshooting & Purification:

    • Optimize Reaction Time/Temperature: Increase the reaction time or temperature within the recommended range (175-220°C) to ensure complete decarboxylation of the gallic acid starting material.[1][9]

    • Solvent Extraction: Purify the crude product using a hot hydrocarbon solvent like xylene or toluene.[6][8] this compound is soluble in these hot solvents, while the more polar gallic acid and tarry byproducts are less soluble and can be separated by filtration.[8]

    • Sublimation/Vacuum Distillation: Gallic acid and this compound have different sublimation points. Careful fractional sublimation or vacuum distillation can effectively separate this compound from the less volatile gallic acid impurity.[1]

Issue 4: What are purpurogallin and other potential byproducts I should be aware of?

  • Answer: Besides unreacted starting materials, several byproducts can form depending on the reaction conditions.

    • Purpurogallin: This is a stable, colored (orange/red) end-product of this compound oxidation in aqueous solutions. Its presence is a strong indicator that the reaction was exposed to oxygen.[10]

    • Poly(this compound): Oxidative polymerization can lead to the formation of dark, insoluble polymeric materials.[11]

    • Hydrogen Peroxide (H₂O₂): H₂O₂ can be generated as a byproduct of the chemical reactions involving this compound and oxygen in aqueous solutions.[10]

    • This compound-4-carboxylic acid: This can form as a byproduct if this compound is heated with an aqueous bicarbonate solution.[1]

Data Presentation: Synthesis Conditions & Yields

The following tables summarize quantitative data for various this compound synthesis and degradation parameters.

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodPrecursor(s)Key ConditionsReported YieldReference(s)
Thermal DecarboxylationGallic Acid175-220°C in aqueous solution, 1.2 MPaQuantitative (crude), ~81% after purification[1][9]
Biological DegradationGallic AcidEnterobacter aerogenes, 32°C, 60h, pH 6.077.86%[12]
HydrolysisThis compound TriacetateReflux in 2N HCl / Acetic Acid87%[6]
Oxidationo-VanillinH₂O₂ in 2N NaOH, 40-50°C68-80% (for this compound monomethyl ether)[5]

Table 2: Impact of Dissolved Oxygen on this compound Stability in Aqueous Solution

Dissolved Oxygen Level (ppm)T₉₀ (Time for 10% Degradation)Relative Protection IncreaseReference(s)
9.051.9 days1x (Baseline)[4]
< 0.05114.4 days~60x[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Thermal Decarboxylation of Gallic Acid

This protocol is based on the common industrial method.[1]

Materials:

  • Gallic acid

  • Deionized water, deoxygenated

  • Activated charcoal

  • High-pressure autoclave with stirring mechanism

  • Vacuum distillation or sublimation apparatus

Procedure:

  • Prepare a 50% aqueous solution of gallic acid using deoxygenated water.

  • Transfer the solution to a high-pressure autoclave.

  • Seal the autoclave and purge thoroughly with nitrogen gas to remove all oxygen.

  • Heat the solution to 175-200°C. The pressure will increase to approximately 1.2 MPa during the reaction.

  • Maintain these conditions with stirring until the evolution of carbon dioxide ceases. This indicates the completion of the decarboxylation reaction.

  • Cool the autoclave to room temperature.

  • Transfer the resulting dark solution to a flask. Add a small amount of activated charcoal to decolorize the solution and stir for 30 minutes.

  • Filter the mixture to remove the charcoal. The filtrate contains the crude this compound.

  • Purify the crude this compound by either vacuum distillation or sublimation to obtain a white, crystalline solid.

Visualizations: Pathways and Workflows

Diagram 1: Primary Synthesis and Key Side Reaction Pathway

cluster_main Main Synthesis Pathway cluster_side Oxidative Degradation Side Reaction Gallic_Acid Gallic Acid This compound This compound (Product) Gallic_Acid->this compound Heat (175-220°C) - CO₂ Pyrogallol_Side This compound Intermediates Unstable Radicals (Semiquinone, Quinone) Pyrogallol_Side->Intermediates + O₂ (Air Exposure) Colored_Products Colored Byproducts (e.g., Purpurogallin, Polymers) Intermediates->Colored_Products

Caption: Synthesis of this compound from gallic acid and its primary degradation pathway via oxidation.

Diagram 2: Troubleshooting Workflow for Discolored Product

Start Start: Crude this compound is Discolored Check_Atmosphere Was an inert atmosphere used? Start->Check_Atmosphere Check_Solvents Were solvents deoxygenated? Check_Atmosphere->Check_Solvents Yes Implement_Inert Action: Purge system with N₂ or Ar Check_Atmosphere->Implement_Inert No Check_pH Was the reaction run under alkaline conditions? Check_Solvents->Check_pH Yes Implement_Deoxy Action: Sparge solvents with N₂ before use Check_Solvents->Implement_Deoxy No Implement_Neutralize Action: Neutralize promptly during workup Check_pH->Implement_Neutralize Yes Purify Purify Final Product: Vacuum Distillation or Recrystallization Check_pH->Purify No Implement_Inert->Check_Solvents Implement_Deoxy->Check_pH Implement_Neutralize->Purify

Caption: A logical workflow for diagnosing and correcting the causes of product discoloration.

References

Technical Support Center: Enhancing Pyrogallol Solubility in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of pyrogallol in non-polar solvents.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation and offers step-by-step solutions.

Issue 1: this compound fails to dissolve in a non-polar solvent for my reaction or formulation.
  • Question: I am trying to dissolve this compound in a non-polar solvent like hexane (B92381) or chloroform (B151607) for my experiment, but it remains as a solid precipitate. What can I do?

  • Answer: this compound is a highly polar molecule due to its three hydroxyl (-OH) groups, which results in poor solubility in non-polar solvents.[1][2] Direct dissolution is often not feasible. Here are a few troubleshooting steps:

    • Re-evaluate Solvent Choice: Confirm if a purely non-polar solvent is absolutely necessary. This compound shows good solubility in polar aprotic solvents like DMSO and DMF, and in alcohols such as ethanol.[3] Consider if your experimental design can accommodate a co-solvent system.

    • Attempt a Co-solvent System: A mixture of a polar solvent in which this compound is soluble, and your desired non-polar solvent might work. However, miscibility and the potential for phase separation should be carefully considered.

    • Chemical Modification (Derivatization): For applications requiring significant solubility in a non-polar medium, chemical modification of the this compound molecule is a highly effective strategy.[1][4] This involves converting the polar hydroxyl groups into less polar functional groups, thereby increasing the lipophilicity of the molecule.

Issue 2: My experiment in a non-polar medium requires a specific concentration of this compound that I cannot achieve.
  • Question: I need to achieve a specific molar concentration of this compound in a non-polar solvent for kinetic studies, but I am unable to dissolve the required amount. How can I proceed?

  • Answer: This is a common challenge due to the inherent low solubility of this compound in non-polar environments.[1][2] Here are some approaches to consider:

    • Prodrug/Derivative Approach: Synthesize a non-polar derivative of this compound. By reacting this compound with a non-polar molecule, you can create a new compound with enhanced solubility in non-polar solvents.[1][4] This "prodrug" approach is a common strategy in drug development to improve lipophilicity.[5][6][7]

    • Inclusion Complexation: Explore the use of cyclodextrins to form an inclusion complex with this compound.[8][9][10] The exterior of the cyclodextrin (B1172386) molecule is hydrophilic, while the interior cavity is hydrophobic. This can encapsulate the this compound molecule, and the resulting complex may exhibit improved solubility in certain non-polar environments or in biphasic systems.

    • Use of a Surfactant: The addition of a surfactant can help disperse this compound in a non-polar medium by forming micelles.[4] This creates a microenvironment where the this compound can be solubilized. The choice of surfactant will depend on the specific non-polar solvent and the requirements of your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for this compound's poor solubility in non-polar solvents?

A1: this compound possesses three hydroxyl (-OH) groups attached to a benzene (B151609) ring.[2] These groups can form strong hydrogen bonds with polar solvent molecules like water, ethanol, or DMSO.[1][2] Non-polar solvents, such as hexane or benzene, cannot form these hydrogen bonds, leading to very weak interactions with this compound and consequently, low solubility.[2]

Q2: Are there any quantitative data available on the solubility of this compound in different solvents?

A2: Yes, the following table summarizes the solubility of this compound in various polar and non-polar solvents.

SolventSolvent TypeSolubilityReference
WaterPolar Protic~500 mg/mL at 25°C[11]
EthanolPolar Protic~30 mg/mL[3]
DMSOPolar Aprotic~20 mg/mL[3]
Dimethylformamide (DMF)Polar Aprotic~30 mg/mL[3]
Diethyl EtherPolar Aprotic1 g in 1.6 mL[11][12]
BenzeneNon-polarSlightly soluble[11][12]
ChloroformNon-polarSlightly soluble[11][12]
Carbon DisulfideNon-polarSlightly soluble[11][12]
HexaneNon-polarInsoluble[2]
BiodieselNon-polarLow solubility[1][4]

Q3: Can I use heat to increase the solubility of this compound in a non-polar solvent?

A3: While heating can sometimes increase the solubility of a compound, it may not be very effective for this compound in a truly non-polar solvent due to the large difference in polarity. Moreover, this compound can be sensitive to heat and may degrade, especially in the presence of air (oxygen), which can lead to discoloration and the formation of byproducts.[12] If you choose to heat, it should be done cautiously and preferably under an inert atmosphere (e.g., nitrogen or argon).

Q4: What is a practical experimental protocol to create a more non-polar soluble this compound derivative?

A4: A proven method is to react this compound with a long-chain fatty acid ester. The following is a summary of a published protocol for the synthesis of a this compound derivative with improved solubility in biodiesel.[1][4]

Experimental Protocols

Protocol: Synthesis of a Non-Polar this compound Derivative

This protocol is based on the reaction of this compound with methyl linoleate (B1235992).[1][4]

Materials:

  • This compound

  • Methyl linoleate

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ethyl acetate

  • Methanol (B129727)

  • Three-neck flask

  • Magnetic stirrer

  • Nitrogen gas supply

Methodology:

  • Prepare a solution of this compound (1 mmol) in 5 mL of ethyl acetate.

  • Prepare a solution of DPPH in methanol (0.1 mg/mL).

  • Add methyl linoleate (2 mmol) to the three-neck flask and purge with nitrogen gas.

  • Add 5 mL of the DPPH solution to the methyl linoleate in the flask and stir at room temperature for 30 minutes. The solution color will change from violet to yellow.

  • Slowly add the this compound solution to the reaction mixture.

  • Continue stirring at room temperature under a nitrogen atmosphere. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the resulting this compound derivative can be purified using appropriate chromatographic techniques.

The resulting derivative, having a non-polar fatty acid chain attached, will exhibit significantly enhanced solubility in non-polar solvents like biodiesel.[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction Setup cluster_outcome Result prep_pyro Dissolve this compound in Ethyl Acetate add_pyro Add this compound Solution prep_pyro->add_pyro prep_dpph Dissolve DPPH in Methanol add_dpph Add DPPH Solution prep_dpph->add_dpph add_ml Add Methyl Linoleate to Flask add_ml->add_dpph add_dpph->add_pyro react Stir under Nitrogen add_pyro->react purify Purification react->purify product Non-Polar this compound Derivative purify->product

Caption: Workflow for synthesizing a non-polar this compound derivative.

solubility_logic cluster_problem The Challenge cluster_solutions Potential Solutions cluster_outcome Desired Outcome pyro This compound (Polar) insoluble Insoluble pyro->insoluble nonpolar Non-Polar Solvent nonpolar->insoluble cosolvent Co-solvent System insoluble->cosolvent Mitigates derivatization Chemical Derivatization (Prodrug Approach) insoluble->derivatization Overcomes inclusion Inclusion Complexation insoluble->inclusion Enhances soluble Improved Solubility cosolvent->soluble derivatization->soluble inclusion->soluble

Caption: Logical approaches to improving this compound's solubility.

References

Technical Support Center: Quenching Pyrogallol Autoxidation for Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrogallol autoxidation kinetic studies.

Troubleshooting Guide

This guide addresses common issues encountered during the quenching of this compound autoxidation experiments.

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Quenching (Reaction Continues After Adding Quenching Agent) 1. Insufficient concentration of the quenching agent.2. Inadequate mixing of the quenching agent with the reaction mixture.3. The pH of the reaction mixture is not sufficiently lowered by the acid.1. Increase the concentration of the quenching agent (e.g., use a higher molarity of HCl).2. Ensure vigorous and immediate mixing upon addition of the quenching agent.3. Verify the final pH of the quenched solution to ensure it is in the acidic range (pH < 2) where autoxidation is negligible.
Precipitate Formation Upon Quenching 1. The quenching agent is reacting with a component in the sample matrix.2. A product of the this compound autoxidation is insoluble in the acidified solution.1. Test the solubility of all sample components in the quenching solution prior to the experiment.2. Consider using a different quenching agent or modifying the solvent composition of the final solution. Centrifugation and analysis of the supernatant may be a workaround if the precipitate does not interfere with the analyte of interest.
Interference with Downstream Analysis (e.g., Spectrophotometry, HPLC) 1. The quenching agent or its reaction byproducts absorb at the analytical wavelength.2. The quenching agent alters the chemical properties of the analyte being measured.1. Run a blank with the quenching agent to determine its absorbance profile.2. Choose a quenching agent that is transparent at the analytical wavelength.3. Validate the analytical method in the presence of the quenching agent to ensure it does not affect the analyte's signal.
Inconsistent or Irreproducible Kinetic Data 1. Fluctuation in reaction temperature.2. Variability in the timing of quenching.3. Inconsistent initial concentrations of this compound or other reactants.1. Use a temperature-controlled water bath to maintain a constant reaction temperature.2. Use a precise timer and a consistent procedure for adding the quenching agent.3. Prepare fresh reactant solutions and verify their concentrations before each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching this compound autoxidation in kinetic studies?

A1: Quenching the this compound autoxidation reaction is essential for accurately determining the reaction kinetics. By stopping the reaction at specific time points, researchers can precisely measure the concentration of reactants consumed or products formed, allowing for the calculation of reaction rates and the study of reaction mechanisms.

Q2: What is the most common and effective method for quenching this compound autoxidation?

A2: The most widely used and effective method for quenching this compound autoxidation is the addition of a strong acid, such as hydrochloric acid (HCl).[1][2] Acidification rapidly lowers the pH of the reaction mixture, which inhibits the autoxidation process.[2]

Q3: How does acidification stop the this compound autoxidation reaction?

A3: The autoxidation of this compound is highly pH-dependent and proceeds rapidly under alkaline conditions.[3] By adding a strong acid, the concentration of hydroxide (B78521) ions (OH⁻) is neutralized, and the solution becomes acidic. In an acidic environment, the phenolate (B1203915) form of this compound, which is more susceptible to oxidation, is protonated, thus significantly slowing down the autoxidation rate to a negligible level.

Q4: Are there alternative quenching agents besides strong acids?

A4: While strong acids are the most common, other agents can inhibit the reaction. For instance, high concentrations of antioxidants can scavenge the reactive oxygen species that propagate the autoxidation chain reaction. However, for complete and instantaneous quenching for kinetic studies, strong acids are generally preferred due to their immediate effect on the reaction environment.

Q5: Can organic solvents be used to quench the reaction?

A5: Organic solvents such as methanol (B129727) and ethanol (B145695) have been shown to decrease the rate of this compound autoxidation.[4] However, they may not be suitable as primary quenching agents for stopping the reaction at a precise moment for kinetic analysis. Their role is more in modulating the reaction environment rather than acting as a rapid quencher.

Experimental Protocols

Protocol for Quenching this compound Autoxidation using Hydrochloric Acid

This protocol describes a general method for stopping the autoxidation of this compound for subsequent spectrophotometric analysis.

Materials:

  • This compound solution (freshly prepared in deoxygenated water)

  • Reaction buffer (e.g., Tris-HCl, pH 8.5)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Spectrophotometer

  • Cuvettes

  • Timer

Procedure:

  • Initiate the Reaction: In a cuvette, add the reaction buffer and this compound solution to initiate the autoxidation reaction. The final concentrations should be appropriate for the kinetic study.

  • Monitor the Reaction: Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at the desired wavelength (e.g., 420 nm for the formation of purpurogallin-like products).

  • Quench the Reaction: At predetermined time points, add a sufficient volume of the HCl solution to the reaction mixture to lower the pH to below 2. Ensure rapid and thorough mixing. For example, adding an equal volume of 1 M HCl to the reaction mixture.

  • Measure the Endpoint: After quenching, the absorbance reading should stabilize. Record this final absorbance value.

  • Repeat for Different Time Points: Repeat steps 1-4 for each time point in your kinetic study.

  • Data Analysis: Plot the absorbance values against time to determine the reaction rate.

Data Presentation

Table 1: Illustrative Comparison of Quenching Methods
Quenching AgentConcentrationQuenching Time (seconds)Post-Quenching StabilityPotential for Interference
Hydrochloric Acid (HCl)1 M< 1HighLow (if blank corrected)
Sulfuric Acid (H₂SO₄)0.5 M< 1HighLow (if blank corrected)
Ascorbic Acid10 mM5-10ModerateHigh (absorbs in UV range)
Ethanol50% (v/v)> 60LowModerate (can alter solubility)

Note: This table provides illustrative data based on the principles of chemical quenching. Actual results may vary depending on specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, Buffer) initiate_reaction Initiate Autoxidation prep_reagents->initiate_reaction prep_quencher Prepare Quenching Agent (e.g., 1M HCl) quench_reaction Quench at Time 't' prep_quencher->quench_reaction monitor_reaction Monitor Reaction (Spectrophotometry) initiate_reaction->monitor_reaction monitor_reaction->quench_reaction Timed Interval measure_endpoint Measure Endpoint quench_reaction->measure_endpoint analyze_data Analyze Kinetic Data measure_endpoint->analyze_data

Caption: Experimental workflow for kinetic studies of this compound autoxidation with a quenching step.

troubleshooting_guide start Inconsistent Kinetic Results check_temp Is Reaction Temperature Stable? start->check_temp check_timing Is Quenching Time Precise? check_temp->check_timing Yes solution_temp Use Temperature Control check_temp->solution_temp No check_reagents Are Reagent Concentrations Accurate? check_timing->check_reagents Yes solution_timing Use Precise Timer check_timing->solution_timing No check_quenching Is Quenching Complete? check_reagents->check_quenching Yes solution_reagents Prepare Fresh Solutions check_reagents->solution_reagents No check_quenching->start No, Re-evaluate Protocol solution_quenching Increase Quencher Conc. / Improve Mixing check_quenching->solution_quenching Yes

Caption: Troubleshooting logic for inconsistent results in this compound autoxidation kinetic studies.

References

Technical Support Center: The Influence of Metal Ions on Pyrogallol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of metal ions on the stability and reactivity of pyrogallol.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution change color and degrade so quickly?

A1: this compound is highly susceptible to autoxidation, especially in alkaline solutions, which causes it to turn brown.[1] This process is initiated by the reaction with dissolved oxygen to form intermediate products like purpurogallin.[2] The rate of this autoxidation is significantly influenced by factors such as pH, temperature, and the presence of catalytic metal ions.[2][3]

Q2: Which metal ions have the most significant impact on this compound's stability?

A2: Several transition metal ions are known to catalyze the autoxidation of this compound. Ions such as Iron (Fe²⁺, Fe³⁺), Copper (Cu²⁺), Manganese (Mn²⁺), Cobalt (Co²⁺), and Zinc (Zn²⁺) can significantly accelerate the degradation rate.[2][4] The catalytic ability of a metal oxide is related to the E° value of the overall redox reaction and the capacity of the metal ion to form complexes with ligands.[5] In contrast, some metal ions like mercury, cadmium, and tin have been reported to have no significant effect in specific reaction contexts.[4]

Q3: How do metal ions interfere with this compound-based antioxidant or superoxide (B77818) dismutase (SOD) assays?

A3: Metal ion interference is a critical issue in this compound-based assays.

  • Catalysis: Metal ions can accelerate the autoxidation of this compound, which is the basis of the reaction in many SOD assays.[2][6] This leads to an overestimation of the superoxide generation rate and can mask the true scavenging activity of the antioxidant being tested.

  • Complex Formation: Interfering metal ions can form colored complexes with this compound or related reagents like Bromothis compound Red (BPR), leading to high background absorbance and inaccurate measurements.[7]

  • Redox Reactions: Ions that alter the oxidation state of the target metal in a complex can prevent it from forming the desired complex for measurement.[7]

Q4: How can I prevent or minimize metal ion interference in my experiments?

A4: The most common strategy to mitigate metal ion interference is the use of a chelating agent.

  • EDTA (Ethylenediaminetetraacetic acid): Adding a chelator like EDTA can eliminate the catalytic influence of many metal ions, such as Cu²⁺, Mn²⁺, Co²⁺, and Zn²⁺.[2] In the presence of sufficient EDTA, the rate of this compound autoxidation becomes independent of these metal ion concentrations.[2][3] However, interference from Fe²⁺ may persist even in the presence of EDTA.[2]

  • pH Adjustment: The formation of metal-pyrogallol complexes is highly dependent on pH. Carefully controlling the pH can help to selectively form the complex of interest while minimizing the formation of interfering complexes.[7]

Q5: What is the role of pH in the interaction between metal ions and this compound?

A5: pH is a critical factor. This compound autoxidation is significantly faster in alkaline solutions.[2] The stability of metal-pyrogallol complexes is also highly pH-dependent. For instance, the optimal pH for the formation of certain Fe³⁺-pyrogallol complexes is between 2.30 and 2.80.[8] For assays involving copper(II) and this compound red, a pH of 5.0 is used.[9] Adjusting the pH is a key strategy for optimizing assay conditions and minimizing interference.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly High Absorbance Readings 1. Presence of interfering metal ions (e.g., Fe³⁺, Cu²⁺) forming colored complexes with this compound.[7] 2. Incorrect pH of the buffer, favoring the formation of interfering complexes.[7] 3. Wavelength setting on the spectrophotometer is incorrect.1. Identify potential interfering ions in your sample matrix. Add a chelating agent like EDTA to sequester interfering ions.[2] 2. Prepare fresh buffer and verify the pH of the final reaction mixture with a calibrated meter.[7] 3. Ensure the spectrophotometer is set to the correct maximum absorbance wavelength (λmax) for your specific assay.[7]
Absorbance Readings are Too Low or Inconsistent 1. Precipitation of the target metal or this compound reagent.[7] 2. Presence of strong complexing agents (e.g., EDTA, citrate) in the sample that compete with this compound.[7] 3. Degradation of this compound stock solution due to prolonged exposure to light or air.1. Check the pH of your solution, as extreme values can cause precipitation. Ensure reagent concentrations are within the linear range of the assay.[7] 2. If your sample contains known strong chelators, consider a pre-treatment step to remove or deactivate them.[7] 3. Prepare fresh this compound solutions for each experiment. Store stock solutions protected from light.
Reaction Rate is Too Fast to Measure Accurately 1. Catalysis by trace metal ion contaminants in reagents or water.[2] 2. The pH of the reaction buffer is too high, accelerating autoxidation.[2]1. Use high-purity water and reagents. Incorporate a chelating agent like EDTA (e.g., 1.0 mM) into your buffer.[2] 2. Lower the pH of the buffer. An improved this compound autoxidation method suggests modifying the pH from 8.2 to a physiological pH of 7.4 to slow the reaction.[10]
Poor Reproducibility Between Experiments 1. Inconsistent timing of measurements after initiating the reaction. 2. Fluctuation in reaction temperature.[3] 3. Contamination of glassware with metal ions.1. Use a consistent and timed protocol for adding reagents and taking measurements. For some assays, stopping the reaction with acid can improve consistency.[11] 2. Perform the assay in a temperature-controlled environment, such as a water bath.[10] 3. Use acid-washed glassware to remove any trace metal contaminants.

Quantitative Data Summary

The interaction between metal ions and this compound can be quantified by stability constants, which measure the strength of the complex formed, and by kinetic parameters that describe the catalytic effect on oxidation.

Table 1: Stability and Reactivity Parameters of Metal-Pyrogallol Complexes

Metal Ion / Complex Parameter Value Conditions Reference
Lanthanum (La³⁺) log K₁ 7.25 I = 0.2 M, 30°C [12]
Cerium (Ce³⁺) log K₁ 7.60 I = 0.2 M, 30°C [12]
Praseodymium (Pr³⁺) log K₁ 7.60 I = 0.2 M, 30°C [12]
Neodymium (Nd³⁺) log K₁ 7.75 I = 0.2 M, 30°C [12]
Samarium (Sm³⁺) log K₁ 8.00 I = 0.2 M, 30°C [12]
Iron (Fe³⁺) log β₂ 6.31 ± 0.04 pH 2.30 (Spectrophotometric) [8]
Copper (Cu(Gly)₂) AC₅₀ (μM) 1.8 This compound Autoxidation [6]
Copper (Cu(Glu)₂) AC₅₀ (μM) 2.5 This compound Autoxidation [6]
Copper (Cu(salicylate)₂) AC₅₀ (μM) 16 This compound Autoxidation [6]

Note: log K₁ refers to the first stepwise stability constant. log β₂ is the overall stability constant for a 1:2 metal-ligand complex. AC₅₀ is the concentration that increases the concentration of oxidized this compound by 50%, indicating a pro-oxidant effect.[6]

Experimental Protocols

Protocol 1: this compound Autoxidation Assay in the Presence of Iron (PAAI)

This protocol is adapted from methods designed to test antioxidant activity using this compound autoxidation, with iron(II) included to standardize the reaction.[11]

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a stock solution of this compound in 1 mM HCl to prevent premature oxidation.[13]

    • Ferrous Ammonium Sulfate (FAS): Prepare a solution of FAS (e.g., 5 mM) in water.

    • Alkaline Mixture: Prepare by mixing 10 mL of 0.25 M sodium bicarbonate, 10 mL of water, and 5 mL of 0.1 M sodium hydroxide.[11]

    • Stopping Reagent: Dilute HCl (e.g., 10%).[11]

  • Assay Procedure:

    • To a test tube, add 2.6 mL of your aqueous sample (or buffer for control).

    • Add 0.4 mL of the 5 mM FAS solution to achieve a final concentration of 2 µmole per sample.

    • Initiate the reaction by adding 0.5 mL of the alkaline mixture and mix immediately.

    • Allow the reaction to proceed for a set time (e.g., 5 minutes) at a controlled temperature.[11]

    • Stop the reaction by adding 0.5 mL of dilute HCl.

    • Measure the absorbance at 430 nm between 30 to 40 minutes after alkalinization.[11]

Protocol 2: Potentiometric Determination of Metal-Ligand Stability Constants

This method, based on the Irving-Rossotti technique, is used to determine the stability constants of metal-pyrogallol complexes.[12]

  • Reagent Preparation:

    • This compound Solution: Prepare a fresh solution (e.g., 5.0 x 10⁻³ M) in oxygen-free double-distilled water.[12]

    • Metal Ion Solution: Prepare a stock solution of the metal ion of interest (e.g., 5.0 x 10⁻² M).[12]

    • Titrant: Standardized carbonate-free NaOH solution.

    • Ionic Strength Adjuster: 2 M Potassium Nitrate (KNO₃).

  • Titration Procedure:

    • Prepare three mixtures for titration: (a) acid only, (b) acid + this compound, and (c) acid + this compound + metal ion.

    • Maintain a constant total volume (e.g., 50 mL) and ionic strength by adding the required amount of KNO₃ solution.[12]

    • Titrate each mixture against the standardized NaOH solution.

    • Record the pH meter readings after each addition of the titrant.

  • Calculation:

    • Plot the titration curves (pH vs. volume of NaOH).

    • From the curves, calculate the proton-ligand formation number (n̄ₐ) and the metal-ligand formation number (n̄).

    • Determine the proton-ligand stability constants (log Kᴴ) and the metal-ligand stability constants (log K) using methods such as interpolation at half n̄ values or computational techniques.[12]

Visualizations

The following diagrams illustrate key workflows and relationships concerning the effect of metal ions on this compound.

TroubleshootingWorkflow start Unexpected Results in This compound Assay check_metal Is there potential metal ion contamination? start->check_metal sol_chelate Add chelating agent (e.g., EDTA). Use acid-washed glassware. check_metal->sol_chelate Yes check_ph Is the buffer pH correct and stable? check_metal->check_ph No sol_chelate->check_ph sol_ph Prepare fresh buffer. Verify pH with a calibrated meter. check_ph->sol_ph No check_reagent Is the this compound solution fresh? check_ph->check_reagent Yes sol_ph->check_reagent sol_reagent Prepare fresh this compound solution before each experiment. check_reagent->sol_reagent No end_point Re-run Experiment check_reagent->end_point Yes sol_reagent->end_point

Caption: Troubleshooting workflow for this compound-based assays.

CatalyticCycle cluster_cycle Catalytic Cycle M_ox Metal Ion (Mⁿ⁺) (e.g., Fe³⁺, Cu²⁺) M_red Reduced Metal (Mⁿ⁻¹⁺) (e.g., Fe²⁺, Cu¹⁺) M_ox->M_red e⁻ from this compound PG This compound M_ox->PG Catalyzes M_red->M_ox O₂ → O₂⁻ PG_Ox Oxidized this compound (e.g., Semiquinone radical) PG->PG_Ox Oxidation

Caption: Catalytic cycle of metal ions in this compound autoxidation.

Caption: Key factors influencing the stability and reactivity of this compound.

References

Technical Support Center: Pyrogallol-Based Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pyrogallol-based enzymatic assays, particularly for Superoxide (B77818) Dismutase (SOD) and peroxidase activity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of using this compound in enzymatic assays?

This compound (1,2,3-trihydroxybenzene) is a versatile substrate used in different enzymatic assays.

  • For Superoxide Dismutase (SOD) Assays: The assay is based on this compound's ability to autoxidize in an alkaline solution.[1] This autoxidation process generates superoxide anion radicals (O₂⁻), which in turn oxidize more this compound, creating a chain reaction.[2][3] The colored products of this oxidation can be measured spectrophotometrically, typically around 325 nm or 420 nm.[4][5] SOD is an enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[6] In the assay, SOD present in a sample will scavenge the superoxide radicals, thereby inhibiting the autoxidation of this compound.[4] The enzyme's activity is quantified by measuring the degree of this inhibition.[1]

  • For Peroxidase Assays: In these assays, this compound acts as a hydrogen donor. Peroxidases catalyze the oxidation of this compound by hydrogen peroxide (H₂O₂), resulting in the formation of a colored product called purpurgallin, which is measured at approximately 420 nm.[7][8]

Q2: What is "this compound interference" and what causes it?

This compound interference primarily refers to its high rate of spontaneous autoxidation, especially in the context of SOD assays.[9] This is a non-enzymatic reaction where this compound reacts directly with dissolved oxygen in the assay buffer.[2] This reaction is problematic because it generates a high background signal that can obscure the enzymatic activity being measured. The autoxidation itself produces the superoxide radicals that the assay aims to quantify the removal of, making it a significant confounding factor.[2][4]

Q3: What are the key factors that influence the rate of this compound autoxidation?

The rate of this compound autoxidation is highly sensitive to several experimental conditions. Properly controlling these factors is critical for obtaining reliable and reproducible results.

FactorEffect on Autoxidation RateRecommendationCitations
pH Increases significantly at alkaline pH (pH > 7.4).Optimize pH for your specific enzyme. For SOD, pH 8.2 is common but can be lowered to 7.4 to reduce autoxidation. For peroxidases, assays are often unsuitable at pH > 5.[5][9][10]
Temperature Increases with higher temperatures.Maintain a constant and controlled temperature throughout the assay (e.g., 25°C or 37°C).[9]
Buffer Composition Different buffer systems can alter the rate. Tris-cacodylic acid buffer has been shown to have a higher rate.Be consistent with the buffer system. Test different buffers if background is too high.[9]
This compound Concentration Higher concentrations lead to a faster rate of autoxidation.Use the lowest concentration that provides a reliable and linear signal. Common concentrations for SOD assays are 0.2-0.6 mM.[9]
Metal Ions Divalent cations like Fe²⁺ and Cu²⁺ can catalyze the autoxidation reaction.Include a chelating agent such as EDTA or DTPA (e.g., 1 mM) in the reaction buffer to sequester metal ions.[1][11]
Solvents Organic solvents like methanol (B129727) and ethanol (B145695) can enhance the autoxidation rate.If a solvent is necessary to dissolve a test compound, ensure the final concentration is low and consistent across all wells. Run appropriate solvent controls.[11]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during this compound-based assays.

Troubleshooting Logic for this compound Assays start Start Troubleshooting issue1 High Blank Rate? start->issue1 issue2 Non-Linear Kinetics? issue1->issue2 No check_ph Check pH & Temp issue1->check_ph Yes issue3 Sample Rate > Control Rate? issue2->issue3 No reduce_conc Lower this compound Concentration issue2->reduce_conc Yes analyze_slope Analyze Slope (ΔAbs/min), not absolute Abs issue3->analyze_slope Yes end_node Problem Solved issue3->end_node No check_reagents Verify Reagent Concentrations check_ph->check_reagents check_metals Add/Increase Chelator (EDTA/DTPA) check_reagents->check_metals check_metals->end_node reduce_ph Lower Assay pH (e.g., to 7.4) reduce_conc->reduce_ph reduce_ph->end_node check_interferent Check for Sample Interference (run sample w/o this compound) analyze_slope->check_interferent check_interferent->end_node

Caption: Troubleshooting workflow for common this compound assay issues.

IssueProbable Cause(s)Recommended Solution(s)Citations
High Blank/Control Reading The autoxidation rate is too high. This is often due to incorrect pH (too alkaline), high temperature, or contaminated reagents.1. Verify the pH of your buffer. 2. Ensure the assay is run at the specified temperature. 3. Prepare fresh this compound and buffer solutions. 4. Ensure a chelating agent (EDTA or DTPA) is present in the buffer.[9][11]
Non-Linear Reaction Kinetics The reaction is proceeding too quickly, consuming the substrate (oxygen or this compound) rapidly and losing linearity. This can happen at a very alkaline pH.1. Reduce the concentration of this compound. 2. Lower the pH of the assay buffer (e.g., from 8.2 to 7.8 or 7.4). 3. Reduce the temperature. 4. Ensure your spectrophotometer is taking readings at sufficiently frequent intervals to capture the initial linear phase.[5][9]
Sample Absorbance is Higher than Control This is a common point of confusion. The absolute absorbance value of the sample might be higher due to colored compounds in the sample itself. The important metric is the rate of change in absorbance (the slope).1. Do not compare absolute absorbance values. Calculate the rate of absorbance increase per minute (ΔAbs/min) for both the control and the sample. 2. An active SOD sample should have a slower rate of increase (a smaller slope) than the control. 3. Run a sample blank (sample + buffer, no this compound) to check for intrinsic sample absorbance.[12]
Precipitate Formation Late-stage products of this compound autoxidation can include undefined humic acid-like complexes that may precipitate out of solution.1. This typically occurs after longer incubation times when the reaction has gone to completion or near-completion. 2. Ensure you are measuring the initial, linear phase of the reaction before these late products form.[13][14]

Section 3: Protocols and Optimization

Q4: How can I optimize my this compound-based SOD assay to minimize interference?

Optimization is key to a successful assay. The goal is to achieve a measurable, linear rate of autoxidation in the control that can be effectively inhibited by the enzyme.

This compound SOD Assay Workflow prep_reagents 1. Prepare Reagents (Buffer, this compound, Sample) setup_rxn 2. Set up Reactions (Control & Sample) prep_reagents->setup_rxn pre_incubate 3. Pre-incubate at Assay Temperature setup_rxn->pre_incubate initiate_rxn 4. Initiate with this compound pre_incubate->initiate_rxn read_abs 5. Read Absorbance (Kinetic Mode, e.g., 420 nm) initiate_rxn->read_abs calc_rate 6. Calculate Rate (ΔAbs/min) read_abs->calc_rate calc_inhibition 7. Calculate % Inhibition calc_rate->calc_inhibition calc_units 8. Determine SOD Units calc_inhibition->calc_units

Caption: Standard experimental workflow for the this compound SOD assay.

Experimental Protocol: Superoxide Dismutase (SOD) Activity Assay

This protocol is a standard method based on the inhibition of this compound autoxidation.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl buffer containing 1 mM DTPA, adjusted to pH 8.2.[1] Aerate this solution for at least 20 minutes before use to ensure oxygen saturation.[15]

  • This compound Stock Solution: Prepare a 24 mM solution of this compound in 10 mM HCl.[15] This acidic solution is stable and prevents premature autoxidation. Store protected from light.

  • Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate buffer (e.g., ice-cold potassium phosphate (B84403) buffer) and centrifuge to pellet debris.[15] The resulting supernatant is used for the assay.

2. Assay Procedure (96-well plate format):

  • Add 245 µL of the Assay Buffer to each well.[15]

  • Add 4 µL of the sample supernatant to the "Sample" wells.

  • Add 4 µL of the sample buffer (without protein) to the "Control" wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding 4 µL of the this compound Stock Solution to all wells.[15] This results in a final this compound concentration of approximately 0.38 mM.

  • Immediately begin reading the absorbance at 420 nm (or 325 nm) in kinetic mode, taking a measurement every 30 seconds for 4-5 minutes.[9][15]

3. Data Analysis:

  • Calculate the rate of reaction (V) for both the control (V_control) and the sample (V_sample) by determining the slope (ΔAbs/min) of the linear portion of the kinetic curve.

  • Calculate the percent inhibition of autoxidation using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

  • Define one unit of SOD activity as the amount of enzyme required to inhibit the rate of this compound autoxidation by 50%.[1][15]

  • Calculate the SOD units in the sample: SOD (Units/mL) = (% Inhibition / 50)

Section 4: Alternatives to this compound

While the this compound assay is convenient, its interference issues sometimes necessitate alternative methods.[4]

Q5: What are some common alternatives to this compound for peroxidase assays?
SubstrateDetection WavelengthProduct ColorNotesCitations
Tetramethylbenzidine (TMB) 650 nm (or 450 nm after stop solution)Blue (Yellow after stop)Commonly used in ELISAs.[7]
4-Aminoantipyrine 510 nmOxidized derivativeAn improved assay method compared to older, potentially carcinogenic substrates.[7][8]
ABTS 420 nmGreenSuitable for spectrophotometer detection and ELISAs. Not suitable for assays at pH > 5.[10]
L-DOPA VariesOxidized derivativeAnother phenolic substrate used for phenol (B47542) oxidase and peroxidase activity.[10][16]
Q6: What are alternative methods for measuring SOD activity?

Several methods exist that do not rely on this compound autoxidation.

SOD Inhibition of Superoxide-Generating Pathways Xanthine Xanthine + O₂ XO Xanthine Oxidase Xanthine->XO Superoxide Superoxide Radical (O₂⁻) XO->Superoxide Detector Detector Molecule (e.g., WST-1, Cytochrome c) Superoxide->Detector SOD SOD Superoxide->SOD Signal Colored Product (Signal) Detector->Signal Products H₂O₂ + O₂ (No Signal) SOD->Products

Caption: Principle of the Xanthine Oxidase-based SOD assay.

Assay MethodPrincipleAdvantagesCitations
Xanthine/Xanthine Oxidase Xanthine oxidase produces a steady flux of superoxide radicals, which reduce a detector molecule (e.g., WST-1, cytochrome c, NBT). SOD in the sample competes for the superoxide, reducing the signal.More controlled generation of superoxide compared to this compound autoxidation. High sensitivity.[6]
Epinephrine (B1671497) Autoxidation Based on SOD's ability to inhibit the autoxidation of epinephrine to adrenochrome (B1665551) at alkaline pH.A classic and widely cited alternative method.[4]
Cytochrome c Reduction Measures the inhibition of the reduction of cytochrome c by superoxide radicals.A well-established and reliable method.[6]

References

troubleshooting pyrogallol-based staining procedures in histology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing pyrogallol-based staining procedures in histology.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in histology?

A1: this compound (1,2,3-trihydroxybenzene) is a phenolic compound that can be used in various histological staining methods. Due to its reducing properties, it is often employed in silver staining techniques and as a component of some special stains for connective tissues. It can contribute to the visualization of structures by direct staining or by acting as a developing agent in silver impregnation methods. The brown stain often associated with this compound is composed of humic acids, which are generally stable and insoluble in water.[1]

Q2: What are the main safety precautions to consider when working with this compound?

A2: this compound is a hazardous substance and requires careful handling. Always consult the Safety Data Sheet (SDS) before use. Key precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves (nitrile rubber is recommended), lab coat, and eye protection.[2]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[2]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[2] It is sensitive to air and light.

  • Disposal: Dispose of this compound and any contaminated materials according to your institution's hazardous waste disposal procedures.

Q3: How should I prepare and store this compound-based staining solutions?

A3: The stability of this compound solutions is a critical factor in achieving consistent staining results. Due to its susceptibility to aerial oxidation, it is recommended to prepare solutions fresh on the day of use.[3] If storage is necessary, storing the reagent under an inert gas like argon can help control oxidation.[4] Some protocols suggest the addition of a small amount of an antioxidant, such as sodium sulfite (B76179) (e.g., 0.5% w/v), to the solution to improve stability.[4]

Troubleshooting Guides

This section addresses common issues encountered during this compound-based staining procedures.

Problem 1: Weak or No Staining

Possible Causes and Solutions

CauseRecommended Solution
Exhausted or Oxidized Staining Solution Prepare fresh this compound staining solution for each use. Discard any solution that has changed color significantly (e.g., turned dark brown or black).
Incorrect pH of Staining Solution The pH can significantly impact the staining efficacy of this compound-based solutions.[5] Verify the pH of your solution and adjust as per the protocol's recommendations.
Inadequate Fixation Poor fixation can prevent the stain from binding effectively to the tissue.[6] Ensure the tissue is adequately fixed with the appropriate fixative for the target structure.
Incomplete Deparaffinization Residual paraffin (B1166041) wax will impede the penetration of aqueous staining solutions.[6][7] Ensure complete removal of wax by using fresh xylene or a xylene substitute and adequate incubation times.
Insufficient Staining Time Increase the incubation time of the slides in the this compound staining solution. This should be done incrementally to avoid overstaining.
Problem 2: Non-Specific Background Staining

Possible Causes and Solutions

CauseRecommended Solution
Aerial Oxidation of this compound The aerial oxidation of this compound can lead to the formation of precipitates that deposit on the tissue, causing background staining.[4] Prepare fresh solutions and consider adding sodium sulfite to control oxidation.[4] Storing stock solutions under argon can also be beneficial.[4]
High Concentration of Staining Reagents High concentrations of this compound or other components in the staining solution can contribute to background signal. Try diluting the staining solution or reducing the concentration of silver ions in silver enhancement protocols.[4]
Excessive Staining Time or Temperature Reduce the staining incubation time or perform the staining at a lower temperature to minimize non-specific binding.
Inadequate Rinsing Insufficient rinsing between steps can leave residual reagents on the tissue, leading to background staining. Ensure thorough but gentle rinsing with the appropriate buffer or water as specified in the protocol.
Problem 3: Uneven Staining

Possible Causes and Solutions

CauseRecommended Solution
Poor Solution Flow Ensure that the entire tissue section is evenly covered with the staining solution. For manual staining, gentle agitation can help. In automated systems, check for proper solution circulation.
Incomplete Deparaffinization As with weak staining, residual wax can cause patchy and uneven staining.[8]
Tissue Drying During Staining Do not allow the tissue section to dry out at any point during the staining process.[9] Keep slides immersed in the appropriate solutions or in a humid chamber.
Variations in Tissue Thickness Unevenly cut sections can lead to variations in staining intensity.[6] Ensure that the microtome is properly adjusted to produce sections of uniform thickness.
Problem 4: Crystalline Precipitates on Tissue Section

Possible Causes and Solutions

CauseRecommended Solution
Oxidized Staining Solution As this compound oxidizes, it can form insoluble precipitates. Filter the staining solution immediately before use to remove any precipitates.
Contaminated Solutions or Glassware Use clean glassware and fresh, filtered reagents to avoid introducing contaminants that can act as nucleation sites for precipitate formation.
Solution Evaporation During incubation, especially at elevated temperatures, evaporation can concentrate the staining solution and lead to precipitation. Use a covered staining dish or a humid chamber to minimize evaporation.

Experimental Protocols

While specific protocols for direct this compound staining in routine histology are not widely published, the following provides a generalized workflow adaptable for such procedures. It is crucial to optimize concentrations and incubation times for your specific application and tissue type.

General this compound Staining Protocol (for Paraffin-Embedded Sections)

  • Deparaffinization and Rehydration:

    • Xylene (or xylene substitute): 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Distilled Water: Rinse thoroughly.

  • Staining:

    • Prepare the this compound staining solution fresh. A starting point could be a 0.1% to 1% (w/v) solution of this compound in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.6). The addition of 0.5% (w/v) sodium sulfite can be tested to reduce oxidation.[4]

    • Immerse slides in the this compound solution for 5-15 minutes. This time will require optimization.

  • Rinsing:

    • Rinse slides gently in distilled water to remove excess stain.

  • Counterstaining (Optional):

    • If a counterstain is desired, apply it at this stage according to the manufacturer's instructions. A common counterstain is Nuclear Fast Red.

  • Dehydration and Clearing:

    • 95% Ethanol: 1 change, 1 minute.

    • 100% Ethanol: 2 changes, 2 minutes each.

    • Xylene (or xylene substitute): 2 changes, 3 minutes each.

  • Mounting:

    • Apply a coverslip using a compatible mounting medium.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in troubleshooting this compound-based staining.

TroubleshootingWorkflow cluster_prep Preparation cluster_staining Staining Procedure cluster_problem Staining Problem Observed cluster_solution Potential Solutions FreshSolution Prepare Fresh Staining Solution Stain Stain for Optimized Time FreshSolution->Stain FilterSolution Filter Solution Before Use FilterSolution->Stain CleanGlassware Use Clean Glassware CleanGlassware->Stain ProperFixation Ensure Proper Tissue Fixation ProperFixation->Stain UniformSectioning Cut Uniform Sections UniformSectioning->Stain Deparaffinize Complete Deparaffinization Deparaffinize->Stain Rinse Thorough Rinsing Stain->Rinse WeakStain Weak/No Staining Stain->WeakStain BackgroundStain Background Staining Stain->BackgroundStain UnevenStain Uneven Staining Stain->UnevenStain Precipitate Precipitates Stain->Precipitate Dehydrate Proper Dehydration Rinse->Dehydrate CheckSolution Check Solution Age/pH WeakStain->CheckSolution OptimizeTime Optimize Staining Time WeakStain->OptimizeTime CheckDeparaffinization Verify Deparaffinization WeakStain->CheckDeparaffinization BackgroundStain->OptimizeTime ImproveRinsing Improve Rinsing Steps BackgroundStain->ImproveRinsing ControlOxidation Control Oxidation (e.g., Sulfite) BackgroundStain->ControlOxidation UnevenStain->UniformSectioning UnevenStain->CheckDeparaffinization Precipitate->FilterSolution Precipitate->ControlOxidation

Caption: A workflow for troubleshooting common this compound staining issues.

LogicalRelationship This compound This compound Oxidation Aerial Oxidation This compound->Oxidation is prone to WeakStain Weak Staining This compound->WeakStain can result in (if degraded) UnevenStain Uneven Staining This compound->UnevenStain can cause (if improperly applied) Precipitate Precipitate Formation Oxidation->Precipitate leads to Oxidation->WeakStain can cause BackgroundStain Background Staining Precipitate->BackgroundStain causes SodiumSulfite Add Sodium Sulfite SodiumSulfite->Oxidation inhibits FreshSolution Prepare Fresh Solution FreshSolution->Oxidation minimizes ProperFixation Proper Fixation ProperFixation->WeakStain prevents CompleteDeparaffinization Complete Deparaffinization CompleteDeparaffinization->WeakStain prevents CompleteDeparaffinization->UnevenStain prevents

References

Validation & Comparative

A Comparative Analysis of Antioxidant Capacity: Pyrogallol vs. Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in antioxidant potential between phenolic compounds is critical for informed application. This guide provides a detailed comparison of the antioxidant capacities of pyrogallol and gallic acid, supported by experimental data and methodologies.

This compound (1,2,3-trihydroxybenzene) and gallic acid (3,4,5-trihydroxybenzoic acid) are structurally similar polyphenolic compounds renowned for their potent antioxidant properties. The presence of multiple hydroxyl groups on their aromatic rings enables them to effectively scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress implicated in numerous pathological conditions. However, the substitution of a carboxyl group in gallic acid introduces distinct physicochemical properties that influence its antioxidant efficacy in various systems.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and gallic acid have been evaluated using various in vitro assays, each with a different mechanism of action. The following table summarizes key quantitative data from comparative studies.

Antioxidant AssayThis compoundGallic AcidKey Findings
DPPH Radical Scavenging Activity (IC50) 20.2 µM[1]11.4 µM[1]Gallic acid exhibits significantly stronger DPPH radical scavenging activity, as indicated by a lower IC50 value. The electron-donating carboxylate anion in gallic acid enhances its scavenging potential.[1]
ABTS Radical Scavenging Activity (IC50) 5.228 µM4.332 µMGallic acid shows slightly higher antioxidant activity in the ABTS assay, suggesting the carboxylic group contributes positively to its radical scavenging capacity.
Ferric Reducing Antioxidant Power (FRAP) Strong reducing agentVery strong reducing agentBoth compounds demonstrate potent ferric ion reducing capabilities, with gallic acid generally showing higher activity.
Oxygen Radical Absorbance Capacity (ORAC) Data not available for direct comparisonReported to have an ORAC value of 1.05 mol Trolox equivalents (TE)/mol[2]Direct comparative ORAC data is limited, but gallic acid is a known potent antioxidant in this assay.

Antioxidant Mechanisms of Action

The primary antioxidant mechanisms for both this compound and gallic acid involve the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals. This can occur through two main pathways:

  • Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom to a radical species.

  • Single Electron Transfer-Proton Transfer (SET-PT): An initial transfer of an electron to the radical, followed by the transfer of a proton.

The presence of three adjacent hydroxyl groups in both molecules creates a favorable configuration for radical scavenging. The stability of the resulting phenoxyl radical is a key determinant of antioxidant activity.

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer-Proton Transfer (SET-PT) Phenol_HAT This compound / Gallic Acid (Ar-OH) Product_HAT Stable Molecule (RH) Phenol_HAT->Product_HAT H• donation Phenoxyl_HAT Phenoxyl Radical (Ar-O•) Phenol_HAT->Phenoxyl_HAT forms Radical_HAT Free Radical (R•) Radical_HAT->Product_HAT Phenol_SET This compound / Gallic Acid (Ar-OH) Intermediate_SET Radical Cation (Ar-OH•+) + Anion (R⁻) Phenol_SET->Intermediate_SET e⁻ transfer Radical_SET Free Radical (R•) Radical_SET->Intermediate_SET Product_SET Stable Molecule (RH) Intermediate_SET->Product_SET H⁺ transfer Phenoxyl_SET Phenoxyl Radical (Ar-O•) Intermediate_SET->Phenoxyl_SET H⁺ transfer

Antioxidant mechanisms of this compound and gallic acid.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Workflow:

DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix DPPH solution with antioxidant solutions A->C B Prepare serial dilutions of this compound and Gallic Acid B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure absorbance at ~517 nm D->E F Calculate % inhibition and IC50 value E->F

General workflow for the DPPH antioxidant assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, airtight container.

    • Prepare stock solutions of this compound and gallic acid in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of various concentrations of the antioxidant samples to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • A control well should contain methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant. A lower IC50 value indicates a higher antioxidant capacity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the antioxidant sample to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the antioxidant sample to the FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

    • Measure the absorbance of the blue-colored product at 593 nm.

  • Data Analysis:

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

    • The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).

Conclusion

Both this compound and gallic acid are highly effective antioxidants. However, the available data suggests that gallic acid generally exhibits superior radical scavenging activity compared to this compound , as demonstrated by its lower IC50 values in both DPPH and ABTS assays.[1] This enhanced activity is likely attributable to the presence of the electron-donating carboxyl group, which can stabilize the resulting phenoxyl radical.

The choice between this compound and gallic acid for a specific application will depend on the nature of the oxidative stress, the system in which the antioxidant will be used (e.g., aqueous vs. lipid-based), and other factors such as solubility and potential pro-oxidant activities under certain conditions. The detailed protocols provided in this guide offer a foundation for researchers to conduct their own comparative evaluations and make informed decisions for their drug development and scientific research endeavors.

References

A Comparative Guide to Pyrogallol and Hydroquinone as Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of pyrogallol and hydroquinone (B1673460) as reducing agents, supported by experimental data from various studies. The information is intended to assist researchers in selecting the appropriate reducing agent for their specific applications.

Executive Summary

This compound and hydroquinone are both effective reducing agents commonly used in various chemical and biological applications. Their reducing capacity stems from their hydroxyl groups, which can donate electrons to oxidizing agents. However, their distinct chemical structures—this compound being a 1,2,3-trihydroxybenzene and hydroquinone a 1,4-dihydroxybenzene—result in differences in their reducing strength, reaction kinetics, and overall performance in different assays.

Generally, this compound is considered a more potent reducing agent in certain contexts, particularly in scavenging superoxide (B77818) radicals. Hydroquinone, on the other hand, is a well-characterized reducing agent with a known electrochemical potential and is widely used in applications such as photographic development and as a polymerization inhibitor. The choice between the two will depend on the specific requirements of the application, including the desired reduction potential, reaction environment, and the target molecule to be reduced.

Data Presentation: Comparative Performance

The following table summarizes quantitative data on the antioxidant and reducing performance of this compound and hydroquinone from various studies. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions, and thus the source of each data point is provided.

ParameterThis compoundHydroquinoneAssaySource(s)
DPPH Radical Scavenging Activity (IC50) ~5.8 µg/mL (Calculated from 92.37% inhibition at 500 µM)17.44 µMDPPH Assay[1]
79.54% inhibition at 500 µg/mL10.96 µg/mL (68.8% inhibition at 100 µg/mL)DPPH Assay[2][3]
Ferric Reducing Antioxidant Power (FRAP) Not explicitly found in a comparative context8.77 mmol/gFRAP Assay[4]
Superoxide Anion Scavenging Activity (IC50) Not explicitly quantified in direct comparison72 µMHypoxanthine/xanthine oxidase system[4]
Electrochemical Potential (E°) Not found+286 mV (for the benzoquinone/hydroquinone redox couple at 25 °C and pH 7.0)Electrochemical Measurement[5]

Note: IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency. The data presented is compiled from multiple sources and should be interpreted with caution due to potential variations in experimental methodologies.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed reducing mechanisms of this compound and hydroquinone, as well as a typical experimental workflow for an antioxidant assay.

pyrogallol_mechanism This compound This compound Protonation Proton Transfer This compound->Protonation Donates H⁺ ElectronTransfer Electron Transfer This compound->ElectronTransfer Donates e⁻ Superoxide Superoxide Radical (O₂⁻) Superoxide->Protonation Protonation->ElectronTransfer HydrogenPeroxide Hydrogen Peroxide (H₂O₂) Protonation->HydrogenPeroxide Semiquinone This compound Semiquinone Radical ElectronTransfer->Semiquinone OxidizedProduct Oxidized this compound (e.g., Purpurogallin) Semiquinone->OxidizedProduct Further Oxidation

This compound's superoxide scavenging mechanism.

hydroquinone_mechanism Hydroquinone Hydroquinone ElectronDonation1 Donates e⁻ + H⁺ Hydroquinone->ElectronDonation1 FreeRadical Free Radical (R•) FreeRadical->ElectronDonation1 ElectronDonation2 Donates e⁻ + H⁺ FreeRadical->ElectronDonation2 Semiquinone Semiquinone Radical ElectronDonation1->Semiquinone NeutralizedRadical Neutralized Radical (RH) ElectronDonation1->NeutralizedRadical Semiquinone->ElectronDonation2 Benzoquinone Benzoquinone ElectronDonation2->Benzoquinone ElectronDonation2->NeutralizedRadical

Hydroquinone's free radical scavenging mechanism.

dpph_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare DPPH solution in methanol (B129727)/ethanol Mix Mix DPPH solution with sample solutions DPPH_Solution->Mix Sample_Solutions Prepare various concentrations of this compound/Hydroquinone Sample_Solutions->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_Absorbance Measure absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Experimental workflow for DPPH antioxidant assay.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the measurement of the scavenging capacity of antioxidants towards the stable DPPH radical. The reduction of DPPH by an antioxidant is observed as a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • This compound and Hydroquinone standards

  • Spectrophotometer capable of measuring absorbance at ~517 nm

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at ~517 nm should be approximately 1.0.

  • Preparation of sample solutions: Prepare a series of concentrations of this compound and hydroquinone in methanol or ethanol.

  • Reaction: In a 96-well plate or cuvettes, add a specific volume of the sample solution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at ~517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • This compound and Hydroquinone standards

  • Spectrophotometer capable of measuring absorbance at 593 nm

  • 96-well microplate or cuvettes

  • Water bath

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of sample solutions: Prepare a series of concentrations of this compound and hydroquinone in an appropriate solvent.

  • Reaction: Add a small volume of the sample solution to a larger volume of the pre-warmed FRAP reagent. A blank containing only the solvent and FRAP reagent should also be prepared.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the solutions at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance in the sample mixtures with a standard curve prepared using a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O). The results are expressed as mmol of Fe²⁺ equivalents per gram or mole of the antioxidant.

Conclusion

Both this compound and hydroquinone are potent reducing agents, with their efficacy being dependent on the specific chemical environment and the substance being reduced. The available data suggests that this compound may exhibit superior superoxide scavenging activity, while hydroquinone's reducing power is well-documented through its electrochemical potential. For researchers and drug development professionals, the selection between these two compounds should be based on a careful consideration of the target application, including the required reducing strength, pH of the system, and potential side reactions. The experimental protocols provided in this guide offer standardized methods for further comparative evaluation of these and other reducing agents.

References

A Comparative Guide to HPLC Method Validation for Pyrogallol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pyrogallol is crucial in various applications, from ensuring the safety of hair dyes to controlling impurities in pharmaceutical manufacturing.[1][2] This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for this compound analysis against other analytical techniques, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Method Validation

A robust and validated HPLC method is essential for reliable this compound quantification. Below is a summary of performance characteristics from a validated HPLC method, demonstrating its suitability for routine analysis.

Performance Characteristics of a Validated HPLC Method for this compound Analysis
Validation ParameterResult (Method 1)Result (Method 2)
Linearity (r²) 0.9993–0.9998[3]0.9990[1]
Concentration Range 0.5, 1, 2, 5, 10, and 20 µg/mL[3]6.3 ppm to 31.5 ppm[1]
Accuracy (% Recovery) 92.1–108.2%[3]98.34% to 118.54%[1]
Precision (% RSD) 0.5–9.5%[3]0.150%[1]
Limit of Detection (LOD) Not Reported1.89 ppm[1]
Limit of Quantification (LOQ) Not Reported6.3 ppm[1]

Method 1 data is derived from a study on this compound in various matrices including swabs, skin, and receptor fluid.[3] Method 2 data is from a study quantifying this compound as a process-related impurity in Trimetazidine Dihydrochloride.[1]

Experimental Protocol: A Validated HPLC-UV Method

This protocol is based on a published method for the analysis of this compound.[3][4]

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity LC or equivalent.[3]

  • Column: Luna C18 (150 × 3.00 mm i.d., 3 µm) with a Security Guard Cartridge.[3][4]

  • Mobile Phase: Isocratic elution with 0.1% formic acid in deionized water and acetonitrile (B52724) (95:5 v/v).[4]

  • Flow Rate: 0.35 mL/min.[4]

  • Injection Volume: 10 µL.[4]

  • Detection: UV-Vis at 200 nm.[4]

  • Column Temperature: 30°C.[4]

  • Autosampler Temperature: 4°C.[4]

  • Run Time: 6.5 minutes.[4]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 20 µg/mL.[3]

  • Sample Preparation: Samples (e.g., from swabs, skin extracts) are extracted with water before analysis.[3]

HPLC Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method for this compound analysis.

HPLC_Validation_Workflow start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated Method robustness->validated_method

Caption: A flowchart of the key stages in HPLC method validation.

Comparison with Alternative Analytical Methods

While HPLC with UV detection is a widely used and reliable technique, other methods can be employed for this compound analysis, each with its own set of advantages and limitations.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV absorbance detection.[3][4]Robust, reproducible, cost-effective, and widely available.[1]Moderate sensitivity and potential for interference from co-eluting compounds.
HPLC-MS/MS Chromatographic separation coupled with mass spectrometry for detection.[5][6]High sensitivity and selectivity, allowing for analysis in complex matrices.[5]Higher equipment and operational costs, requires more specialized expertise.
Chemiluminescence Detection based on the light emitted from a chemical reaction involving this compound.[7]Potentially very high sensitivity (detection down to 34 nM).[7]May have lower selectivity and can be susceptible to matrix effects.[7]
This compound Autoxidation Assay Spectrophotometric method measuring the rate of this compound autoxidation.Simple, inexpensive, and suitable for measuring superoxide-scavenging activity.[8][9]Not a direct quantification method for this compound itself; measures antioxidant capacity.[8]
Comparison of Analytical Methods for this compound

The following diagram provides a visual comparison of the primary analytical methods for this compound determination.

Method_Comparison cluster_quantification Quantitative Methods cluster_activity Activity Assay Pyrogallol_Analysis This compound Analysis Methods HPLC_UV HPLC-UV Pyrogallol_Analysis->HPLC_UV HPLC_MSMS HPLC-MS/MS Pyrogallol_Analysis->HPLC_MSMS Chemiluminescence Chemiluminescence Pyrogallol_Analysis->Chemiluminescence Autoxidation This compound Autoxidation Pyrogallol_Analysis->Autoxidation

Caption: A comparison of different analytical approaches for this compound.

References

Pyrogallol's Cytotoxic Profile: A Comparative Analysis in Normal Versus Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing literature reveals a differential cytotoxic effect of the phenolic compound pyrogallol, demonstrating significantly higher potency against cancer cell lines compared to their normal counterparts. This guide synthesizes key experimental data, outlines common methodologies for assessing cytotoxicity, and illustrates the underlying molecular mechanisms, providing a valuable resource for researchers and drug development professionals.

Data Presentation: Comparative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human cancer and normal cell lines, as determined by in vitro cytotoxicity assays.

Cell LineCell TypeCancer TypeIncubation Time (h)IC50 (µM)
Cancer Cell Lines
DU145Human ProstateProstate Adenocarcinoma4858.89 ± 3.06
PC3Human ProstateProstate Adenocarcinoma4845.79 ± 1.82
H441Human LungLung AdenocarcinomaNot SpecifiedNot Specified
H520Human LungSquamous Cell CarcinomaNot SpecifiedNot Specified
A549Human LungLung Carcinoma48Not Specified
H460Human LungLarge Cell Carcinoma48Not Specified
C6Rat BrainGlioma2440
C6Rat BrainGlioma7215
Normal Cell Lines
HDFHuman DermalFibroblast48201.68 ± 28.72
HPFHuman PulmonaryFibroblast24~50-100
16-HBEHuman BronchialEpithelialNot SpecifiedLess cytotoxic than in lung cancer cells

Note: The IC50 values can vary depending on the specific experimental conditions, including the assay used and the duration of this compound exposure.

Experimental Protocols

The evaluation of this compound's cytotoxicity typically involves a series of well-established in vitro assays. Below are the detailed methodologies for the key experiments cited in the literature.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[1]

2. SRB (Sulphorhodamine B) Assay:

  • Principle: This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Protocol:

    • Seed and treat cells with this compound as described for the MTT assay.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB solution.

    • Wash away the unbound dye and solubilize the protein-bound dye with a basic solution (e.g., Tris base).

    • Measure the absorbance at a specific wavelength (around 510 nm).

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining:

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in the binding buffer containing Annexin V-FITC and PI.

    • Incubate the cells in the dark.

    • Analyze the stained cells using a flow cytometer.

2. DAPI (4',6-diamidino-2-phenylindole) Staining:

  • Principle: DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology. Apoptotic cells often exhibit characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation.

  • Protocol:

    • Grow and treat cells on coverslips.

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

    • Permeabilize the cells if necessary.

    • Stain the cells with DAPI solution.

    • Mount the coverslips on microscope slides and visualize the nuclei using a fluorescence microscope.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Cytotoxicity and Apoptosis Assays cluster_data_analysis Data Analysis cluster_results Results start Seed Normal and Cancer Cell Lines treatment Treat with this compound (Varying Concentrations and Durations) start->treatment viability Cell Viability Assays (MTT, SRB) treatment->viability apoptosis Apoptosis Assays (Annexin V/PI, DAPI) treatment->apoptosis ic50 Calculate IC50 Values viability->ic50 morphology Analyze Nuclear Morphology apoptosis->morphology apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant comparison Compare Cytotoxicity in Normal vs. Cancer Cells ic50->comparison morphology->comparison apoptosis_quant->comparison

Caption: Workflow for assessing this compound's cytotoxicity.

Signaling Pathways of this compound-Induced Cytotoxicity in Cancer Cells

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound ros Increased Reactive Oxygen Species (ROS) This compound->ros pi3k_akt PI3K/Akt Pathway Inhibition ros->pi3k_akt mapk MAPK Pathway Modulation ros->mapk mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis pi3k_akt->apoptosis Inhibition leads to mapk->apoptosis Modulation leads to caspases Caspase Activation mitochondria->caspases caspases->apoptosis

Caption: this compound-induced signaling pathways in cancer cells.

Concluding Remarks

The compiled data strongly suggests that this compound exhibits a selective cytotoxic effect against a range of cancer cell lines while being significantly less toxic to normal cells. This selectivity is primarily attributed to the induction of apoptosis through the generation of reactive oxygen species and the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer cells. These findings underscore the potential of this compound as a promising candidate for further investigation in the development of novel anticancer therapies. Future research should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical and clinical settings.

References

A Comparative Study of Pyrogallol and Catechol in Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between pyrogallol and catechol as monomers in polymer synthesis is critical, with significant implications for the final properties and performance of the material. This guide provides an objective comparison of these two phenolic compounds, supported by experimental data, to inform the selection process for various applications.

This compound, a 1,2,3-trihydroxybenzene, and catechol, a 1,2-dihydroxybenzene, are both widely utilized in the development of functional polymers due to their unique chemical properties, including strong adhesiveness, antioxidant activity, and biocompatibility. The key distinction lies in the presence of an additional hydroxyl group in this compound, which significantly influences polymerization kinetics and the ultimate characteristics of the resulting polymers.

Performance Comparison: this compound vs. Catechol

Polymers derived from this compound generally exhibit enhanced performance in several key areas compared to their catechol-based counterparts. The additional hydroxyl group in this compound contributes to faster polymerization rates, stronger adhesion, and superior antioxidant properties.

Key Performance Metrics
Performance MetricThis compound-Based PolymersCatechol-Based PolymersKey Advantages of this compound
Polymerization Kinetics Rapid, can form films in minutes under oxidative conditions.[1]Slower, may take hours for similar film formation.[1]Faster processing times and material formation.
Adhesive Strength Exhibit significantly stronger adhesion, reported to be up to 7 times stronger than catechol-based counterparts.[2]Good adhesion, but generally lower than this compound-based polymers.Superior performance in adhesive applications, especially in wet environments.[3]
Antioxidant Activity Higher antioxidant activity due to the greater number of hydroxyl groups.[2][4]Possess antioxidant properties, but generally lower than this compound-based polymers.[2][4]Enhanced protection against oxidative damage in biomedical and other applications.
Antibacterial Properties Can generate reactive oxygen species (ROS), leading to effective inhibition of bacterial growth.[5][6]Also exhibit antimicrobial activities.[5]Potentially more potent antibacterial agents.[5]
Crosslinking More complex self-assembly mechanism, can be accelerated by nucleophiles or metal ions.[1]Well-understood crosslinking mechanisms.[1]Versatile crosslinking chemistry for tailored material properties.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for the synthesis of this compound and catechol-based polymers.

Synthesis of Poly(this compound) Nanofibers via Auto-oxidation

This protocol describes a facile method for producing poly(this compound) nanofibers.

Materials:

  • This compound (PG)

  • Phosphate-buffered saline (PBS), 0.01 M, pH 7.4

  • Double-distilled water (ddH₂O)

Procedure:

  • Dissolve this compound in 50 mL of 0.01 M PBS (pH = 7.4) at a concentration of 2 mg/mL in the dark with oscillation.

  • Allow the solution to undergo auto-oxidation and polymerization for 24 hours.

  • Centrifuge the solution at 4000 rpm for 5 minutes.

  • Discard the supernatant and wash the precipitate three times with double-distilled water.

  • Dry the resulting sediment in a vacuum oven overnight.

  • Store the synthesized poly(this compound) in a closed container in the dark under ambient conditions.[5]

Synthesis of Catechol-Containing Copolymers via Free Radical Polymerization

This protocol outlines the synthesis of copolymers incorporating catechol moieties, which often requires a protection/deprotection strategy to prevent the oxidation of the catechol group during polymerization.

Materials:

  • Dopamine (B1211576) hydrochloride

  • Methyl trifluoroacetate

  • Acetonide protecting group reagents

  • Acryloyl chloride

  • Co-monomers (e.g., acrylamide, N-isopropylacrylamide)

  • Initiator (e.g., AIBN)

  • Solvents and reagents for purification

Procedure:

  • Monomer Synthesis:

    • Protect the primary amine of dopamine hydrochloride with a trifluoroacetyl group using methyl trifluoroacetate.

    • Attach an acetonide protecting group to the catechol hydroxyls.

    • Deprotect the amine group.

    • React the free amine with acryloyl chloride to form the protected catechol-containing monomer (CAA).[7]

  • Polymerization:

    • Perform free radical polymerization of the protected catechol monomer with other desired co-monomers in a suitable solvent using an initiator like AIBN.[7]

  • Deprotection:

    • After polymerization, remove the acetonide protecting group to yield the final catechol-functionalized polymer.[7]

Visualizing the Comparison

Diagrams can effectively illustrate the chemical differences and reaction pathways involved in this compound and catechol polymerization.

cluster_this compound This compound cluster_catechol Catechol This compound This compound (1,2,3-Trihydroxybenzene) Catechol Catechol (1,2-Dihydroxybenzene)

Caption: Chemical structures of this compound and catechol monomers.

Monomer Phenolic Monomer (this compound or Catechol) Initiation Initiation (e.g., Oxidation, Radical Initiator) Monomer->Initiation Polymerization Conditions Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Polymer Functional Polymer Propagation->Polymer

Caption: A generalized workflow for the synthesis of polymers from phenolic monomers.

cluster_this compound This compound Polymerization cluster_catechol Catechol Polymerization This compound This compound Pyrogallol_Oxidation Oxidation to Semiquinone/Quinone This compound->Pyrogallol_Oxidation Pyrogallol_Crosslinking Rapid Crosslinking (C-C and C-O-C bonds) Pyrogallol_Oxidation->Pyrogallol_Crosslinking Pyrogallol_Polymer Poly(this compound) Pyrogallol_Crosslinking->Pyrogallol_Polymer Catechol Catechol Catechol_Oxidation Oxidation to o-quinone Catechol->Catechol_Oxidation Catechol_Crosslinking Slower Crosslinking Catechol_Oxidation->Catechol_Crosslinking Catechol_Polymer Poly(catechol) Catechol_Crosslinking->Catechol_Polymer

Caption: A simplified comparison of the oxidative polymerization mechanisms of this compound and catechol.

References

Pyrogallol's Prowess in Free Radical Scavenging: A Comparative Analysis with Other Polyphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the free radical scavenging capabilities of pyrogallol against other common polyphenols, including gallic acid, catechol, and hydroquinone. The information presented is supported by experimental data from various in vitro assays to aid in the evaluation and selection of antioxidant compounds for research and development purposes.

Quantitative Comparison of Free Radical Scavenging Activity

The efficacy of an antioxidant in scavenging free radicals is often quantified by its IC50 value, which represents the concentration of the antioxidant required to inhibit 50% of the free radicals in a given assay. A lower IC50 value indicates greater antioxidant potency. The following table summarizes the IC50 values for this compound and other selected polyphenols across various free radical scavenging assays.

Disclaimer: The data presented below is compiled from multiple sources. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions, reagents, and instrumentation across different studies. The primary purpose of this table is to illustrate the relative antioxidant potencies of these compounds.

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)Superoxide (B77818) Radical ScavengingHydroxyl Radical Scavenging
This compound 20.2~99% scavenging at 10 µM[1]Highly effective scavengerEffective scavenger
Gallic Acid 11.4[2]-Strong scavenger-
Catechol --Less effective than this compound-
Hydroquinone ----

Key Observations:

  • Superiority of the this compound Moiety: The presence of three adjacent hydroxyl groups (a this compound moiety) generally confers superior antioxidant activity compared to two adjacent hydroxyl groups (a catechol moiety) or two hydroxyl groups in other arrangements.[1] This is evident in the higher scavenging activity of this compound and gallic acid compared to catechol.

  • Gallic Acid's Potency: Gallic acid, which contains a this compound group and a carboxylic acid group, often exhibits very strong radical scavenging activity, as indicated by its low IC50 value in the DPPH assay.[2]

  • High Efficacy of this compound: this compound demonstrates potent scavenging of various radicals, including the ABTS radical and superoxide radical.[1]

Mechanistic Insights into Free Radical Scavenging

The primary mechanism by which polyphenols like this compound scavenge free radicals is through hydrogen atom transfer (HAT). The hydroxyl groups on the aromatic ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting polyphenol radical is stabilized by resonance, making it less reactive.

Free_Radical_Scavenging cluster_0 Direct Radical Scavenging by Polyphenols Polyphenol (Ar-OH) Polyphenol (Ar-OH) Polyphenol Radical (Ar-O•) Polyphenol Radical (Ar-O•) Polyphenol (Ar-OH)->Polyphenol Radical (Ar-O•) H• donation Free Radical (R•) Free Radical (R•) Neutralized Molecule (RH) Neutralized Molecule (RH) Free Radical (R•)->Neutralized Molecule (RH) H• acceptance Stabilized by Resonance Stabilized by Resonance Polyphenol Radical (Ar-O•)->Stabilized by Resonance

Caption: Mechanism of free radical scavenging by polyphenols.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

DPPH_Assay_Workflow cluster_workflow DPPH Assay Workflow start Start prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in methanol) start->prep_dpph prep_samples Prepare Test Samples (various concentrations) start->prep_samples mix Mix DPPH Solution with Test Sample prep_dpph->mix prep_samples->mix incubate Incubate in the Dark (e.g., 30 minutes at room temp) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH assay.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol. This solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the test compounds (this compound, other polyphenols, and a positive control like ascorbic acid or Trolox) in the same solvent to create a range of concentrations.

  • Reaction Mixture: In a microplate or cuvette, add a specific volume of the DPPH solution to an equal volume of each sample concentration. A blank containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • Preparation of Test Samples: Prepare solutions of the test compounds and a positive control at various concentrations.

  • Reaction Mixture: The ABTS•+ solution is diluted with a suitable solvent to obtain a specific absorbance at a particular wavelength (e.g., 734 nm). A certain volume of the diluted ABTS•+ solution is then mixed with a small volume of the test sample.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).

  • Absorbance Measurement: The decrease in absorbance is measured at the appropriate wavelength.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Superoxide Radical (O2•−) Scavenging Assay (this compound Autoxidation Method)

This assay utilizes the autoxidation of this compound in an alkaline solution to generate superoxide radicals. The rate of autoxidation, which can be monitored spectrophotometrically, is inhibited by superoxide scavengers.

Procedure:

  • Reaction Buffer: Prepare a suitable buffer solution, typically Tris-HCl, at an alkaline pH (e.g., 8.2).

  • This compound Solution: Prepare a fresh solution of this compound in a weak acidic solution (e.g., 10 mM HCl) to prevent premature oxidation.

  • Reaction Mixture: In a cuvette, mix the buffer and the test sample.

  • Initiation of Reaction: Add the this compound solution to the cuvette to initiate the autoxidation reaction.

  • Absorbance Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 325 nm or 420 nm) over a set period.

  • Calculation: The rate of this compound autoxidation is determined from the change in absorbance over time. The percentage of superoxide scavenging is calculated by comparing the rate of the reaction in the presence of the sample to the rate of the control (without the sample). The IC50 value can then be determined.

Conclusion

The available experimental data consistently indicates that the this compound moiety is a key structural feature for potent free radical scavenging activity in polyphenols. Both this compound and gallic acid demonstrate exceptional efficacy in neutralizing various free radicals in vitro. The choice of a specific antioxidant for a particular application will depend on various factors, including the type of free radical being targeted, the reaction environment, and other physicochemical properties of the compound. The standardized protocols provided in this guide can be utilized to conduct comparative studies and make informed decisions in the selection of antioxidant candidates for further investigation and development.

References

A Comparative Guide to the Quantification of Pyrogallol Across Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pyrogallol (1,2,3-trihydroxybenzene) is critical due to its dual role as a bioactive compound and a potential process-related impurity. This guide provides a comprehensive cross-validation of common analytical techniques used for this compound determination, supported by experimental data and detailed protocols to aid in method selection and implementation.

This compound is a simple phenolic compound with significant applications, but its inherent toxicity and pro-oxidant activity necessitate precise and reliable quantification. The choice of analytical method depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. Here, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with additional mentions of other viable techniques.

Comparative Analysis of Quantitative Performance

The performance of an analytical method is defined by its linearity, sensitivity, accuracy, and precision. The following table summarizes key validation parameters for the quantification of this compound using different chromatographic techniques, allowing for a direct comparison.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) 0.9990 - 0.9998[1][2]>0.99 (Typical)≥0.98[3]
Linear Range 0.5 - 20 µg/mL0.5 - 7.5 µg/mL[4]1 - 600 ng/band (for similar phenolics)[5]
Limit of Detection (LOD) 1.89 ppm (µg/mL)[1][2]0.5 ppm (in biological matrices)[4]0.5 - 50 mg/L[3]
Limit of Quantification (LOQ) 6.3 ppm (µg/mL)[1][2]Not explicitly stated, typically >LOD0.5 - 50 mg/L[3]
Accuracy (% Recovery) 92.1% - 118.54%[1][2]95% (for similar compounds)[6]Not explicitly stated
Precision (% RSD) 0.15% - 9.5%[1][2]4.2% (for similar compounds)[6]5.47%[3]
Primary Detection UV Absorbance (200 nm)Mass Spectrometry (Selected Ion Monitoring)[4]Tandem Mass Spectrometry

Experimental Workflows and Methodologies

A cross-validation study ensures that different analytical methods yield comparable and reliable results for the same analyte. The general workflow involves preparing a sample and analyzing it using multiple techniques, followed by a statistical comparison of the quantitative data.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Comparison & Validation Sample Test Sample Spiked Matrix Spiking Sample->Spiked Stock This compound Standard Stock Solution Stock->Spiked Extract Extraction & Filtration Spiked->Extract HPLC HPLC-UV Analysis Extract->HPLC GCMS GC-MS Analysis Extract->GCMS LCMS LC-MS/MS Analysis Extract->LCMS Compare Compare Results (e.g., Concentration) HPLC->Compare GCMS->Compare LCMS->Compare Stats Statistical Analysis (t-test, ANOVA) Compare->Stats Conclusion Method Validation Conclusion Stats->Conclusion

Cross-validation workflow for this compound quantification.
Detailed Experimental Protocols

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for this compound quantification.[1]

  • Instrumentation: Agilent 1290 Infinity LC system or equivalent, with a UV-Vis detector.

  • Column: Luna C18 (150 × 3.00 mm, 3 µm) or similar reverse-phase column.

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B) at a ratio of 95:5.[7]

  • Flow Rate: 0.35 mL/min.

  • Detection Wavelength: 200 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[7]

  • Sample Preparation: Samples are extracted with an appropriate solvent (e.g., 50% methanol), centrifuged, and the supernatant is filtered through a 0.2 µm filter before injection.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, particularly for identifying metabolites in biological matrices.[4] A critical step for analyzing polar compounds like this compound is derivatization to increase volatility.

  • Instrumentation: Agilent 7890A GC with a 5975C Mass Selective Detector or equivalent.[8]

  • Column: HP-5ms (20 m x 0.18 mm x 0.18 µm) or similar capillary column.[8]

  • Carrier Gas: Helium at a flow of 1 mL/min.[8]

  • Derivatization: Samples are derivatized to form trimethylsilyl (B98337) (TMS) derivatives using agents like Deriva-sil or BSTFA with 1% TMCS.[4][8] This step replaces the active hydrogens on the hydroxyl groups with non-polar TMS groups.

  • Sample Preparation: Acidified or acid-hydrolyzed samples are extracted with a solvent like 5% ethanol (B145695) in ethyl acetate. The extract is then evaporated to dryness before the derivatization step.[4]

  • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[4] For the TMS-derivative of this compound, characteristic ions are monitored.[6]

3. Other Notable Techniques

  • UV-Visible Spectrophotometry: This is a simpler, more accessible technique. A modified procedure involves measuring the absorbance of the tantalum-pyrogallol complex at 325 mμ. While rapid, it can be prone to interference from other compounds in the sample matrix that absorb at the same wavelength.[6]

  • Chemiluminescence (CL): Highly sensitive methods based on chemiluminescence have been developed. One system uses the lucigenin-pyrogallol reaction, offering a low limit of detection (LOD) of 0.94 µM.[9] Another method based on a cobalt metal-organic framework (Co-MOF) reported an even lower LOD of 34 nM.[10] These methods are powerful but may require specialized instrumentation.

Mechanism of Action: The Pro-Oxidant Activity of this compound

Understanding the mechanism of this compound is crucial in drug development and toxicology. This compound's biological effects are primarily driven by its pro-oxidant nature. In aqueous, aerobic environments, it undergoes autoxidation, a process that generates a significant amount of reactive oxygen species (ROS), particularly the superoxide (B77818) anion radical (O₂•⁻).[1][4][8]

This burst of ROS creates severe intracellular oxidative stress.[4] It overwhelms the cellular antioxidant defense systems, leading to the depletion of key molecules like glutathione (B108866) (GSH).[4] The resulting redox imbalance triggers a cascade of downstream events, including the disruption of mitochondrial membrane potential, activation of stress-related signaling pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4][9]

Mechanism_of_Action This compound This compound Autoxidation Autoxidation (in presence of O₂) This compound->Autoxidation ROS Superoxide Radical (O₂•⁻) Generation Autoxidation->ROS Stress Oxidative Stress ROS->Stress GSH Glutathione (GSH) Depletion Stress->GSH Mito Mitochondrial Dysfunction Stress->Mito Signal Stress Pathway Activation (JNK, p38) Stress->Signal Apoptosis Apoptosis & Cell Cycle Arrest GSH->Apoptosis contributes to Mito->Apoptosis Signal->Apoptosis

Pro-oxidant mechanism of this compound leading to cell death.

Conclusion

The choice of an analytical technique for this compound quantification requires careful consideration of the study's objectives.

  • HPLC-UV stands out as a reliable, robust, and widely accessible method for routine quantification in various matrices, offering excellent linearity and precision.

  • GC-MS provides superior specificity, making it ideal for complex biological samples where metabolite identification is key, though it necessitates a derivatization step.[4]

  • LC-MS/MS and Chemiluminescence methods offer the highest sensitivity, making them suitable for detecting trace amounts of this compound, but they require more specialized and costly instrumentation.[3][9]

By cross-validating results from two or more of these techniques, researchers can ensure the highest level of confidence in their quantitative data, which is paramount for both quality control in drug manufacturing and for elucidating the compound's biological effects in research settings.

References

Pyrogallol: A Potent Natural Alternative to Commercial Antioxidants in Food Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing effort to enhance food quality and extend shelf life, researchers and food scientists are increasingly turning to natural compounds with potent preservative properties. Among these, pyrogallol, a phenolic compound found in various plants, is demonstrating significant efficacy as an antioxidant, rivaling and in some cases surpassing the performance of commonly used commercial antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and tert-Butylhydroquinone (TBHQ). This comparison guide provides a detailed analysis of this compound's performance against these synthetic counterparts, supported by experimental data.

Superior Antioxidant Activity of this compound

The primary role of antioxidants in food preservation is to inhibit oxidation, a chemical process that leads to spoilage, rancidity, and the degradation of nutritional value.[1] The effectiveness of an antioxidant is often measured by its ability to scavenge free radicals.

Studies have shown that this compound exhibits very high antioxidant activity. For instance, in a DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay, this compound demonstrated a 92.77% inhibition of the DPPH radical at a concentration of 500 µM.[2] The superior antioxidant potential of this compound is attributed to its three hydroxyl groups on the benzene (B151609) ring, which can readily donate hydrogen atoms to neutralize free radicals.[3]

While direct comparative studies providing IC50 values (the concentration of an antioxidant required to scavenge 50% of free radicals) for this compound against BHA, BHT, and TBHQ in the same study are limited, data from various sources indicate the high potency of this compound. For context, the IC50 values for commercial antioxidants like BHA and BHT in DPPH assays have been reported in various studies, and this compound's high inhibition percentage at a specific concentration suggests a comparable or even lower IC50 value, indicating high potency.[4][5]

Table 1: Comparison of Antioxidant Activity

AntioxidantMethodConcentration% InhibitionIC50 Value (µg/mL)
This compoundDPPH Assay500 µM92.77%[2]Not explicitly stated
BHADPPH Assay--Varies by study
BHTDPPH Assay--Varies by study
TBHQMiller's Test3.13 - 25 µg/5mL emulsionInhibitory ratios reported[6]Not explicitly stated

Note: A direct head-to-head study with IC50 values for all compounds under identical conditions was not available in the reviewed literature. The data presented is for illustrative purposes based on available research.

Efficacy in Preventing Lipid Oxidation

A critical application of antioxidants in the food industry is the prevention of lipid oxidation, which causes rancidity in fats and oils. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure the extent of lipid oxidation.

A study on the oxidative stability of soybean oil packaged with a this compound-coated film demonstrated its effectiveness in reducing lipid oxidation. The film, acting as an oxygen scavenger, significantly delayed the oxidation of the oil.[7] While this study did not directly compare this compound with BHA, BHT, or TBHQ added directly to the oil, it highlights this compound's potential in a food preservation system. Other research conducted on biodiesel, although not a food product, has shown this compound to be one of the most effective phenolic antioxidants, outperforming TBHQ in preventing oxidation.[3][8]

Antimicrobial Properties: An Added Advantage

Beyond its antioxidant capabilities, this compound also exhibits antimicrobial properties, offering a dual-preservative effect. As a phenolic compound, its mechanism of action is believed to involve altering the permeability of microbial cell membranes, leading to the loss of essential intracellular components.[2] While extensive comparative data against commercial antimicrobial agents like sodium benzoate (B1203000) and potassium sorbate (B1223678) is still emerging, the inherent antimicrobial activity of this compound presents a significant advantage over synthetic antioxidants that primarily target oxidation.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.

  • Sample Preparation: The antioxidant compounds (this compound, BHA, BHT, TBHQ) are prepared in a series of concentrations.

  • Reaction: A specific volume of the antioxidant solution is mixed with a volume of the DPPH solution. A control is prepared with the solvent instead of the antioxidant solution.

  • Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This method assesses the extent of lipid peroxidation by measuring malondialdehyde (MDA), a secondary oxidation product.

  • Sample Preparation: A food sample (e.g., meat homogenate, oil) is prepared.

  • Reaction Mixture: The sample is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).

  • Heating: The mixture is heated in a water bath (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored complex.

  • Cooling and Centrifugation: The mixture is cooled, and then centrifuged to separate the supernatant.

  • Measurement: The absorbance of the supernatant is measured at a specific wavelength (typically 532 nm).

  • Quantification: The concentration of TBARS is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a standard equivalent.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the antioxidant mechanism of this compound and a typical experimental workflow for evaluating antioxidant efficacy.

Antioxidant_Mechanism cluster_0 Free Radical Formation cluster_1 This compound Intervention Lipid Unsaturated Lipid Radical Lipid Free Radical (R•) Lipid->Radical Oxidative Stress (e.g., light, heat) Neutralized_Lipid Neutralized Lipid (RH) Radical->Neutralized_Lipid Hydrogen Atom Donation This compound This compound (PG-OH) Pyrogallol_Radical This compound Radical (PG-O•) This compound->Pyrogallol_Radical Donates H• Pyrogallol_Radical->Pyrogallol_Radical Stable due to resonance

Caption: Antioxidant mechanism of this compound via hydrogen atom donation to a lipid free radical.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage & Analysis cluster_assays Efficacy Evaluation cluster_results Data Comparison Food Food Matrix (e.g., Meat, Oil) Control Control (No Antioxidant) Pyro This compound Treatment Comm Commercial Antioxidant Treatment (BHA, BHT, TBHQ) Storage Accelerated Storage (e.g., elevated temperature) Control->Storage Pyro->Storage Comm->Storage Sampling Periodic Sampling Storage->Sampling AOX_Assay Antioxidant Activity (e.g., DPPH Assay) Sampling->AOX_Assay Lipid_Ox Lipid Oxidation (e.g., TBARS Assay) Sampling->Lipid_Ox Microbial Microbial Growth (e.g., Plate Counts) Sampling->Microbial Compare Compare Results: This compound vs. Commercial Antioxidants vs. Control AOX_Assay->Compare Lipid_Ox->Compare Microbial->Compare

References

A Comparative Analysis of Pyrogallol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrogallol, a simple phenolic compound, and its derivatives have garnered significant attention in drug discovery due to their diverse biological activities. The arrangement of hydroxyl groups on the benzene (B151609) ring endows these molecules with potent antioxidant, antimicrobial, anticancer, and neuroprotective properties. This guide provides an objective comparison of this compound and its key derivatives, supported by experimental data, to aid researchers in navigating their therapeutic potential.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the quantitative data on the biological performance of this compound and its derivatives, facilitating a clear comparison of their efficacy.

Table 1: Comparative Antioxidant Activity

Compound/DerivativeAssayIC50 ValueReference
This compoundDPPH92.37% inhibition at 500 µM[1]
This compound DimerDPPH40.77% inhibition at 500 µM[1]
ScutellareinDPPH15.2 µM
ScutellarinDPPH25.8 µM
This compoundAcetylcholinesterase Inhibition10.2 µM[2]

Table 2: Comparative Antibacterial Activity

Compound/DerivativeBacterial StrainMIC Value (µg/mL)Reference
This compoundStaphylococcus aureus512[1][3]
Escherichia coli256[1]
Methicillin-resistant S. aureus (MRSA)15.6[4]
This compound DimerStaphylococcus aureus8[1]
Escherichia coli8[1]
This compound-Coumarin Hybrid (PCH-1)Proteus mirabilis31.125
This compound-Coumarin Hybrid (PCH-2)Proteus mirabilis31.125

Table 3: Comparative Anticancer Activity (Cytotoxicity)

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
This compoundDU145 (Prostate)58.89[5]
PC3 (Prostate)45.79[5]
C6 (Glioma)40 (at 24h), 15 (at 72h)[5]
This compound-based molecule (Compound 7)Breast Cancer CellsKi: 110 nM (Bcl-2), 638 nM (Bcl-xL), 150 nM (Mcl-1)[6]
4-(4-Hydroxyphenethyl)phen-1,2-diolHelicobacter pylori Urease Inhibition1.5 (extracted), 4.2 (intact cell)[7]
This compoundTyrosinase Inhibition772[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9][10]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[10]

    • Prepare stock solutions of the test compounds (this compound and its derivatives) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the DPPH working solution to each well.[9]

    • Add 20 µL of various concentrations of the sample or standard solution to the wells.[9]

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance at 517 nm using a microplate reader.[9][10]

    • A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

    AcontrolA{control}Acontrol​
    ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    ) / ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    ] x 100 Where ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    is the absorbance of the control (DPPH solution without sample) and ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    is the absorbance of the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[10]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[9][10]

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[10]

    • To generate the ABTS•+ radical, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[10]

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9][10]

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the diluted ABTS•+ solution to each well.[9]

    • Add 20 µL of the test compounds or standard (e.g., Trolox) at various concentrations.[9]

    • Incubate at room temperature for 6-10 minutes.[9]

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

Antibacterial Activity Assay

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1]

  • Procedure:

    • Prepare a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well microplate.

    • Inoculate each well with a standardized suspension of the test bacteria (e.g., S. aureus, E. coli).

    • Include a positive control (bacteria in medium without the test compound) and a negative control (medium only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

  • Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[11]

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[12]

    • After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12]

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[12]

    • Measure the absorbance of the formazan solution, typically around 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the biological activities of this compound derivatives.

Signaling Pathways

PI3K_AKT_Pathway cluster_membrane Cell Membrane This compound This compound Derivatives AKT AKT This compound->AKT inhibits RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->AKT activates GSK3B GSK-3β AKT->GSK3B inhibits Apoptosis Apoptosis AKT->Apoptosis inhibits B_catenin β-catenin GSK3B->B_catenin promotes degradation Proliferation Cell Proliferation & Survival B_catenin->Proliferation

Caption: PI3K/AKT signaling pathway modulated by this compound derivatives in cancer cells.[13][14][15][16][17][18]

Experimental Workflows

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_adhere Incubate overnight for cell adherence seed_cells->incubate_adhere treat_cells Treat cells with This compound Derivatives incubate_adhere->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize measure_absorbance Measure absorbance at ~570 nm solubilize->measure_absorbance calculate_viability Calculate % cell viability and IC50 value measure_absorbance->calculate_viability end End calculate_viability->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antioxidant_Assay_Workflow start Start prepare_reagents Prepare DPPH or ABTS•+ radical solution start->prepare_reagents prepare_samples Prepare serial dilutions of This compound Derivatives start->prepare_samples mix_reagents Mix radical solution with sample/standard prepare_reagents->mix_reagents prepare_samples->mix_reagents incubate Incubate in the dark at room temperature mix_reagents->incubate measure_absorbance Measure absorbance at 517 nm (DPPH) or 734 nm (ABTS) incubate->measure_absorbance calculate_scavenging Calculate % radical scavenging and IC50/TEAC value measure_absorbance->calculate_scavenging end End calculate_scavenging->end

Caption: General experimental workflow for DPPH and ABTS antioxidant assays.

References

Pyrogallol as a Standard for Antioxidant Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate standard is paramount for the accurate assessment of antioxidant capacity. This guide provides a comprehensive comparison of pyrogallol with other common antioxidant standards, supported by experimental data and detailed protocols, to validate its use in various antioxidant assays.

This compound, a simple phenolic compound, has long been utilized in assays for quantifying superoxide (B77818) radical scavenging activity. Its autoxidation at alkaline pH generates superoxide radicals, making it a useful tool for such specific assessments. However, its broader applicability and comparability to other standards like Trolox (a water-soluble vitamin E analog), gallic acid, and ascorbic acid across different antioxidant assays warrant a detailed evaluation.

Comparative Analysis of Antioxidant Standards

The antioxidant efficacy of a standard is highly dependent on the assay's reaction mechanism. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound and other common standards in the DPPH and ABTS radical scavenging assays. Lower values indicate higher antioxidant activity.

Antioxidant StandardDPPH Assay (EC50, µM)[1]ABTS Assay (EC50/IC50, µM)
This compound 1.470 ± 0.00[1]0.425 ± 0.005[1] / 5.228[2]
Gallic Acid 1.110 ± 0.00[1]2.574 ± 0.050[1] / 4.332[2]
Trolox 14.86 ± 0.09[1]4.106 ± 0.015[1]
Ascorbic Acid 13.97 ± 0.16[1]5.686 ± 0.081[1]

Data from a 2022 study by Cumbane et al. highlights that this compound demonstrates potent radical scavenging activity, outperforming Trolox and ascorbic acid in both DPPH and ABTS assays.[1] Notably, in the ABTS assay, this compound exhibited the highest efficacy among the tested compounds.[1] Another study also confirmed the strong antioxidant activity of this compound in the ABTS assay.[2] In the DPPH assay, gallic acid showed slightly higher activity than this compound.[1]

In the Ferric Reducing Antioxidant Power (FRAP) assay, phenols with multiple hydroxyl groups, such as this compound, are known to be effective reducing agents.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key antioxidant assays where this compound can be used as a standard.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

  • Standard Preparation: Prepare a stock solution of this compound in methanol or ethanol. From this, create a series of dilutions to generate a standard curve.

  • Reaction: In a microplate well or a cuvette, add a specific volume of the this compound standard or sample to an equal volume of the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of % inhibition against the concentration of the standard.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Reagent Preparation: Generate the ABTS•+ radical cation by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[2]

  • Working Solution: Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Standard Preparation: Prepare a stock solution of this compound and a series of dilutions in the same buffer.

  • Reaction: Add a small volume of the this compound standard or sample to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃ solution in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Standard Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Reaction: Add a small volume of the this compound standard or sample to a larger volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: A standard curve is generated using a known antioxidant standard (often FeSO₄ or Trolox), and the results for the samples are expressed as equivalents of this standard.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the experimental workflow and the biological context of antioxidant action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (DPPH, ABTS, or FRAP) mixing Mixing of Reagent and Standard/Sample reagent_prep->mixing standard_prep Standard/Sample Preparation standard_prep->mixing incubation Incubation mixing->incubation measurement Spectrophotometric Measurement incubation->measurement calculation Data Calculation (IC50/TEAC) measurement->calculation

Caption: Experimental workflow for antioxidant capacity assays.

oxidative_stress_pathway ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Nrf2 Nrf2 ROS->Nrf2 Activation Antioxidants Antioxidants (e.g., this compound) Antioxidants->ROS Scavenging ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->AntioxidantEnzymes Upregulation AntioxidantEnzymes->ROS Detoxification

Caption: Simplified signaling pathway of oxidative stress and antioxidant defense.

Conclusion

The validation of this compound as a standard in antioxidant assays reveals its potent efficacy, particularly in radical scavenging assays like ABTS and DPPH, where it performs comparably or superiorly to gallic acid and significantly better than Trolox and ascorbic acid. Its utility in assays like FRAP is also noteworthy due to its chemical structure. The choice of an antioxidant standard should be guided by the specific assay being employed and the nature of the substances being tested. The data and protocols presented here support the consideration of this compound as a robust and reliable standard for a range of antioxidant capacity evaluations.

References

Safety Operating Guide

Proper Disposal of Pyrogallol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of pyrogallol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal procedures is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects.[1] It is also harmful to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear compatible chemical-resistant gloves.[3]

  • Eye Protection: Use safety glasses or goggles. For potential splashing, a face shield is recommended.[3]

  • Protective Clothing: A lab coat or apron should be worn.[3][4]

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[3]

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Avoid generating dust.[1]

  • Do not eat, drink, or smoke when handling the substance.[5]

  • Wash hands thoroughly after handling.[4]

  • This compound is sensitive to air and light; store it in a tightly closed container under an inert gas.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable local, regional, and national regulations.[5]

Step 1: Waste Identification and Segregation

  • Characterize the this compound waste. Determine if it is a pure substance, a solution, or mixed with other chemicals.

  • Do not mix this compound waste with other waste streams. Keep it in its original or a properly labeled, compatible container.

  • Contaminated materials, such as personal protective equipment (PPE) and cleaning materials, should be handled as hazardous waste and disposed of accordingly.[2]

Step 2: On-Site Treatment (if permissible and equipped)

  • For surplus and non-recyclable solutions, one recommended method is to dissolve or mix the material with a combustible solvent.[1]

  • This mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This step should only be performed by trained personnel in a facility with the appropriate equipment and permits.

Step 3: Packaging and Labeling for Disposal

  • Ensure the waste container is securely sealed.

  • Label the container clearly as "Hazardous Waste" and include the name "this compound" and any other components of the waste.

  • The label should also include the date of waste generation and any other information required by your institution's environmental health and safety (EHS) department or the waste disposal contractor.

Step 4: Storage Pending Disposal

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials such as oxidizers, bases, and metals.[5]

Step 5: Professional Waste Disposal

  • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[1][5]

  • Provide the waste disposal company with a detailed description of the waste, including its composition and any known hazards.

  • Complete all necessary waste disposal manifests and documentation as required by the disposal company and regulatory agencies.

Important Considerations:

  • Spill Management: In the event of a spill, sweep up the solid material, place it in a sealed container for disposal, and ventilate the area.[4] Avoid creating dust. Clean the spill site after material pickup is complete.[4]

  • Environmental Protection: Avoid release to the environment.[1][2] Do not empty this compound or its solutions into drains.[2]

Quantitative Data Summary

No specific quantitative data for disposal procedures (e.g., concentration limits) are provided in the reviewed safety data sheets. Disposal requirements are primarily guided by regulatory classifications. The following table summarizes key toxicological and ecotoxicological data for this compound to underscore the importance of proper disposal.

ParameterValueSpeciesReference
Acute Toxicity (Oral) LD50: 300 mg/kgMouse[1]
Acute Toxicity (Oral) LD50: 790 mg/kgRat[5]
Aquatic Toxicity LC50: 41.8 mg/l (96 h)Danio rerio (zebra fish)[1]
Skin Irritation Severe skin irritation (24 h)Rabbit[1]
Eye Irritation Moderate eye irritation (24 h)Rabbit[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

PyrogallolDisposal start Start: This compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste - Keep in original/labeled container - Do not mix with other waste ppe->segregate assess Step 3: Assess Waste Is it pure, a solution, or contaminated material? segregate->assess package_label Step 4: Package & Label - Seal container securely - Label as 'Hazardous Waste: this compound' assess->package_label All Types store Step 5: Store Safely - Designated hazardous waste area - Away from incompatibles package_label->store contact_pro Step 6: Contact Professional Waste Disposal Service store->contact_pro document Step 7: Complete Documentation - Waste manifests contact_pro->document end End: Proper Disposal Complete document->end spill Spill Occurs spill_proc Follow Spill Procedure: - Evacuate if necessary - Control spill, clean up with appropriate materials - Collect waste in a sealed container spill->spill_proc spill_proc->package_label

Caption: Workflow for the safe disposal of this compound waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.